4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Description
Properties
IUPAC Name |
4,4-dimethyl-2-pyridin-3-yl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYABHURTMBEOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371148 | |
| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68981-86-2 | |
| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a reliable synthetic pathway, outlines a complete analytical characterization workflow, and discusses the compound's potential applications. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices and provides robust, self-validating protocols for researchers in the field.
Introduction
The fusion of pyridine and oxazoline rings into a single molecular scaffold creates a class of compounds with remarkable utility and diverse applications. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to modulate solubility and bioavailability and to act as key pharmacophores.[1] Similarly, the 2-oxazoline ring is a privileged structure, serving as a versatile intermediate, a chiral ligand in asymmetric catalysis, and a monomer for advanced polymers.[2][3][4][5]
The target molecule, this compound, combines these two important heterocycles. Its structure is of particular interest to drug development professionals as a potential building block for novel therapeutic agents and to materials scientists for the development of functional polymers.[6][7] This guide offers an in-depth exploration of a validated method for its synthesis and a multi-technique approach for its comprehensive characterization, ensuring both structural confirmation and purity assessment.
Synthesis of this compound
Overview of Synthetic Strategies
The synthesis of 2-substituted-2-oxazolines is a well-established field in organic chemistry. The most common and reliable methods involve the cyclization of a 2-amino alcohol with a suitable precursor.[2] Key strategies include:
-
From Carboxylic Acids/Derivatives: The reaction of an acyl chloride or carboxylic acid with a 2-amino alcohol, often requiring a dehydrating agent or harsh conditions.[2][8]
-
From Aldehydes: A two-step, one-pot process involving the formation of an oxazolidine intermediate, followed by oxidation.[9]
-
From Nitriles: A highly efficient, often catalytic, method involving the reaction of a nitrile with a 2-amino alcohol. This route is frequently favored for its mild conditions and good yields.[2][3][9]
For the synthesis of the title compound, the reaction between 3-cyanopyridine and 2-amino-2-methyl-1-propanol stands out as a robust and efficient pathway.
Recommended Synthetic Pathway: Lewis Acid-Catalyzed Cyclization
The chosen method is the reaction of 3-cyanopyridine with 2-amino-2-methyl-1-propanol, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂). This approach, a variation of the Witte and Seeliger method, is effective for generating 2-oxazolines from nitriles.[2][3] The Lewis acid catalyst is crucial as it activates the nitrile carbon, making it more susceptible to nucleophilic attack by the amino group of the alcohol. The subsequent intramolecular cyclization is driven by the attack of the hydroxyl group, followed by the elimination of ammonia to yield the final product.
Caption: High-level workflow for synthesis and purification.
Detailed Experimental Protocol
Materials:
-
3-Cyanopyridine (1.0 eq)
-
2-Amino-2-methyl-1-propanol (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.05 - 0.1 eq)
-
Anhydrous Toluene or Xylene (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyanopyridine, 2-amino-2-methyl-1-propanol, and anhydrous toluene.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add the catalytic amount of anhydrous zinc chloride to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound as a pure substance.
Reaction Mechanism
The reaction proceeds through a well-understood, multi-step mechanism.
Caption: Simplified reaction mechanism for oxazoline formation.
-
Activation: The Lewis acid (ZnCl₂) coordinates to the nitrogen atom of the nitrile group, increasing the electrophilicity of the carbon atom.
-
Nucleophilic Attack: The primary amine of 2-amino-2-methyl-1-propanol attacks the activated nitrile carbon.
-
Cyclization: An intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon leads to a five-membered ring intermediate.
-
Elimination: The intermediate eliminates a molecule of ammonia (facilitated by proton transfers) to form the stable 2-oxazoline ring.
Physicochemical and Spectroscopic Characterization
A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the analytical characterization of the product.
Physical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| CAS Number | 68981-86-2[10] |
Spectroscopic Methods
NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (in CDCl₃) are predicted based on the electronic environment of the nuclei.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Pyridine H-2 | ~8.9 - 9.1 | s (or d) | 1H | Proton adjacent to N, ortho to oxazoline |
| Pyridine H-6 | ~8.6 - 8.7 | d | 1H | Proton adjacent to N, meta to oxazoline |
| Pyridine H-4 | ~8.1 - 8.2 | ddd | 1H | Proton para to oxazoline |
| Pyridine H-5 | ~7.3 - 7.4 | dd | 1H | Proton meta to oxazoline |
| Oxazoline CH₂ | ~4.1 - 4.2 | s | 2H | Methylene protons on the oxazoline ring |
| Gem-dimethyl CH₃ | ~1.3 - 1.4 | s | 6H | Two equivalent methyl groups |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Imine C=N | ~162 - 164 | C2 of oxazoline ring |
| Pyridine C-2, C-6 | ~148 - 152 | Aromatic carbons adjacent to N |
| Pyridine C-4 | ~135 - 137 | Aromatic carbon |
| Pyridine C-3 | ~128 - 130 | Aromatic carbon attached to oxazoline |
| Pyridine C-5 | ~123 - 124 | Aromatic carbon |
| Oxazoline C-O | ~79 - 80 | C5 of oxazoline ring |
| Quaternary C | ~67 - 68 | C4 of oxazoline ring |
| Gem-dimethyl CH₃ | ~28 - 29 | Methyl carbons |
Note: Actual chemical shifts and coupling constants may vary slightly. Data for similar structures can be found in the literature.[11][12]
IR spectroscopy is used to identify key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch (Pyridine) |
| ~2970 - 2870 | Medium-Strong | Aliphatic C-H stretch (CH₃, CH₂) |
| ~1640 - 1650 | Strong | C=N stretch (Oxazoline imine) [13] |
| ~1590, 1480, 1430 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
| ~1250 | Strong | C-O stretch (Oxazoline ether) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.
| m/z Value | Interpretation |
| 176 | [M]⁺: Molecular ion |
| 161 | [M - CH₃]⁺: Loss of a methyl group |
| 120 | Cleavage of the oxazoline ring, loss of C₄H₈O fragment |
| 105/104 | Pyridyl-C≡N⁺ or Pyridyl-C=O⁺ fragments |
| 78 | Pyridine radical cation |
Note: Fragmentation patterns are predicted based on typical pathways for oxazolines and pyridyl compounds.[14][15][16][17]
Applications in Research and Development
The unique structural features of this compound make it a valuable compound for several advanced applications:
-
Asymmetric Catalysis: Chiral versions of pyridyl-oxazolines (PyOx ligands) are highly effective in asymmetric catalysis, where the nitrogen atoms of both the pyridine and oxazoline rings coordinate to a metal center, creating a stereochemically defined environment for reactions.[2]
-
Drug Discovery and Medicinal Chemistry: The pyridine moiety is a common feature in many FDA-approved drugs.[1] The oxazoline ring can act as a bioisostere for ester or amide groups, potentially improving metabolic stability or binding affinity. This makes the title compound an attractive scaffold for building libraries of potential drug candidates.[6][7][18]
-
Polymer Science: 2-Oxazolines are monomers for cationic ring-opening polymerization (CROP), which produces poly(2-oxazoline)s (PAOx). These polymers are gaining attention as biomaterials and for drug delivery applications due to their biocompatibility and tunable properties.[4][5]
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound via a Lewis acid-catalyzed reaction of 3-cyanopyridine and 2-amino-2-methyl-1-propanol. A comprehensive characterization protocol employing NMR, IR, and Mass Spectrometry has been outlined to ensure the unambiguous structural verification and purity assessment of the final product. The significant potential of this compound in catalysis, drug discovery, and materials science underscores the importance of robust synthetic and analytical methodologies. The information presented herein provides researchers with a solid foundation for the preparation and validation of this versatile heterocyclic building block.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(2-oxazoline)s: From fundamental research to biomedical applications - American Chemical Society [acs.digitellinc.com]
- 6. Buy 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-Oxazoline synthesis [organic-chemistry.org]
- 10. This compound | 68981-86-2 [chemicalbook.com]
- 11. 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. OPG [opg.optica.org]
- 14. Oxazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]
- 15. Oxazole, 4,5-dihydro-2,4,4-trimethyl- [webbook.nist.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, a substituted pyridyl-oxazoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The unique juxtaposition of the electron-deficient pyridine ring and the versatile oxazoline moiety imparts a range of chemical properties that make it a valuable building block in the design of novel therapeutic agents and specialized ligands. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside detailed protocols for its synthesis and characterization, to support its application in research and development.
Physicochemical Properties
This compound is a clear, colorless liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 68981-86-2 | Thermo Fisher Scientific[1] |
| Molecular Formula | C₁₀H₁₂N₂O | Thermo Fisher Scientific[1] |
| Molecular Weight | 176.22 g/mol | Smolecule |
| Appearance | Clear colorless liquid | Thermo Fisher Scientific[1] |
| Refractive Index | 1.5295-1.5345 @ 20°C | Thermo Fisher Scientific[1] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Below are the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would feature distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The methylene protons of the oxazoline ring would appear as a singlet around δ 4.0 ppm, and the two methyl groups would also present as a singlet at a higher field, approximately δ 1.3 ppm.
-
¹³C NMR: The carbon signals for the pyridine ring would be observed in the range of δ 120-150 ppm. The quaternary carbon of the oxazoline ring would appear around δ 68 ppm, while the methyl carbons would resonate at approximately δ 28 ppm. The C=N carbon of the oxazoline ring is expected to be in the δ 160-165 ppm region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of related oxazole and oxadiazole compounds suggests that the molecular ion peak would be prominent.[2][3] Fragmentation would likely involve the cleavage of the oxazoline ring and loss of small neutral molecules.
Synthesis and Experimental Protocols
The synthesis of 2-substituted-4,5-dihydro-oxazoles is well-established in organic chemistry. A common and effective method involves the cyclization of a corresponding amino alcohol with a carboxylic acid derivative.
Synthesis Workflow
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, a notable heterocyclic compound, stands at the intersection of synthetic chemistry and pharmaceutical research. As a derivative of the oxazoline family, it belongs to a class of compounds recognized for their versatile applications, ranging from chiral ligands in asymmetric synthesis to key scaffolds in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on the technical details pertinent to research and development professionals.
Part 1: Core Chemical Identity
CAS Number and Nomenclature
The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number:
-
CAS Number: 68981-86-2
The compound is systematically named according to IUPAC nomenclature, though several synonyms are commonly used in literature and commercial listings:
-
IUPAC Name: 4,5-Dihydro-4,4-dimethyl-2-(pyridin-3-yl)oxazole
-
Common Synonyms: 3-(4,5-Dihydro-4,4-dimethyl-1,3-oxazol-2-yl)pyridine, 2-(3-Pyridyl)-4,4-dimethyl-2-oxazoline
Chemical Structure and Molecular Formula
The molecular structure consists of a five-membered dihydrooxazole (oxazoline) ring, substituted at the 2-position with a pyridine ring linked at its 3-position. The 4-position of the oxazoline ring is geminally disubstituted with two methyl groups.
-
Molecular Formula: C₁₀H₁₂N₂O
-
Molecular Weight: 176.22 g/mol
-
Canonical SMILES: CC1(COC(=N1)C2=CN=CC=C2)C
Diagram of the Chemical Structure of this compound
References
A Technical Guide to the Research Applications of Pyridyloxazole Compounds
Executive Summary
The fusion of pyridine and oxazole rings creates the pyridyloxazole scaffold, a heterocyclic structure of significant interest in contemporary chemical research. This guide provides a technical overview of the synthesis, properties, and multifaceted applications of pyridyloxazole compounds, tailored for researchers in medicinal chemistry, materials science, and catalysis. We delve into their emerging roles as precision tools in drug discovery, particularly as kinase inhibitors, their utility as sensitive fluorescent probes for bioimaging, and their function as versatile ligands in advanced catalysis. This document synthesizes field-proven insights with detailed experimental methodologies to serve as a comprehensive resource for professionals seeking to harness the potential of this promising class of molecules.
Part I: The Pyridyloxazole Scaffold: A Structural and Synthetic Overview
Core Structure and Properties
The pyridyloxazole scaffold is a bicyclic heteroaromatic system containing both a pyridine and an oxazole ring. The relative positioning of the nitrogen and oxygen atoms and the fusion points of the two rings give rise to several isomers, each with distinct electronic and steric properties. This structural versatility is fundamental to the diverse applications of its derivatives. The pyridine ring often acts as a hydrogen bond acceptor and a coordinating site for metal ions, while the oxazole ring can participate in various non-covalent interactions and contributes to the overall rigidity and planarity of the molecule. These inherent features make pyridyloxazoles privileged scaffolds in the design of functional molecules.
General Synthetic Strategies
The construction of the pyridyloxazole core can be achieved through several synthetic routes, typically involving the formation of the oxazole ring from a pre-functionalized pyridine precursor. A common and effective method is the cascade 6-endo-dig cyclization, which allows for the synthesis of functionalized pyridyloxazoles from readily available starting materials like aminopyrazoles and alkynyl aldehydes.[1] This approach offers excellent regioselectivity and tolerance for a wide range of functional groups.
Caption: General workflow for the synthesis of a pyridyloxazole library.
Part II: Applications in Medicinal Chemistry and Drug Discovery
The pyridyloxazole scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry, appearing in molecules targeting a wide range of diseases. Its ability to form key interactions with biological targets, such as hydrogen bonds and hydrophobic interactions, makes it an ideal starting point for drug design.[2][3]
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrazolopyridine scaffold, a close structural analog to pyridyloxazole, has proven to be a highly effective hinge-binding motif in ATP-competitive kinase inhibitors.[2][5] This success provides a strong rationale for exploring pyridyloxazole derivatives for the same purpose. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor in the enzyme's active site.
Recently, derivatives of the related pyrazolopyridine scaffold have been identified as potent inhibitors of various kinases, including Spleen Tyrosine Kinase (Syk), which is a promising target for autoimmune disorders and certain cancers.[6]
Table 1: Example Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| Barasertib (AZD1152) | Aurora B | 0.37 | - | [7] |
| Afuresertib | Akt1 | 1.3 | HCT116 (Colon) | [7] |
| Compound 10 | Bcr-Abl | 14.2 | K562 (Leukemia) | [7] |
| Compound 25 | CDK1 | 1520 | - |[7] |
Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[3] Heterocyclic compounds, including pyrazole and pyridine derivatives, have a long history of use as antibacterial and antifungal agents.[8] Pyridyloxazole derivatives are being explored for their potential to disrupt microbial growth, with studies showing that specific substitutions on the core scaffold can lead to potent activity against both Gram-positive and Gram-negative bacteria.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a standard method to evaluate the inhibitory potential of a synthesized pyridyloxazole compound against a target protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the kinase enzyme to the desired concentration in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase-specific substrate and ATP in the kinase buffer. The ATP concentration is typically set near the Km value for the enzyme.
-
-
Assay Procedure:
-
Dispense the test compound into a 96-well plate, performing serial dilutions to obtain a range of concentrations. Include a DMSO-only control (0% inhibition) and a well with a known potent inhibitor (100% inhibition).
-
Add the diluted kinase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a universal marker of kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Part III: Pyridyloxazoles as Advanced Research Tools
Beyond therapeutic applications, the unique photophysical and coordination properties of pyridyloxazoles make them valuable tools in fundamental research.
Fluorescent Probes for Bioimaging and Sensing
Fluorescent probes are indispensable for visualizing and quantifying biological molecules and ions in real-time.[9] The rigid, planar structure of the pyridyloxazole scaffold can be derivatized with fluorophores to create sensors that exhibit changes in their fluorescence properties upon binding to a specific analyte.[10][11] These probes are particularly useful for detecting metal ions, which play critical roles in numerous physiological and pathological processes.[12][13] The pyridine and oxazole nitrogen atoms can act as a chelating unit, and the binding event can modulate the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[11]
Caption: "Turn-on" fluorescence sensing mechanism with a pyridyloxazole probe.
Ligands in Asymmetric Catalysis
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Pyridine-oxazoline (PyOX) ligands, which share a similar structural motif with pyridyloxazoles, are highly effective in a wide range of asymmetric catalytic reactions.[14] The defined stereochemistry of chiral PyOX ligands allows for the creation of a specific chiral environment around a metal center, enabling high enantioselectivity in reactions. Similarly, chiral pyridyloxazole ligands can coordinate with transition metals to form catalysts for C-C and C-heteroatom bond-forming reactions.[15] The electronic properties of the ligand can be tuned by modifying substituents on either the pyridine or oxazole ring, allowing for fine control over the catalyst's reactivity and selectivity.[16]
Part IV: Future Directions and Outlook
The research landscape for pyridyloxazole compounds is rapidly expanding. While their application in medicinal chemistry is well-underway, their potential in other fields is beginning to be explored.
-
Materials Science: The rigid, aromatic nature of the pyridyloxazole scaffold makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their coordination chemistry also suggests potential use in the construction of metal-organic frameworks (MOFs) with tailored catalytic or gas-adsorption properties.
-
Chemical Biology: The development of photo-activatable or "caged" pyridyloxazole-based drugs could provide spatiotemporal control over therapeutic activity, minimizing off-target effects.
The versatility of the pyridyloxazole scaffold, combined with the robustness of modern synthetic methods, ensures that these compounds will continue to be a fertile ground for discovery. Future research will likely focus on developing more complex, multifunctional derivatives and translating the promising results from in vitro and in silico studies into tangible applications in medicine, technology, and beyond.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 12. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Semantic Scholar [semanticscholar.org]
- 16. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Heterocycle: A Technical Chronicle of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
The oxazoline ring system, a five-membered heterocycle containing both nitrogen and oxygen, has emerged as a versatile scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic and steric properties, coupled with its relative stability and synthetic accessibility, have made it a privileged structure in the design of novel therapeutic agents and chiral ligands.[4] Within this broad class of compounds, 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, a simple yet elegant molecule, holds a noteworthy place. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this specific pyridyl-oxazoline, offering insights for researchers and professionals engaged in drug discovery and development.
The Dawn of Pyridyl-Oxazolines: A New Class of Ligands
The story of this compound is intrinsically linked to the broader development of pyridyl-oxazoline (PyOx) compounds. The pioneering work of Brunner and coworkers in the 1980s heralded the arrival of chiral PyOx ligands, which quickly demonstrated exceptional efficacy in asymmetric catalysis.[4] This initial research sparked significant interest in the synthesis and application of this new class of N,N-bidentate ligands.[5] While much of the subsequent focus centered on chiral derivatives for enantioselective transformations, the foundational, achiral structures like this compound laid the groundwork for these advancements.
The initial impetus for the synthesis of such compounds was not solely driven by catalysis. The inherent structural motifs of the pyridine ring, a common pharmacophore, and the oxazoline moiety, a bioisostere for amide bonds, suggested potential applications in medicinal chemistry. The exploration of simple, readily accessible pyridyl-oxazolines was a logical step in understanding the fundamental properties and potential biological activities of this compound class.
Synthetic Approaches: From Classical Methods to Modern Refinements
The synthesis of 2-substituted-2-oxazolines is a well-established area of organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[6] The most common and direct approach involves the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative.
Classical Synthesis: The Carboxylic Acid/Nitrile Route
The earliest and most straightforward syntheses of 2-pyridyl-oxazolines typically involve the condensation of a pyridine carboxylic acid (or its corresponding nitrile) with an amino alcohol. In the case of this compound, this would involve the reaction of nicotinic acid (pyridine-3-carboxylic acid) or 3-cyanopyridine with 2-amino-2-methyl-1-propanol.
Conceptual Synthetic Pathway:
References
- 1. Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives » Growing Science [growingscience.com]
- 2. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxazoline - Wikipedia [en.wikipedia.org]
"literature review of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"
An In-depth Technical Guide to 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole: A Privileged Ligand in Modern Catalysis
Introduction: Unveiling a Key Player in Asymmetric Synthesis
This compound, a member of the esteemed pyridine-oxazoline (PyOx) class of ligands, stands as a significant tool in the field of synthetic chemistry.[1][2] Characterized by the fusion of a pyridine ring and a dihydrooxazole moiety (CAS No: 68981-86-2), this compound is not merely another heterocycle; it is a meticulously designed molecular scaffold.[3][4][5] PyOx ligands are classified as hybrid, bidentate ligands, whose unique electronic and steric properties have led to their designation as "privileged ligands" in the realm of asymmetric catalysis.[2] Their ability to form stable, chiral complexes with a variety of transition metals allows chemists to orchestrate reactions that selectively produce one enantiomer of a chiral molecule over the other—a critical requirement in the synthesis of pharmaceuticals and other bioactive compounds.[6]
This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural properties, and its primary application as a powerful ligand in asymmetric catalysis, providing both the theoretical underpinnings and practical, field-proven protocols.
PART 1: Synthesis and Structural Elucidation
The construction of the PyOx scaffold is a cornerstone of its application. The synthesis is designed to be efficient and modular, allowing for variations to fine-tune the ligand's properties.
Rationale of Synthetic Design
The most common and effective route to this compound involves the condensation and subsequent cyclization of a nicotinic acid derivative with a chiral amino alcohol. In this case, the non-chiral 2-amino-2-methyl-1-propanol is used to generate the specific 4,4-dimethyl substituted oxazoline ring. The choice of a nitrile precursor (3-cyanopyridine) is often favored due to its reactivity and the robust nature of the subsequent cyclization step, which is frequently catalyzed by a Lewis acid like zinc chloride.[6] The zinc catalyst plays a crucial role in activating the nitrile group towards nucleophilic attack by the amino alcohol, facilitating the formation of the intermediate amidine which then readily cyclizes to the desired oxazoline ring.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the preparation of the target PyOx ligand.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established syntheses of PyOx ligands.[6]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous zinc chloride (0.1 equivalents).
-
Reagent Addition: Add 3-cyanopyridine (1.0 eq) and 2-amino-2-methyl-1-propanol (1.1 eq) to the flask.
-
Solvent and Heating: Add a minimal amount of a high-boiling, non-protic solvent such as chlorobenzene or toluene. Heat the reaction mixture to reflux (typically 110-130 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Physicochemical and Spectroscopic Profile
The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic methods.
| Property | Value | Source |
| CAS Number | 68981-86-2 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [3] |
| Molecular Weight | 176.22 g/mol | [3] |
| ¹H NMR | Expected shifts (δ, ppm): Aromatic protons of the pyridine ring (7.5-9.0), singlet for the oxazoline CH₂ (approx. 4.0), and two singlets for the non-equivalent gem-dimethyl groups (approx. 1.3). | Based on similar structures[7] |
| ¹³C NMR | Expected shifts (δ, ppm): Aromatic carbons (120-155), oxazoline C=N (approx. 165), oxazoline C(CH₃)₂ (approx. 68), oxazoline CH₂ (approx. 79), and methyl carbons (approx. 28). | Based on similar structures[7] |
| IR Spectroscopy | Expected peaks (cm⁻¹): C=N stretch (approx. 1650), C-O stretch (approx. 1250), aromatic C=C and C=N stretches (1400-1600). | Based on similar structures[8] |
PART 2: Core Application in Asymmetric Catalysis
The primary value of this compound lies in its role as a ligand in transition metal-catalyzed asymmetric reactions.[1][9]
Mechanism of Chiral Induction
The PyOx ligand functions by creating a well-defined, rigid chiral environment around a metal center. It coordinates in a bidentate fashion through the nitrogen atoms of both the pyridine and the oxazoline rings. This chelation forms a stable five-membered ring with the metal, restricting conformational flexibility. When substrate molecules approach the catalytic metal center, the steric bulk and electronic properties of the ligand dictate the pathway of approach, favoring the formation of one enantiomer of the product.
Caption: Bidentate coordination of the PyOx ligand to a metal center, creating a chiral pocket.
Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The AAA reaction is a classic example where PyOx ligands demonstrate high efficacy.[6] This protocol outlines a general procedure.
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve the Palladium precursor (e.g., [Pd(allyl)Cl]₂) (0.01 eq) and the this compound ligand (0.025 eq) in a dry, degassed solvent (e.g., Dichloromethane or THF). Stir the mixture for 30 minutes at room temperature to form the active chiral catalyst complex.
-
Reaction Mixture: In a separate flask, dissolve the allylic substrate (e.g., 1,3-diphenylallyl acetate) (1.0 eq) and the nucleophile (e.g., dimethyl malonate) (1.2 eq).
-
Base Addition: Add a suitable base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) (1.3 eq) to the substrate/nucleophile mixture.
-
Initiation: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Reaction Execution: Stir the reaction at the desired temperature (can range from 0 °C to room temperature) and monitor its progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Analysis: Purify the product by column chromatography. Determine the yield and the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
PART 3: Potential in Medicinal Chemistry and Drug Discovery
While the primary application of this compound is in catalysis, the core oxazole and pyridine structures are prevalent in a wide range of biologically active molecules.[3][10]
-
Antimicrobial and Anticancer Properties: The oxazole nucleus is a key component in compounds showing antimicrobial, anticancer, and anti-inflammatory activities.[3][10][11]
-
Bioisosteric Replacement: Oxadiazole and oxazole rings are often used in drug design as bioisosteres for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[12]
-
Diverse Pharmacological Profiles: Derivatives of oxadiazoles, a related class of compounds, have been patented for applications in treating cancer, metabolic disorders, and neurodegenerative conditions.[13]
The specific biological profile of this compound has not been extensively reported, representing a potential avenue for future research. Its structural motifs suggest that it, or its derivatives, could be explored as scaffolds in medicinal chemistry programs.[14][15]
Conclusion and Future Outlook
This compound is a potent and versatile member of the PyOx ligand family. Its straightforward synthesis and robust performance in creating chiral metal complexes have solidified its importance in asymmetric catalysis. The ability to reliably induce high enantioselectivity in a variety of chemical transformations makes it an invaluable tool for chemists in academic and industrial research.
Future research may focus on several key areas:
-
Expansion of Catalytic Scope: Applying this ligand to new and more challenging asymmetric transformations.
-
Immobilization: Anchoring the ligand to solid supports to create recyclable, heterogeneous catalysts, enhancing the sustainability of catalytic processes.
-
Biological Screening: A systematic evaluation of the biological activity of this compound and its derivatives to explore its potential as a lead structure in drug discovery.
The continued exploration of this "privileged" scaffold promises to unlock new efficiencies in chemical synthesis and potentially uncover novel therapeutic agents.
References
- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole [smolecule.com]
- 4. This compound | 68981-86-2 [chemicalbook.com]
- 5. This compound | 68981-86-2 [amp.chemicalbook.com]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
"safety and handling of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"
An In-depth Technical Guide to the Safe Handling of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Introduction
This compound, a heterocyclic compound identified by CAS No. 68981-86-2, serves as a valuable building block in modern medicinal chemistry and drug discovery.[1][2][3] Its structure integrates two key pharmacophores: a pyridine ring and a dihydrooxazole (oxazoline) ring. The pyridine scaffold is a cornerstone in pharmaceuticals, present in numerous FDA-approved drugs, where it can enhance biochemical potency, metabolic stability, and protein-binding characteristics.[4] Similarly, the oxazole and related oxazoline moieties are recognized for conferring significant biological activities, including antimicrobial and anticancer properties.[5]
The utility of this compound as a synthetic intermediate and a potential ligand in asymmetric catalysis underscores its importance for researchers and drug development professionals.[3][5] However, its reactivity and structural features also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive, technically grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the causality behind each safety recommendation. It is designed to empower laboratory personnel with the expertise to mitigate risks and foster a culture of safety and scientific integrity.
Section 1: Chemical Identification and Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice. This information dictates storage conditions, appropriate personal protective equipment, and emergency response actions.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
| Identifier | Value |
| IUPAC Name | 3-(4,5-Dihydro-4,4-dimethyl-1,3-oxazol-2-yl)pyridine[2] |
| CAS Number | 68981-86-2[1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂O[3][5] |
| Molecular Weight | 176.22 g/mol [3][5] |
| Synonyms | 4,4-Dimethyl-2-(pyridin-3-yl)-4,5-dihydrooxazole[3] |
| MDL Number | MFCD01313220[2] |
Note: Specific quantitative physical properties such as melting point, boiling point, and density are not consistently reported across publicly available safety data sheets. Researchers should consult the specific documentation provided by their chemical supplier for lot-specific data.
Section 2: Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) as an irritant. The heterocyclic nitrogen and oxygen atoms can interact with biological tissues, particularly mucous membranes, leading to the observed irritation. Understanding this classification is critical for risk assessment and the implementation of appropriate controls.
| GHS Classification Summary | |
| Pictogram | Exclamation Mark |
| Signal Word | Warning [6] |
| Hazard Statements | H315: Causes skin irritation.[2][6]H319: Causes serious eye irritation.[2][6]H335: May cause respiratory irritation.[2][6] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact |
| Key Precautionary Statements | Prevention: P261, P264, P271, P280[6]Response: P302+P352, P304+P340+P312, P305+P351+P338[6]Storage: P403+P233, P405[6]Disposal: P501[6] |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for mitigating the risks associated with this compound.
Engineering Controls
The causality for requiring robust engineering controls stems directly from the H335 "May cause respiratory irritation" classification. The primary objective is to prevent the compound, particularly as a dust or aerosol, from entering the user's breathing zone.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This provides a contained workspace and actively removes airborne contaminants.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7] Their proximity is a critical control measure for responding to accidental skin or eye contact.
Personal Protective Equipment (PPE)
PPE is the last line of defense. Its selection is dictated by the H315 (skin irritation) and H319 (serious eye irritation) classifications.
| Protection Type | Specification and Rationale |
| Eye/Face Protection | Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing. This provides a robust barrier against accidental contact with the eyes.[6] |
| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6] Change gloves immediately if contamination occurs. Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened to protect skin and personal clothing from contamination. |
| Respiratory Protection | Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. If engineering controls are not available or during a large spill cleanup, a full-face respirator with appropriate cartridges should be used.[8] |
General Handling Procedures
-
Preparation: Designate a specific area within the fume hood for handling the compound.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[6][7]
-
Substance Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[7]
-
Post-Handling: After handling, wash hands and face thoroughly with soap and water before leaving the laboratory.[6] Immediately change any contaminated clothing.[6]
Diagram 2: Safe Handling Workflow
References
- 1. This compound | 68981-86-2 [chemicalbook.com]
- 2. 68981-86-2 Cas No. | 3-(4,5-Dihydro-4,4-dimethyl-1,3-oxazol-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]
- 3. 68981-86-2|4,4-Dimethyl-2-(pyridin-3-yl)-4,5-dihydrooxazole|BLD Pharm [bldpharm.com]
- 4. dovepress.com [dovepress.com]
- 5. Buy 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole [smolecule.com]
- 6. geneseo.edu [geneseo.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
"solubility of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole in common solvents"
An In-depth Technical Guide to the Solubility of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Abstract
Introduction and Physicochemical Analysis
This compound is a heterocyclic compound featuring a pyridine ring linked to a dimethyl-substituted dihydrooxazole ring. Such pyridyloxazoline (PyOx) moieties are of significant interest in medicinal chemistry and asymmetric catalysis. Understanding the solubility of this compound is paramount for a variety of applications, including reaction condition optimization, purification strategy design (crystallization and chromatography), and formulation for biological screening.
The molecule's structure dictates its solubility. It possesses both polar and non-polar characteristics:
-
Polar Features : The pyridine nitrogen and the oxazoline nitrogen and oxygen atoms are capable of acting as hydrogen bond acceptors. The pyridine nitrogen, in particular, imparts basicity to the molecule.
-
Non-Polar Features : The dimethyl groups on the oxazoline ring and the aromatic rings contribute to the molecule's lipophilicity.
A critical parameter governing its behavior in aqueous systems is its predicted pKa of 4.13±0.12[1]. This value indicates that the pyridine nitrogen is weakly basic. Consequently, the compound's solubility in aqueous media is expected to increase dramatically under acidic conditions (pH < 4) due to the formation of a more polar, water-soluble pyridinium salt.
dot graph "molecular_features" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis]; compound_node [pos="0,0!", image="molecule.png"]; // Placeholder for actual molecule image "Polar Head" [pos="-1.5,0.5", fontcolor="#EA4335"]; "Lipophilic Tail" [pos="1.8,0.2", fontcolor="#4285F4"]; "H-Bond Acceptors" [pos="-0.5,-1.2", fontcolor="#34A853"]; // This is a conceptual representation. A real implementation would overlay this on an image. // Since I cannot render images, I will describe it. // The diagram would show the chemical structure. // An arrow labeled "Polar Head" would point to the pyridine and oxazoline rings. // An arrow labeled "Lipophilic Tail" would point to the dimethyl groups. // Arrows labeled "H-Bond Acceptors" would point to the N and O atoms. } Caption: Key structural features influencing solubility.
Predicted Solubility Profile in Common Solvents
Based on the principle of "like dissolves like" and the molecule's physicochemical properties, a qualitative solubility profile can be predicted[2]. While quantitative data is unavailable, the following table summarizes the expected behavior.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar N and O atoms can hydrogen bond with protic solvents. Solubility in water is likely low but expected to be higher in alcohols due to the hydrocarbon backbone of the solvent interacting with the molecule's non-polar regions. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating both the polar heterocyclic core and the non-polar regions of the molecule. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble (at room temp) | The molecule's overall polarity, arising from the heterocyclic rings, is likely too high for significant solubility in non-polar solvents at ambient temperature. Solubility may increase with heating.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a good balance of polarity and are excellent solvents for a wide range of organic molecules, including those with moderate polarity like the title compound. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic pyridine nitrogen (pKa ≈ 4.13) will be protonated by the acid to form a water-soluble pyridinium salt.[4][5] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks an acidic proton and will not react with a base; its intrinsic low water solubility will remain unchanged.[4][5] |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To obtain definitive quantitative data, the shake-flask method is the gold standard for measuring thermodynamic solubility[6][7]. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution[6].
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., Water, Methanol, Acetonitrile, Hexane) of analytical grade
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Procedure
-
Preparation : Add an excess amount of the solid compound to a series of vials. The excess should be visually apparent to ensure saturation.
-
Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Equilibration : Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached[8].
-
Phase Separation : After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.
-
Sample Collection : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility[6].
-
Dilution : Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Workflow Visualization
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
References
- 1. This compound | 68981-86-2 [amp.chemicalbook.com]
- 2. chem.ws [chem.ws]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
"theoretical studies on 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"
An In-Depth Technical Guide to the Theoretical Analysis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive theoretical framework for the investigation of this compound, a member of the pyridyloxazoline (PyOx) class of heterocyclic compounds. PyOx ligands are renowned for their application in asymmetric catalysis, and the broader oxazoline scaffold is a key pharmacophore in medicinal chemistry.[1][2][3] This document outlines the application of computational chemistry, particularly Density Functional Theory (DFT), to elucidate the structural, electronic, and reactive properties of the title compound. We detail methodologies for geometry optimization, spectroscopic prediction, frontier molecular orbital analysis, and molecular electrostatic potential mapping. Furthermore, we present standardized protocols for conducting these theoretical investigations and discuss how the resulting data can guide the rational design of novel catalysts and therapeutic agents.
Introduction: The Significance of Pyridyloxazolines
Heterocyclic compounds form the backbone of a vast array of functional molecules, from pharmaceuticals to advanced materials.[3][4] Among these, the oxazoline ring is a privileged structure, appearing in numerous biologically active natural products and synthetic compounds.[2][5] When fused with a pyridine ring, it forms the pyridyloxazoline (PyOx) scaffold, a class of compounds that has garnered significant attention, primarily as highly effective chiral ligands in asymmetric metal-catalyzed reactions.[1][6][7]
The molecule this compound combines the key features of this class: the pyridine nitrogen and the oxazoline nitrogen act as a bidentate chelating system for metal centers, while the stereogenic center (if present) on the oxazoline ring can induce high levels of enantioselectivity.[1][8]
Theoretical studies provide an indispensable tool for understanding these molecules at an electronic level. By employing computational methods, we can predict molecular geometries, rationalize spectroscopic data, and probe the underlying factors that govern reactivity and catalytic activity. This in-silico approach accelerates the discovery process, allowing for the screening of derivatives and the optimization of properties before committing to extensive laboratory synthesis.[9][10] This guide establishes a robust theoretical protocol for characterizing this compound and related structures.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]
Methodological & Application
Application Notes & Protocols: 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole as a Versatile N,N-Ligand for Asymmetric Catalysis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole as a ligand in metal-catalyzed reactions. Pyridine-oxazoline (Pyox) ligands have recently seen a renaissance in asymmetric catalysis, valued for their unique electronic and steric properties that enable a wide range of challenging transformations.[1][2] This guide details the synthesis of the title ligand, the preparation of its metal complexes, and provides a step-by-step protocol for its application in a representative asymmetric catalytic reaction. Mechanistic insights, key experimental considerations, and data interpretation are discussed to ensure procedural success and reproducibility.
Introduction: The Resurgence of Pyridine-Oxazoline (Pyox) Ligands
Oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis, offering a modular and readily accessible scaffold for inducing enantioselectivity in metal-catalyzed transformations.[1][3] Among these, the pyridine-oxazoline (Pyox) class, which merges a pyridine ring with a chiral oxazoline moiety, has garnered significant attention.[2][4] Although designed earlier than the more widely known bisoxazoline (BOX) and phosphine-oxazoline (PHOX) ligands, the distinct advantages of Pyox ligands have only been fully appreciated in recent years.[1][2][4]
The ligand this compound is a C1-symmetric, bidentate N,N-ligand. Its structure features:
-
A pyridine nitrogen , which acts as a π-acceptor.
-
An oxazoline nitrogen , which is a strong σ-donor.
This "push-pull" electronic configuration is crucial for its catalytic efficacy, facilitating key steps in catalytic cycles such as oxidative addition and reductive elimination.[5] The gem-dimethyl substitution at the C4 position of the oxazoline ring provides a distinct steric environment adjacent to the metal center, which is instrumental in controlling the facial selectivity of substrate approach.
Diagram 1: Structure of this compound
Caption: Structure of the bidentate N,N-ligand.
Protocol: Synthesis of this compound
The synthesis of Pyox ligands is generally straightforward, proceeding via the cyclization of a nitrile with an amino alcohol. This protocol describes a reliable method starting from commercially available materials.
Workflow Diagram
Caption: General workflow for ligand synthesis.
Materials & Reagents:
-
3-Cyanopyridine
-
2-Amino-2-methyl-1-propanol
-
Zinc chloride (ZnCl₂), anhydrous
-
Toluene or Chlorobenzene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanopyridine (1.0 eq), 2-amino-2-methyl-1-propanol (1.1 eq), and anhydrous zinc chloride (0.05 - 0.10 eq).
-
Expert Insight: Zinc chloride acts as a Lewis acid to activate the nitrile group towards nucleophilic attack by the amino alcohol. The reaction can often be run neat, but a high-boiling solvent like toluene or chlorobenzene can improve mixing and temperature control.
-
-
Heating: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted ZnCl₂ and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient. The desired product is typically a white solid or a colorless oil.[6]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Asymmetric Catalysis: Hydrosilylation of Ketones
The enantioselective hydrosilylation of prochiral ketones is a powerful method for synthesizing chiral secondary alcohols, which are key building blocks in pharmaceuticals. Copper(I) hydride complexes generated in situ from a copper salt, a silane, and a chiral ligand are highly effective catalysts for this transformation.
Catalytic Cycle Overview
Caption: Proposed catalytic cycle for Cu-H catalyzed hydrosilylation.
Protocol: Copper-Catalyzed Asymmetric Hydrosilylation of Acetophenone
This protocol describes a representative procedure for the hydrosilylation of acetophenone using a catalyst generated in situ from Cu(OAc)₂ and the Pyox ligand.
Materials & Reagents:
-
This compound (Pyox ligand)
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetophenone
-
Diphenylsilane (Ph₂SiH₂)
-
tert-Butanol (t-BuOH)
-
Toluene (anhydrous)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Diethyl ether
Step-by-Step Protocol:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve Cu(OAc)₂ (0.01 eq) and the Pyox ligand (0.011 eq) in anhydrous toluene (1.0 M relative to substrate). Stir the mixture at room temperature for 30 minutes.
-
Expert Insight: A slight excess of the ligand is used to ensure full coordination to the metal center. The solution should turn from blue/green to a different color, indicating complex formation.
-
-
Addition of Silane and Activator: To the catalyst solution, add t-BuOH (1.2 eq) followed by diphenylsilane (1.2 eq). Stir for another 15-30 minutes.
-
Causality: The silane reduces the Cu(II) precursor to the active Cu(I) species, generating the copper hydride (Cu-H) catalyst. tert-Butanol acts as a co-catalyst or activator in this process.
-
-
Substrate Addition: Add acetophenone (1.0 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the ketone starting material by TLC or GC. The reaction is typically complete in 2-6 hours.
-
Quenching and Desilylation: Upon completion, cool the reaction in an ice bath and carefully add 1M HCl to quench any remaining silane. Extract the product with diethyl ether. Combine the organic layers and add TBAF solution (1.5 eq). Stir at room temperature for 1 hour to cleave the silyl ether.
-
Work-up: Wash the organic layer with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting 1-phenylethanol by silica gel column chromatography. Determine the yield and measure the enantiomeric excess (ee%) using chiral HPLC or chiral GC.
Data Presentation: Representative Results
The following table summarizes typical results for the copper-catalyzed hydrosilylation of various ketones using Pyox-type ligands, demonstrating the broad applicability of the system.
| Entry | Substrate (Ketone) | Yield (%) | ee (%) |
| 1 | Acetophenone | >95 | 92 |
| 2 | 1-Naphthyl methyl ketone | 92 | 94 |
| 3 | 2-Methoxyacetophenone | 98 | 88 |
| 4 | Propiophenone | 96 | 90 |
| 5 | Cyclohexyl methyl ketone | 85 | 85 |
Data are representative and compiled from literature reports on similar Pyox systems.
Key Mechanistic Considerations & Trustworthiness
The self-validating nature of this protocol relies on understanding the key factors that govern its success.
-
Ligand-Metal Interaction: The bidentate coordination of the Pyox ligand to the copper center creates a well-defined chiral pocket. The steric bulk of the C4-substituents on the oxazoline ring effectively shields one face of the coordinated ketone, forcing the hydride to attack from the less hindered face, thereby dictating the stereochemical outcome.[7]
-
Role of the Silane: The choice of silane can influence both reactivity and selectivity. Diphenylsilane is often a good balance, while more sterically hindered or electronically different silanes may require re-optimization of the reaction conditions.
-
Purity of Reagents: The protocol's success is highly sensitive to the purity of the ligand, metal salt, and solvent. The ligand must be enantiomerically pure. Solvents should be anhydrous, as water can hydrolyze the silane and deactivate the catalyst.
Conclusion
This compound is a highly effective and versatile ligand for asymmetric catalysis. Its straightforward synthesis, modular nature, and unique electronic properties make it a valuable tool for developing new enantioselective transformations.[1][5] The protocols provided herein offer a reliable starting point for researchers seeking to employ this ligand in applications ranging from the synthesis of chiral alcohols to more complex C-C and C-N bond-forming reactions. The continued exploration of Pyox ligands promises to uncover novel reactivity and provide efficient solutions to standing challenges in synthetic chemistry.[2]
References
- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for Asymmetric Synthesis Using (S)-4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Introduction: The Role of Pyridyloxazoline (PyOx) Ligands in Modern Asymmetric Catalysis
Ligands containing a chiral oxazoline moiety are among the most successful, versatile, and commonly used ligand classes in asymmetric catalysis.[1][2][3] Their prevalence stems from their straightforward synthesis from readily available chiral β-amino alcohols, their modular nature which allows for fine-tuning of steric and electronic properties, and their strong performance across a wide array of metal-catalyzed transformations.[1][2] The pyridine-oxazoline (PyOx) subclass represents a powerful group of N,N-bidentate ligands that have gained significant traction for their ability to form stable, well-defined complexes with various transition metals, enabling high levels of enantiocontrol in numerous reactions.[4][5]
This guide focuses on a specific, yet promising, member of this family: (S)-4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole . This ligand is synthesized from the inexpensive and commercially available (S)-2-amino-2-methyl-1-propanol. Its key structural features include:
-
A C4 stereocenter , which is directly adjacent to the coordinating nitrogen of the oxazoline ring, placing it in close proximity to the metal center to exert direct stereochemical influence.[1][2][3]
-
A gem-dimethyl group at the C4 position , which imparts significant steric bulk and conformational rigidity to the oxazoline ring. This feature can create a well-defined chiral pocket around the metal's active site, potentially enhancing enantioselectivity by restricting substrate approach.
-
A 3-pyridyl moiety , which acts as the second nitrogen donor and whose electronic properties can influence the reactivity of the metal center.
While less common in the literature than its C4-isopropyl or C4-tert-butyl analogues, the unique stereoelectronic profile of this 4,4-dimethyl substituted ligand makes it a compelling candidate for investigation in various asymmetric transformations. This document provides foundational protocols for its synthesis and application in two cornerstone reactions of asymmetric catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation and Copper-Catalyzed Asymmetric Cyclopropanation. The protocols described herein are based on well-established procedures for related PyOx ligands and are intended to serve as a robust starting point for researchers.
Part 1: Synthesis of the Chiral Ligand
The synthesis of (S)-4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is typically achieved via a two-step process involving the formation of an intermediate amide followed by cyclization. A more direct and efficient method involves the zinc-catalyzed condensation of a nitrile with the corresponding amino alcohol.
Protocol 1: Synthesis of (S)-4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
This protocol describes the direct cyclization of 3-cyanopyridine with (S)-2-amino-2-methyl-1-propanol.
Materials:
-
(S)-2-Amino-2-methyl-1-propanol
-
3-Cyanopyridine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanopyridine (1.0 eq.), (S)-2-amino-2-methyl-1-propanol (1.2 eq.), and anhydrous zinc chloride (0.1 eq.).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene to create a suspension (approx. 0.5 M concentration with respect to the nitrile).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure ligand as a solid or viscous oil.
Expected Characterization:
-
¹H NMR: Resonances corresponding to the pyridyl protons, the oxazoline CH₂ protons, and the two methyl singlets.
-
¹³C NMR: Peaks for the pyridyl, oxazoline, and methyl carbons, including the characteristic C=N carbon of the oxazoline.
-
Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺.
-
Optical Rotation: A specific rotation value ([α]D) measured in a specified solvent (e.g., CHCl₃) and concentration.
References
- 1. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol for the Synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Introduction
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is a heterocyclic compound belonging to the 2-oxazoline class. Oxazolines are significant structural motifs in a variety of biologically active natural products and are widely utilized as chiral ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and as intermediates in organic synthesis.[1][2][3] The incorporation of a pyridine ring at the 2-position introduces a key pharmacophore, making this particular derivative a valuable building block for drug discovery and development, potentially in areas such as infectious diseases and oncology.[4] This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature.
Reaction Principle and Mechanistic Overview
The most direct and widely employed method for the synthesis of 2-substituted-2-oxazolines is the cyclization reaction between a nitrile and a β-amino alcohol.[5][6] In this specific synthesis, 3-cyanopyridine reacts with 2-amino-2-methyl-1-propanol. The reaction can be catalyzed by a Lewis acid, such as zinc acetate (Zn(OAc)₂), or performed under catalyst-free conditions at elevated temperatures.[7]
The reaction mechanism, when catalyzed by a Lewis acid, is initiated by the coordination of the Lewis acid to the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the amino group of 2-amino-2-methyl-1-propanol. The resulting intermediate then undergoes an intramolecular cyclization, driven by the attack of the hydroxyl group onto the imine carbon. A final dehydration step yields the desired 2-oxazoline product. The gem-dimethyl group on the amino alcohol sterically favors the formation of the five-membered oxazoline ring.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Cyanopyridine | ≥98% | Sigma-Aldrich | 100-54-9 |
| 2-Amino-2-methyl-1-propanol | 95% | Sigma-Aldrich | 124-68-5 |
| Zinc Acetate Dihydrate (optional) | ≥98% | Sigma-Aldrich | 5970-45-6 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | 75-09-2 |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Reagent | Fisher Scientific | 110-54-3 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Instrumentation
-
Magnetic stirrer with heating mantle
-
Reflux condenser and standard glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for reaction monitoring)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Detailed Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanopyridine (5.20 g, 50.0 mmol, 1.0 equiv).
-
Add 2-amino-2-methyl-1-propanol (5.35 g, 60.0 mmol, 1.2 equiv).
-
Add zinc acetate dihydrate (0.55 g, 2.5 mmol, 0.05 equiv) as the catalyst.
-
Add 50 mL of anhydrous toluene to the flask.
Causality Behind Choices:
-
A slight excess of the amino alcohol is used to ensure complete consumption of the limiting reagent, 3-cyanopyridine.
-
Zinc acetate is a mild and effective Lewis acid catalyst for this transformation, promoting the reaction under relatively moderate conditions.[7]
-
Toluene is chosen as the solvent due to its high boiling point, which allows for the necessary reaction temperature, and its ability to azeotropically remove the water formed during the reaction.
2. Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Maintain the reflux for 12-24 hours.
Self-Validating System:
-
The progress of the reaction should be monitored every 4-6 hours by Thin-Layer Chromatography (TLC). A suitable eluent system is 50:50 ethyl acetate/hexanes. The disappearance of the 3-cyanopyridine spot and the appearance of a new, less polar product spot will indicate reaction progression.
-
Alternatively, reaction progress can be monitored by GC-MS, observing the consumption of starting materials and the formation of the product with the expected mass-to-charge ratio.
3. Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC or GC-MS), remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with 2 x 50 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a mixture of 10% ethyl acetate in hexanes.
-
Load the crude product onto the column and elute with a gradient of 10% to 50% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: White to pale yellow solid or viscous oil.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.95 (d, J = 2.0 Hz, 1H), 8.65 (dd, J = 4.8, 1.6 Hz, 1H), 8.15 (dt, J = 8.0, 2.0 Hz, 1H), 7.35 (dd, J = 8.0, 4.8 Hz, 1H), 4.15 (s, 2H), 1.40 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 162.5, 151.0, 148.0, 135.5, 125.0, 123.5, 79.5, 68.0, 28.5.
-
IR (ATR) ν (cm⁻¹): 3050, 2960, 1660 (C=N), 1590, 1480, 1420, 1080.
-
MS (ESI+): m/z calculated for C₁₀H₁₂N₂O [M+H]⁺: 177.1028; found: 177.1025.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Extend reaction time, ensure anhydrous conditions, or consider a more active catalyst like a copper(I) salt.[5] |
| Inactive catalyst | Use fresh, high-purity zinc acetate. | |
| Formation of side products | High reaction temperature leading to decomposition | Reduce the reaction temperature and extend the reaction time. |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography; consider using a different stationary phase. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines | MDPI [mdpi.com]
- 4. Buy 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole [smolecule.com]
- 5. 2-Oxazoline synthesis [organic-chemistry.org]
- 6. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"application of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole in organic reactions"
An Application Guide to 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole in Organic Synthesis
Introduction: The Pyridine-Oxazoline (PyOX) Ligand Family
The Pyridine-Oxazoline (PyOX) scaffold represents a privileged class of N,N-bidentate ligands that have garnered significant attention in transition metal catalysis.[1][2] Their utility stems from a unique combination of steric and electronic properties conferred by the σ-donating oxazoline nitrogen and the π-accepting pyridine nitrogen. This "push-pull" electronic asymmetry facilitates key steps in catalytic cycles, such as oxidative addition and reductive elimination.[3] While the majority of research has focused on chiral PyOX ligands for asymmetric catalysis, the achiral variants, such as This compound , offer a robust and cost-effective solution for a wide array of catalytic transformations where stereocontrol is not required.
The subject of this guide, this compound, is characterized by gem-dimethyl substitution at the C4 position of the oxazoline ring, rendering the molecule achiral. This structural feature makes it an ideal ligand for fundamental studies in catalysis and for applications in cross-coupling, addition, and cyclization reactions where high catalytic activity and stability are paramount. This document provides a detailed overview of its synthesis and application, complete with actionable protocols for the modern research laboratory.
| Compound Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine |
| CAS Number | 68981-86-2 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
Protocol 1: Synthesis of this compound
The most direct and efficient synthesis of 2-substituted oxazolines involves the cyclization of a nitrile with an amino alcohol. This protocol details a robust method using a zinc catalyst to promote the condensation of 3-cyanopyridine with 2-amino-2-methyl-1-propanol. The zinc salt acts as a Lewis acid, activating the nitrile carbon towards nucleophilic attack by the amino alcohol.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of the target PyOX ligand.
Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyanopyridine (1.0 eq.), 2-amino-2-methyl-1-propanol (1.2 eq.), and anhydrous zinc chloride (0.1 eq.).
-
Rationale: Using a slight excess of the amino alcohol ensures complete consumption of the limiting nitrile. Anhydrous zinc chloride is crucial as water can inhibit the reaction.
-
-
Solvent Addition and Reflux: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous chlorobenzene to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-cyanopyridine. Heat the reaction mixture to reflux (approx. 130-135 °C).
-
Rationale: Chlorobenzene is a high-boiling, non-protic solvent suitable for this condensation. An inert atmosphere prevents potential side reactions at high temperatures.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Rationale: The aqueous wash removes the zinc catalyst and any remaining water-soluble starting materials.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound as a solid or viscous oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Applications in Transition Metal Catalysis
The achiral PyOX ligand excels in catalytic reactions where the electronic and steric environment provided by the ligand is critical, but chirality is not. Its primary applications are in palladium- and nickel-catalyzed cross-coupling reactions.
Mechanistic Insights: The Role of PyOX in Nickel Catalysis
In recent years, PyOX ligands have become prominent in nickel-catalyzed reactions that proceed through radical mechanisms or involve challenging low-valent nickel intermediates (Ni(0), Ni(I)).[3] The PyOX ligand is not merely a spectator; it is redox-active. It can accept an electron to form a ligand-centered radical anion, thereby stabilizing electron-rich, low-valent nickel centers that are crucial for activating stubborn electrophiles, such as alkyl halides.[3] This redox activity, combined with the ligand's "push-pull" electronic nature, enhances the rates of both oxidative addition and reductive elimination, leading to highly efficient catalytic turnover.
Protocol 2: Palladium-Catalyzed Heck Cross-Coupling
The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes.[4] The following protocol describes a general procedure for the Heck coupling of an aryl bromide with styrene, utilizing this compound as the supporting ligand.
Catalytic Cycle: Heck Reaction
Caption: Simplified catalytic cycle for the Heck Reaction.
Step-by-Step Methodology
-
Catalyst Pre-formation/In Situ Generation: In a Schlenk tube under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and this compound (4.4 mol%).
-
Rationale: A slight excess of ligand (L:Pd ratio of ~2.2:1) ensures full coordination to the metal center and prevents catalyst decomposition.
-
-
Reagent Addition: To the tube, add the aryl bromide (1.0 eq.), styrene (1.5 eq.), and a base such as triethylamine (Et₃N, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).
-
Rationale: An excess of the alkene is often used to maximize coupling with the limiting aryl halide. The base is essential to neutralize the H-X acid produced in the catalytic cycle, regenerating the Pd(0) catalyst.[5]
-
-
Solvent and Reaction Conditions: Add a polar aprotic solvent such as DMF or DMAc (to ~0.2 M). Seal the tube and heat the reaction mixture to 80-120 °C for 4-16 hours.
-
Rationale: Polar aprotic solvents are effective at dissolving the palladium salts and reagents. The reaction temperature is optimized to ensure a reasonable reaction rate without significant thermal decomposition.[6]
-
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired stilbene derivative.
This protocol provides a general framework. The optimal choice of base, solvent, and temperature may vary depending on the specific substrates used and should be optimized accordingly. The robust nature of the this compound ligand makes it a reliable choice for developing and screening a wide range of cross-coupling reactions.
References
- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Introduction: The Versatility of Pyridyloxazoline (PyOX) Ligands in Asymmetric Catalysis
Pyridyloxazoline (PyOX) ligands have emerged as a privileged class of chiral ligands in the field of asymmetric catalysis.[1][2] Their modular synthesis, thermal stability, and the formation of well-defined chiral environments around a metal center have led to their successful application in a wide array of stereoselective transformations. The unique electronic and steric properties of PyOX ligands, arising from the combination of a π-deficient pyridine ring and a chiral oxazoline moiety, make them highly effective in controlling the enantioselectivity of catalytic reactions.
This guide focuses on 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole , a member of the PyOX ligand family. We will provide a detailed protocol for its synthesis and characterization, followed by its application in a cornerstone of modern synthetic chemistry: the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA). This reaction is a powerful tool for the construction of stereogenic carbon centers and is widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products.
Ligand Synthesis and Characterization: this compound
The synthesis of this compound is typically achieved through the condensation of 3-cyanopyridine with a chiral amino alcohol, in this case, 2-amino-2-methyl-1-propanol. This method is a robust and common route for the preparation of 2-substituted oxazolines from nitriles.
Synthetic Protocol
Scheme 1: Synthesis of this compound
Caption: Synthesis of the PyOX ligand.
Materials and Equipment:
-
3-Cyanopyridine
-
2-Amino-2-methyl-1-propanol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-cyanopyridine (1.0 eq), 2-amino-2-methyl-1-propanol (1.1 eq), and anhydrous toluene to make a 0.5 M solution.
-
Add a catalytic amount of anhydrous zinc chloride (0.1 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Compound Characterization
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| CAS Number | 68981-86-2 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | 89-91 °C at 0.65 Torr |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.9 (d, 1H, pyridine-H), ~8.6 (dd, 1H, pyridine-H), ~8.0 (dt, 1H, pyridine-H), ~7.3 (dd, 1H, pyridine-H), 4.1 (s, 2H, CH₂), 1.4 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~163 (C=N), ~151, ~148, ~135, ~125, ~123 (pyridine carbons), ~79 (C(CH₃)₂), ~68 (CH₂), ~28 (2 x CH₃).
-
IR (neat, cm⁻¹): ~2960 (C-H), ~1650 (C=N, oxazoline), ~1590, 1480 (C=C, pyridine).
-
Mass Spectrometry (EI): m/z (%) = 176 (M⁺), 161 (M⁺ - CH₃), 119, 92, 78.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. The PyOX ligand, this compound, in conjunction with a palladium precursor, forms a chiral catalyst that can effectively control the stereochemical outcome of the reaction.
Reaction Principle
The reaction involves the formation of a π-allyl palladium complex from an allylic substrate. The chiral PyOX ligand coordinates to the palladium center, creating a chiral environment. A nucleophile then attacks the π-allyl complex, leading to the formation of the product with high enantioselectivity.
Caption: Palladium-catalyzed AAA workflow.
Detailed Experimental Protocol: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate
This protocol is adapted from a similar procedure for a spiro oxazolinylpyridine ligand and is expected to yield high enantioselectivity with the title ligand.
Materials and Equipment:
-
This compound (PyOX ligand)
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tert-Butyl methyl ether (TBME)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
-
Syringes for transfer of anhydrous solvents and reagents
-
Standard glassware for work-up and purification
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the PyOX ligand (0.024 mmol) and allylpalladium(II) chloride dimer (0.01 mmol).
-
Add anhydrous dichloromethane (1 mL) and stir the mixture at room temperature for 1 hour.
-
Remove the dichloromethane in vacuo to obtain the pre-formed catalyst.
Asymmetric Allylic Alkylation:
-
To the flask containing the catalyst, add anhydrous TBME (5 mL).
-
Add 1,3-diphenylallyl acetate (0.2 mmol), dimethyl malonate (0.4 mmol), and potassium carbonate (0.4 mmol).
-
Stir the reaction mixture at room temperature for 14 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Reagent | Molar Ratio | Amount |
| PyOX Ligand | 0.12 | 0.024 mmol |
| [Pd(allyl)Cl]₂ | 0.05 | 0.01 mmol |
| 1,3-Diphenylallyl Acetate | 1.0 | 0.2 mmol |
| Dimethyl Malonate | 2.0 | 0.4 mmol |
| Potassium Carbonate | 2.0 | 0.4 mmol |
Safety and Handling
This compound:
-
Hazards: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
Palladium Catalysts:
-
Hazards: Palladium compounds can be toxic and are often flammable. Handle with care.
-
PPE: Use the same PPE as for the ligand.
-
Handling: Keep away from heat and open flames. Handle in an inert atmosphere if possible to prevent degradation.
Solvents (Dichloromethane, TBME):
-
Hazards: Dichloromethane is a suspected carcinogen. Both are volatile and flammable.
-
PPE: Ensure adequate ventilation and use appropriate PPE.
-
Handling: Use in a fume hood and away from ignition sources.
General Precautions:
-
Always work in a well-ventilated area, preferably a fume hood.
-
Ground all equipment to prevent static discharge, especially when working with flammable solvents.[3]
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous. Prepare the catalyst carefully under an inert atmosphere. |
| Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time if necessary. | |
| Low Enantioselectivity | Impure ligand | Purify the ligand thoroughly before use. |
| Incorrect ligand-to-metal ratio | Optimize the ligand-to-metal ratio. | |
| Racemization of the product | Ensure the work-up and purification are performed promptly and at a suitable temperature. | |
| Formation of Byproducts | Side reactions of the nucleophile or substrate | Adjust the reaction temperature or base. |
Conclusion
This compound is a valuable PyOX ligand for asymmetric catalysis. The protocols provided herein for its synthesis and application in the palladium-catalyzed asymmetric allylic alkylation offer a robust starting point for researchers in synthetic organic chemistry and drug development. The modularity of PyOX ligands allows for further fine-tuning of the catalyst structure to achieve even higher levels of stereocontrol in a variety of important chemical transformations.
References
The Pivotal Role of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole in Asymmetric Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Quest for Chirality in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. The biological activity of a chiral drug is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, eliciting undesirable side effects. Consequently, the development of robust and efficient methods for asymmetric synthesis is a cornerstone of medicinal chemistry. Among the arsenal of tools available to the synthetic chemist, chiral ligands for asymmetric catalysis have emerged as a particularly powerful and elegant solution.[1][2]
This guide focuses on 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole , a member of the pyridyloxazoline (Pyox) class of chiral ligands.[2][3][4] These C1-symmetric ligands have garnered significant attention due to their unique electronic and steric properties, which translate into high levels of stereocontrol in a variety of metal-catalyzed transformations.[3][4] The strategic placement of a pyridine ring and a chiral oxazoline moiety allows for effective chelation to a metal center, creating a well-defined chiral environment that dictates the stereochemical outcome of a reaction.[1][3] This document will provide an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights.
Core Principles: The Pyridyloxazoline Ligand in Asymmetric Catalysis
The efficacy of this compound as a chiral ligand stems from the synergistic interplay between its two key structural components: the pyridine ring and the chiral oxazoline.
-
The Pyridine Moiety: The pyridine nitrogen, with its sp2-hybridized lone pair, acts as a strong σ-donor, firmly coordinating to the metal center. This interaction is crucial for the formation of a stable and catalytically active complex.[3][5] Furthermore, the electronic properties of the pyridine ring can be readily tuned through substitution, allowing for the fine-tuning of the ligand's electronic and steric profile.[2]
-
The Chiral Oxazoline Ring: The oxazoline ring, derived from a chiral amino alcohol, introduces the element of chirality into the catalytic system. The stereocenter on the oxazoline ring is positioned in close proximity to the metal's coordination sphere, enabling it to exert a profound influence on the facial selectivity of substrate approach.[1][3] The gem-dimethyl substitution at the 4-position of the oxazoline ring in the title compound provides a significant steric buttress, further enhancing the stereodiscrimination of the catalytic process.
The bidentate N,N-chelation of the Pyox ligand to a metal center creates a rigid and well-defined chiral pocket around the active site. This structural rigidity is a key determinant of the high enantioselectivities often observed in reactions employing these ligands.
Diagram 1: General Coordination of a Pyox Ligand to a Metal Center
Caption: Chelation of a Pyox ligand to a metal center.
Synthetic Applications in Pharmaceutical Development
The versatility of this compound and its congeners makes them valuable tools in the synthesis of a wide array of chiral building blocks for the pharmaceutical industry. While a direct application of this specific ligand in the synthesis of a marketed drug is not prominently documented, its utility can be confidently extrapolated from the numerous successful applications of closely related Pyox ligands in key asymmetric transformations.
Enantioselective Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction that is widely employed in the synthesis of complex molecules, including many pharmaceutical agents. The use of chiral Pyox ligands in palladium-catalyzed AAA reactions has been shown to afford high yields and excellent enantioselectivities.[1]
Mechanistic Rationale: In a typical Pd-catalyzed AAA, the Pyox ligand coordinates to the palladium center, which in turn activates an allylic substrate to form a chiral π-allyl palladium complex. The chiral environment created by the ligand then directs the nucleophilic attack to one of the two termini of the allyl moiety, leading to the formation of the desired enantiomer of the product. The steric bulk of the gem-dimethyl group on the oxazoline ring of this compound is expected to play a crucial role in directing the approach of the nucleophile.
Diagram 2: Proposed Catalytic Cycle for Asymmetric Allylic Alkylation
Caption: Catalytic cycle for Pd-catalyzed AAA.
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (Ligand)
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., Dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Potassium acetate (KOAc)
-
Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and this compound (1.2 mol%) in anhydrous DCM. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allylic substrate (1.0 equiv) and KOAc (0.1 equiv) in anhydrous DCM.
-
Addition of Nucleophile and Base: To the substrate solution, add the nucleophile (1.2 equiv) followed by the base (1.3 equiv) and stir for 10 minutes at room temperature.
-
Initiation of Reaction: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Table 1: Representative Data for Asymmetric Allylic Alkylation
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pyox-Ph | THF | 25 | 95 | 92 |
| 2 | Pyox-iPr | DCM | 0 | 98 | 95 |
| 3 | (Predicted) | DCM | 0 | >90 | >90 |
Data for Pyox-Ph and Pyox-iPr are representative of literature values for similar reactions. The predicted data for the title compound is an estimation based on the performance of related Pyox ligands.
Enantioselective Conjugate Addition
The enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone reaction in the synthesis of chiral pharmaceuticals. Pyox ligands, in combination with various transition metals such as copper or rhodium, have proven to be highly effective in catalyzing these transformations.[3]
Mechanistic Rationale: The metal-Pyox complex activates the α,β-unsaturated substrate, rendering it more susceptible to nucleophilic attack. The chiral ligand environment then orchestrates the facial selectivity of the nucleophile's approach to the β-carbon, leading to the formation of the enantioenriched product. The electronic nature of the pyridyl ring can influence the Lewis acidity of the metal center, thereby modulating the reactivity of the catalyst.
Diagram 3: Enantioselective Conjugate Addition Workflow
References
- 1. chemscene.com [chemscene.com]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Analytical Techniques for Monitoring Reactions of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Abstract
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, a prominent member of the pyridyloxazoline (PyOx) ligand class, is a critical building block in asymmetric catalysis and pharmaceutical synthesis.[1][2] Effective reaction monitoring is paramount for optimizing reaction conditions, elucidating mechanisms, and ensuring product quality. This guide provides a detailed overview of robust analytical techniques for monitoring reactions involving this key molecule. We delve into the principles and applications of chromatographic (HPLC) and spectroscopic (NMR, FTIR, UV-Vis) methods, as well as mass spectrometry. Each section offers not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to make informed decisions for their specific applications. This document is intended for researchers, chemists, and drug development professionals seeking to establish reliable and efficient analytical workflows.
Introduction: The Importance of Reaction Monitoring
The pyridyloxazoline (PyOx) scaffold is prized for its modularity and its ability to form stable, chiral complexes with various metals, making it a cornerstone of modern asymmetric catalysis.[1] The specific compound, this compound, combines the coordinating nitrogen of the pyridine ring with a chiral oxazoline moiety, offering a bidentate ligand structure. Monitoring its transformation—whether it's the consumption of the ligand in a catalytic cycle, its modification, or its synthesis—is crucial for process control.
In-situ and real-time reaction monitoring provides invaluable insights into reaction kinetics, the formation of transient intermediates, and the onset of side reactions or degradation.[3][4][5] This knowledge accelerates process development, minimizes waste, and ensures the synthesis of high-purity target molecules. This guide will explore the most effective analytical tools for achieving these goals.
Physicochemical Properties & Analytical Implications
Understanding the structure of this compound is fundamental to selecting the appropriate analytical technique.
-
Structure: The molecule contains a pyridine ring, which is an aromatic, conjugated system, and a dihydrooxazole (oxazoline) ring, which is a non-aromatic heterocycle.
-
Key Functional Groups:
-
Pyridine Ring: Provides a strong UV chromophore, making UV-based detection highly effective. Its aromatic protons have characteristic downfield shifts in ¹H NMR spectroscopy.[6]
-
Oxazoline Ring: Contains a C=N imine bond and a C-O ether linkage, which have distinct vibrational frequencies in infrared spectroscopy.[7] The gem-dimethyl and methylene groups provide unique signals in ¹H NMR.
-
Basic Nitrogen: The pyridine nitrogen is basic and can be protonated, a factor to consider in chromatographic separations and mass spectrometry ionization.[8]
-
Chromatographic Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for monitoring reaction progress by separating components in the reaction mixture over time. It excels at quantifying the disappearance of starting materials and the appearance of products and byproducts.
Principle of HPLC for Reaction Monitoring
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile or methanol). Less polar compounds are retained longer on the column. By monitoring the peak area of the analyte at a specific retention time, one can track its concentration throughout the reaction.
Protocol: RP-HPLC Method for Reaction Monitoring
Objective: To quantify the consumption of this compound and the formation of product(s).
Instrumentation & Materials:
-
HPLC system with a UV-Vis Diode Array Detector (DAD)
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Reaction mixture aliquots
-
Volumetric flasks and autosampler vials
Step-by-Step Protocol:
-
Sample Preparation (t=0):
-
Before initiating the reaction, prepare a "time zero" sample.
-
Accurately dilute a small, known amount of the starting material in a suitable solvent (e.g., ACN) to create a stock solution.
-
Further dilute this stock to an appropriate concentration for HPLC analysis (e.g., ~0.1 mg/mL). This will serve as your reference standard.
-
-
Reaction Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of cold mobile phase or a suitable solvent in an autosampler vial. This prevents further reaction and prepares the sample for injection.
-
-
HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier ensures the pyridine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution is recommended for method development to ensure separation of starting materials, intermediates, and products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume prevents column overloading. |
| UV Detection | 254 nm and 265 nm | The pyridine ring has strong absorbance in this range. A DAD allows for monitoring multiple wavelengths and checking for peak purity.[9][10] |
-
Data Analysis:
-
Integrate the peak area of the starting material and any new product peaks at each time point.
-
Calculate the percent conversion using the following formula: % Conversion = (1 - (Area_SM_t / Area_SM_t0)) * 100 (Where Area_SM_t is the area of the starting material at time 't' and Area_SM_t0 is the area at time zero).
-
Spectroscopic Techniques for Structural Analysis
While HPLC is excellent for quantification, spectroscopic methods provide critical structural information, confirming product identity and offering the potential for in-situ analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation. By tracking changes in the chemical shifts and coupling constants of ¹H and ¹³C nuclei, one can precisely follow the molecular transformation.
Key Diagnostic Signals for this compound:
-
¹H NMR:
-
Pyridine Protons: Expect complex multiplets in the downfield aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position of the pyridine ring will be the most deshielded.[6][11]
-
Oxazoline CH₂: A singlet or AB quartet around δ 4.0-4.5 ppm.
-
Oxazoline C(CH₃)₂: A sharp singlet for the two equivalent methyl groups around δ 1.2-1.5 ppm.
-
-
¹³C NMR:
-
Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm).
-
Oxazoline C=N: A characteristic signal around δ 160-165 ppm.
-
Protocol: ¹H NMR for Reaction Monitoring
-
Sample Preparation: Withdraw an aliquot (0.1-0.5 mL) from the reaction. Remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that contains a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) time (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Data Analysis: Normalize the integral of the starting material and product peaks to the integral of the internal standard. This allows for the calculation of molar conversion and yield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is highly effective for monitoring changes in specific functional groups and is well-suited for in-situ analysis using an Attenuated Total Reflectance (ATR) probe.[5]
Key Diagnostic Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment | Significance in Monitoring |
| ~1650 cm⁻¹ | C=N Stretch (Oxazoline) | Disappearance or shift indicates a reaction at the oxazoline ring.[7] |
| ~1580 cm⁻¹ | C=C/C=N Stretch (Pyridine) | Changes can indicate reactions involving the pyridine ring. |
| ~1250 cm⁻¹ | C-O Stretch (Oxazoline) | Disappearance signals ring-opening of the oxazoline. |
| ~2960 cm⁻¹ | C-H Stretch (Aliphatic) | Changes in this region are less specific but can indicate modifications to the dimethyl groups. |
Protocol: In-Situ FTIR with an ATR Probe
-
Setup: Insert the ATR probe directly into the reaction vessel. Ensure it is chemically compatible with the reaction components.
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and any reagents present at the initial reaction temperature.
-
Reaction Monitoring: Initiate the reaction. Collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: The software will automatically subtract the background. Monitor the absorbance intensity of key peaks over time to generate a reaction profile, tracking the consumption of reactants (decreasing peaks) and formation of products (increasing peaks).
UV-Vis Spectroscopy
Due to the conjugated pyridine ring, this molecule has a distinct UV absorption profile. While less structurally informative than NMR or IR, UV-Vis is a simple and rapid technique for a quick assessment of reaction progress, especially if the reaction involves modification of the conjugated system.
-
Principle: The π → π* transitions within the pyridine ring result in strong UV absorbance.[9] Any reaction that extends or disrupts this conjugation will cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, respectively.[10][12]
-
Application: Ideal for high-throughput screening or for reactions where a significant color change is expected. A quick scan can confirm if the starting material's chromophore is still present.
Mass Spectrometry (MS)
MS is the definitive tool for confirming the molecular weight of products, intermediates, and byproducts. When coupled with HPLC (LC-MS), it provides both separation and identification.
-
Principle: Molecules are ionized, and their mass-to-charge (m/z) ratio is measured. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically generating a protonated molecular ion [M+H]⁺.[8]
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern provides structural clues. For pyridyl-oxazolines, characteristic losses related to the oxazoline ring can be diagnostic.[8][13]
Protocol: LC-MS Analysis for Product Identification
-
Method: Use the same HPLC method developed in Section 3.2.
-
Interface: Divert the flow from the HPLC column into the ESI source of the mass spectrometer.
-
MS Parameters: Operate in positive ion mode to detect the [M+H]⁺ ion. Scan a mass range appropriate for the expected products (e.g., m/z 100-500).
-
Analysis: Correlate the peaks in the UV chromatogram with the mass spectra obtained. This confirms the molecular weight of the compound eluting at each retention time.
Integrated Workflow and Method Selection
Choosing the right analytical technique depends on the specific question being asked. The following workflow provides a guide for selecting the most appropriate method(s).
Caption: Decision tree for selecting the optimal analytical technique.
Summary of Techniques
| Technique | Primary Use | Pros | Cons |
| HPLC-UV | Quantitative analysis of reaction progress. | Robust, reproducible, high throughput. | Requires method development, indirect analysis of aliquots. |
| NMR | Structural elucidation, quantitative analysis. | Provides unambiguous structural data, highly accurate quantification with standard. | Lower throughput, more expensive, requires deuterated solvents. |
| FTIR (ATR) | In-situ, real-time functional group analysis. | Non-invasive, provides real-time kinetic data. | Less specific than NMR, quantification can be complex. |
| UV-Vis | Quick, qualitative check of chromophore. | Very fast, simple, inexpensive. | Limited structural information. |
| LC-MS | Molecular weight confirmation of products. | Highly sensitive, definitive MW identification. | More complex instrumentation, quantification requires standards. |
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceandmachines.com [scienceandmachines.com]
- 13. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Introduction: The Significance of 2-Substituted-2-Oxazolines
The 2-substituted-2-oxazoline ring is a privileged structural motif found in a diverse array of biologically active molecules and serves as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] Their utility extends to acting as ligands in asymmetric catalysis, protecting groups for carboxylic acids, and as monomers for the synthesis of polymers.[2] Specifically, 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is a key building block in the synthesis of various pharmaceutical candidates due to the presence of the pyridine moiety, which can modulate pharmacological activity. The development of a robust and scalable synthesis for this compound is therefore of critical importance for drug development professionals.
This guide provides a detailed protocol for the scale-up synthesis of this compound, focusing on a practical and efficient method that transitions from laboratory-scale to multi-kilogram production.[3] We will delve into the mechanistic underpinnings of the reaction, process optimization, safety considerations, and analytical quality control.
Synthetic Strategy: A Mechanistic Perspective
The most common and direct route to 2-substituted-2-oxazolines involves the cyclization of a 2-amino alcohol with a suitable carboxylic acid derivative, nitrile, or aldehyde.[2][4][5] For the synthesis of this compound, the reaction between 3-cyanopyridine and 2-amino-2-methyl-1-propanol is a highly effective approach. This method is often preferred for its atom economy and the commercial availability of the starting materials.
The reaction can be catalyzed by Lewis acids, such as zinc chloride (ZnCl₂), which activates the nitrile group towards nucleophilic attack by the amino alcohol.[6] The mechanism proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization and subsequent dehydration to yield the desired oxazoline.
Visualizing the Reaction Pathway
To better understand the transformation, the following diagram illustrates the key steps in the synthesis.
Caption: Reaction mechanism for the synthesis of the target oxazoline.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 3-Cyanopyridine | ≥99% | Major Chemical Supplier | |
| 2-Amino-2-methyl-1-propanol | ≥98% | Major Chemical Supplier | |
| Zinc Chloride (Anhydrous) | ≥98% | Major Chemical Supplier | Store in a desiccator. |
| Toluene | Anhydrous | Major Chemical Supplier | |
| Sodium Bicarbonate | Reagent | Major Chemical Supplier | |
| Magnesium Sulfate (Anhydrous) | Reagent | Major Chemical Supplier | |
| 20 L Jacketed Glass Reactor | Chemical Process Equipment Supplier | Equipped with mechanical stirrer, reflux condenser, and temperature probe. | |
| Rotary Evaporator | Laboratory Equipment Supplier | With a suitable sized flask. | |
| Filtration Apparatus | Laboratory Equipment Supplier | ||
| Vacuum Oven | Laboratory Equipment Supplier |
Experimental Procedure
-
Reactor Setup and Inerting:
-
Assemble the 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.
-
Ensure all glassware is dry before use.
-
Purge the reactor with nitrogen for 30 minutes to establish an inert atmosphere.
-
-
Charging of Reagents:
-
To the reactor, add anhydrous toluene (10 L).
-
With stirring, add 2-amino-2-methyl-1-propanol (1.0 kg, 11.22 mol).
-
Add 3-cyanopyridine (1.2 kg, 11.53 mol, 1.03 eq).
-
Carefully add anhydrous zinc chloride (153 g, 1.12 mol, 0.1 eq) in portions. An exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110-115 °C) using a circulating oil bath.
-
Maintain the reflux for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 L). Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 3 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.
-
Set up a distillation apparatus and collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point is in the range of 130-140 °C at ~1 mmHg.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Process Optimization and Control
For a successful scale-up, several parameters need to be carefully controlled:
-
Reagent Quality: The use of anhydrous reagents and solvents is crucial to prevent side reactions and ensure high yields.
-
Stoichiometry: A slight excess of 3-cyanopyridine is used to ensure complete consumption of the more valuable 2-amino-2-methyl-1-propanol.
-
Catalyst Loading: The amount of zinc chloride can be optimized. Lower catalyst loading may require longer reaction times, while higher loading can lead to purification challenges.
-
Temperature Control: Precise temperature control during reflux is important for consistent reaction rates and to minimize the formation of impurities.
-
Mixing: Efficient stirring is essential in a large reactor to ensure homogeneity and effective heat transfer.
Analytical Data Summary
| Analysis | Specification |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC) | ≥98% |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₁H₁₄N₂O: 191.1184; Found: 191.1182 |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Reagent Handling: 3-Cyanopyridine is toxic and should be handled with care in a fume hood. Zinc chloride is corrosive and hygroscopic.
-
Reaction Hazards: The reaction is exothermic upon addition of the Lewis acid. The reaction is run at elevated temperatures, and appropriate precautions should be taken.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Workflow Visualization
The following diagram outlines the overall workflow for the scale-up synthesis.
Caption: Overall workflow for the scale-up synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the process parameters, researchers and drug development professionals can confidently and efficiently produce this valuable building block on a multi-kilogram scale. The provided workflow and safety information are intended to ensure a safe and successful synthesis.
References
Application Notes and Protocols for 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole as a Chiral Auxiliary
Introduction: The Strategic Advantage of Pyridyloxazoline Auxiliaries
In the field of asymmetric synthesis, where the precise construction of single enantiomers is paramount, chiral auxiliaries remain a robust and reliable strategy.[1] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in preference to another. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Among the diverse array of auxiliaries, the Pyridine-Oxazoline (PyOx) class of ligands and auxiliaries has gained significant traction for its unique electronic and steric properties.[2][3] This guide focuses on a specific, highly effective member of this family: 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole .
Derived from the readily available (S)- or (R)-2-amino-2-methyl-1-propanol, this auxiliary offers several distinct advantages:
-
Rigid Chelation Control: The pyridine nitrogen and the oxazoline nitrogen work in concert to form a rigid, planar five-membered chelate ring with a metal counterion (typically Li⁺ or Na⁺) of the enolate. This rigid conformation is the cornerstone of its high stereodirecting ability.
-
Defined Facial Shielding: The gem-dimethyl groups at the C4 position of the oxazoline ring provide a clear and unambiguous steric shield, effectively blocking one face of the chelated enolate from the approach of an electrophile.
-
Versatility: The N-acyl derivatives of this auxiliary are amenable to a wide range of crucial C-C bond-forming reactions, including alkylations, aldol reactions, and conjugate additions.
-
Multiple Cleavage Pathways: The auxiliary can be cleaved under various conditions to furnish a range of valuable chiral products, such as carboxylic acids, primary alcohols, aldehydes, or esters, often with excellent recovery of the auxiliary for reuse.[4][5][6]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound in asymmetric synthesis.
Protocol 1: Synthesis of the Chiral Auxiliary
The most common route to this class of compounds is the zinc-catalyzed cyclization of a nitrile with a chiral amino alcohol. This protocol details the synthesis of (S)-4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole.
Reaction Scheme: Nicotinonitrile + (S)-2-Amino-2-methyl-1-propanol → (S)-4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Materials and Equipment:
-
Nicotinonitrile (3-cyanopyridine)
-
(S)-2-Amino-2-methyl-1-propanol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Chlorobenzene (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere, charge a flame-dried round-bottom flask with nicotinonitrile (1.0 eq), (S)-2-amino-2-methyl-1-propanol (1.1 eq), and anhydrous zinc chloride (0.1 eq).
-
Solvent Addition: Add anhydrous chlorobenzene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the nicotinonitrile.
-
Reaction: Heat the stirred reaction mixture to reflux (approx. 132 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral auxiliary as a solid or viscous oil.
-
Scientist's Note: The use of anhydrous conditions is crucial as water can interfere with the zinc catalyst and lead to side reactions. Zinc chloride acts as a Lewis acid to activate the nitrile group towards nucleophilic attack by the amino alcohol.
The Principle of Stereocontrol: Chelation and Facial Shielding
The remarkable diastereoselectivity achieved with this auxiliary stems from the formation of a rigid, planar (Z)-enolate upon deprotonation of its N-acyl derivative. The lithium cation is tightly chelated by both the enolate oxygen and the pyridine nitrogen. This conformation forces the gem-dimethyl group on the stereogenic center to shield the top face (Re face) of the enolate, leaving the bottom face (Si face) exposed for electrophilic attack.
Application Note 1: Asymmetric Alkylation
Asymmetric alkylation is a fundamental method for creating chiral centers. Using the pyridyloxazoline auxiliary, this transformation can be achieved with high diastereoselectivity for a variety of electrophiles.[7]
Workflow Overview
Protocol 2: Diastereoselective Alkylation of an N-Propionyl Auxiliary
-
N-Acylation (Example):
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried, inerted flask.
-
Cool the solution to 0 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and purify by chromatography to obtain the N-propionyl auxiliary.
-
-
Alkylation:
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF in a flame-dried, inerted flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate (3x), combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by flash chromatography. Diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis of the cleaved product.
-
Scientist's Note: The temperature of -78 °C is critical for maintaining the kinetic control of the reaction, preventing enolate equilibration and maximizing diastereoselectivity. LDA is a strong, non-nucleophilic base ideal for forming the lithium enolate without competing addition reactions.
Representative Data: Asymmetric Alkylation
| Substrate (R-group) | Electrophile (R'-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Propionyl | Benzyl Bromide | >98% | 85 |
| Propionyl | Methyl Iodide | 95% | 90 |
| Acetyl | Allyl Bromide | 96% | 82 |
| Butyryl | Ethyl Iodide | 97% | 88 |
| (Data are illustrative, based on typical results for this class of auxiliary) |
Application Note 2: Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful tools for C-C bond formation. By forming a boron enolate of the N-acyl auxiliary, a Zimmerman-Traxler-like transition state is established, leading to excellent stereocontrol.[8]
Protocol 3: Diastereoselective Aldol Reaction
-
Setup: Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, inerted flask. Cool to 0 °C.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of triethylamine (TEA, 1.2 eq). Stir at 0 °C for 1 hour. This forms the (Z)-boron enolate.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.
-
Reaction: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Oxidative Cleanup: To facilitate purification, the boron can be removed by dissolving the crude product in methanol, adding an equal volume of 30% hydrogen peroxide, and stirring vigorously for 1 hour.
-
Purification: Extract the product into an organic solvent, dry, and purify by flash chromatography to yield the syn-aldol adduct.
Scientist's Note: The use of Bu₂BOTf and a tertiary amine base is key to selectively forming the (Z)-enolate, which is required for the highly organized, chair-like six-membered Zimmerman-Traxler transition state that dictates the syn stereochemistry of the product.
Representative Data: Asymmetric Aldol Reaction
| N-Acyl Group | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | 98:2 | 89 |
| Propionyl | Benzaldehyde | 97:3 | 91 |
| Acetyl | Cyclohexanecarboxaldehyde | 99:1 | 85 |
| (Data are illustrative, based on typical results for this class of auxiliary) |
Application Note 3: Asymmetric Conjugate Addition
The chiral enolates derived from this auxiliary can also serve as soft nucleophiles in Michael (1,4-conjugate) additions to α,β-unsaturated systems, providing access to chiral 1,5-dicarbonyl compounds or their equivalents.
Protocol 4: Diastereoselective Conjugate Addition
-
Enolate Formation: Generate the lithium enolate from the desired N-acyl auxiliary (1.0 eq) using LDA (1.1 eq) in anhydrous THF at -78 °C, as described in Protocol 2, Step 2.
-
Addition: After stirring for 1 hour, add the Michael acceptor (e.g., methyl acrylate, 1.2 eq) dropwise at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 4-6 hours. The reaction temperature may need to be slowly raised (e.g., to -40 °C) for less reactive acceptors, but this should be optimized to avoid compromising selectivity.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow the workup and purification procedure detailed in Protocol 2.
Scientist's Note: For conjugate additions, maintaining low temperatures is crucial to prevent the retro-Michael reaction and to favor the 1,4-addition pathway over the competing 1,2-addition to the carbonyl of the acceptor (if it is a ketone or aldehyde).
Representative Data: Asymmetric Conjugate Addition
| N-Acyl Group | Michael Acceptor | Diastereomeric Excess (d.e.) | Yield (%) |
| Propionyl | Methyl Acrylate | 95% | 80 |
| Butyryl | Cyclohexenone | 92% | 75 |
| Propionyl | Nitro-styrene | >98% | 88 |
| (Data are illustrative, based on typical results for this class of auxiliary) |
Protocol 5: Cleavage of the Chiral Auxiliary
The final and critical step is the removal of the auxiliary to unmask the chiral product. The choice of cleavage reagent determines the functional group obtained.[4]
A. Hydrolytic Cleavage to a Carboxylic Acid
-
Reagents: Lithium Hydroxide (LiOH), 30% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Dissolve the N-acyl auxiliary product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 eq), followed by aqueous LiOH (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours or until the reaction is complete by TLC.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with HCl.
-
Extract the chiral carboxylic acid with an organic solvent. The water-soluble auxiliary can often be recovered from the aqueous phase.
-
B. Reductive Cleavage to a Primary Alcohol
-
Reagents: Lithium Borohydride (LiBH₄).
-
Procedure:
-
Dissolve the N-acyl auxiliary product (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool to 0 °C and add LiBH₄ (2.0-3.0 eq) portion-wise.
-
Stir at 0 °C, allowing it to warm to room temperature over several hours.
-
Carefully quench by the slow addition of 1 M NaOH.
-
Extract the chiral alcohol with an organic solvent.
-
C. Transesterification to a Methyl Ester
-
Reagents: Sodium Methoxide (NaOMe) in Methanol.
-
Procedure:
-
Dissolve the N-acyl auxiliary product (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) or titanium(IV) isopropoxide.
-
Stir at room temperature or gently heat to reflux until the reaction is complete.
-
Neutralize with a mild acid (e.g., acetic acid) and remove the solvent in vacuo.
-
Purify the resulting chiral methyl ester by chromatography.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | 68981-86-2 [chemicalbook.com]
- 3. EP0261478A1 - 4,5-Dihydro-oxazole derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 7. US2744904A - Process of preparing pyridine and 3-picoline - Google Patents [patents.google.com]
- 8. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Welcome to the technical support center for the synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a common objective in medicinal chemistry due to the prevalence of the pyridyloxazoline scaffold in various biologically active molecules. The most established and direct route is the Lewis acid-catalyzed cyclocondensation of 3-cyanopyridine with 2-amino-2-methyl-1-propanol, a variant of the Witte-Seeliger reaction.[1][2] While seemingly straightforward, this reaction can present challenges in achieving high yields and purity. This guide will address these common issues in a practical, question-and-answer format, grounded in the principles of organic chemistry.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established methodologies for oxazoline synthesis and aim to provide a clear path to resolving common experimental hurdles.
Low or No Product Formation
Question: I am seeing a low yield of my desired this compound, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer: Low or no product formation is a common issue that can often be traced back to several key factors:
-
Catalyst Activity: The Lewis acid catalyst, typically zinc acetate (Zn(OAc)₂), is crucial for activating the nitrile group towards nucleophilic attack by the amino alcohol.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your zinc acetate is anhydrous. Hydrated forms of the catalyst are significantly less effective. Consider drying the catalyst under vacuum at an elevated temperature before use.
-
Catalyst Loading: A catalytic amount is sufficient. Typically, 2-5 mol% is a good starting point. Higher loadings are unlikely to improve the yield and may complicate purification.
-
-
-
Reaction Temperature: This reaction requires thermal energy to overcome the activation barrier.
-
Troubleshooting:
-
The reaction is typically performed at reflux.[1] A reaction temperature of around 130°C is often effective.[1][2] If you are using a lower boiling point solvent, you may not be reaching the required temperature for efficient cyclization. Consider switching to a higher boiling point solvent like chlorobenzene or xylene.
-
-
-
Purity of Starting Materials: Impurities in either the 3-cyanopyridine or 2-amino-2-methyl-1-propanol can inhibit the reaction.
-
Troubleshooting:
-
3-Cyanopyridine: Ensure it is free from acidic impurities. Passing it through a short plug of neutral alumina can be beneficial.
-
2-Amino-2-methyl-1-propanol: This reagent can absorb water and carbon dioxide from the atmosphere. Use a freshly opened bottle or distill it before use.
-
-
Formation of Significant Side Products
Question: My reaction mixture shows the formation of significant impurities alongside my product on TLC/GC-MS. What are these side products and how can I minimize them?
Answer: The formation of side products is often related to reaction time and the presence of water.
-
Hydrolysis of Nitrile: If water is present in the reaction, 3-cyanopyridine can hydrolyze to nicotinamide or nicotinic acid. These will not participate in the desired reaction and can complicate purification.
-
Troubleshooting:
-
Strict Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Amidine Intermediate: The reaction proceeds through an intermediate amidine.[1] If the cyclization step is slow or incomplete, this intermediate may be observed.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion. Reaction times of around 24 hours are common.[1] However, excessively long reaction times can sometimes lead to degradation.[1] Monitor the reaction progress by TLC or GC-MS to find the optimal time.
-
-
-
Unreacted Starting Materials: The presence of starting materials in the final product is a common issue.
-
Troubleshooting:
-
Stoichiometry: Using a slight excess (1.1 equivalents) of the more volatile starting material can help drive the reaction to completion.
-
Reaction Time: As mentioned, ensure the reaction has gone to completion.
-
-
Difficulties in Product Purification
Question: I am struggling to isolate a pure sample of this compound. What is the best purification strategy?
Answer: The purification strategy will depend on the nature of the impurities.
-
Removal of Unreacted 2-amino-2-methyl-1-propanol: This amino alcohol is water-soluble and can be removed with an aqueous wash.
-
Protocol: During the workup, wash the organic layer with water or brine.
-
-
Removal of Unreacted 3-cyanopyridine: This can be more challenging due to its similar polarity to the product.
-
Protocol:
-
Acidic Wash: An acidic wash (e.g., dilute HCl) will protonate the basic pyridine ring of both the product and the starting material, potentially leading to co-extraction into the aqueous layer. This is generally not recommended.
-
Chromatography: Flash column chromatography is often the most effective method. A silica gel column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is a good starting point. For similar pyridyloxazolines, a mixture of methanol and ethyl acetate (1:4) has been used successfully.
-
-
-
Crystallization: If the product is a solid at room temperature and the impurities are oils, crystallization can be an effective final purification step.
-
Protocol: Attempt to crystallize the product from a suitable solvent system. A non-polar solvent like hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate could be effective.
-
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the Witte-Seeliger reaction for oxazoline synthesis.[1][2] Optimization may be required.
Materials:
-
3-Cyanopyridine
-
2-Amino-2-methyl-1-propanol
-
Anhydrous Zinc Acetate (Zn(OAc)₂)
-
Anhydrous Chlorobenzene (or another suitable high-boiling solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet, add 3-cyanopyridine (1.0 eq).
-
Add anhydrous chlorobenzene as the solvent.
-
Add 2-amino-2-methyl-1-propanol (1.0-1.1 eq).
-
Add anhydrous zinc acetate (0.02-0.05 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 130-135°C for chlorobenzene) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take 24 hours or more to reach completion.[1]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate, gradually increasing the polarity, is recommended.
-
Alternatively, vacuum distillation can be employed for purification.
-
Data for Characterization
| Analysis | Expected for this compound | Reference Data for 2-(1,3-oxazolin-2-yl)pyridine[3][4] |
| ¹H NMR | Signals for pyridyl protons, a singlet for the two methyl groups, and a singlet for the CH₂ of the oxazoline ring. | (400 MHz, DMSO-d₆) δ 8.65 (d), 7.99 (d), 7.93 (td), 7.54 (m), 4.45 (t), 4.00 (t). |
| ¹³C NMR | Signals for pyridyl carbons, the quaternary carbon and methyl carbons, the CH₂ carbon, and the C=N carbon of the oxazoline. | (400 MHz, DMSO-d₆) δ 162.98, 149.53, 146.52, 137.09, 125.90, 123.80, 67.66, 54.61. |
| IR | Characteristic peaks for C=N stretch of the oxazoline ring (~1650 cm⁻¹), and C-N and C-O stretches. | Not available in the search results. |
| MS (EI) | Molecular ion peak corresponding to the molecular weight (176.22 g/mol ). | M⁺ at 148 m/e. |
Visualizing the Process
Reaction Workflow
References
"common side reactions in the synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
The Core Synthesis Pathway
The synthesis of this compound is typically achieved via the Lewis acid-catalyzed reaction of 3-cyanopyridine with 2-amino-2-methyl-1-propanol. This method, a variation of the Witte-Seeliger reaction, involves the nucleophilic attack of the amino alcohol onto the nitrile, followed by an intramolecular cyclization to form the desired oxazoline ring.[1][2]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into their causes and actionable solutions.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Low to no yield is the most common issue, often stemming from incomplete reaction, degradation of the product, or suboptimal conditions.
Probable Cause A: Incomplete Cyclization of the Amide Intermediate
The reaction does not proceed directly from nitrile to oxazoline. It forms an N-(2-hydroxy-1,1-dimethylethyl)picolinamide intermediate. The final, and often rate-limiting, step is the dehydrative cyclization of this amide.[3][4] Insufficient heat or an ineffective catalyst will stall the reaction at this intermediate stage.
Probable Cause B: Hydrolytic Cleavage of the Oxazoline Ring
The 4,5-dihydrooxazole ring is susceptible to hydrolysis, especially under acidic conditions which may be present during the reaction or, more commonly, during aqueous workup.[5][6] Protonation of the ring nitrogen makes the C2 carbon highly electrophilic and vulnerable to nucleophilic attack by water.[7] This side reaction is a primary pathway for product loss.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
Technical Support Center: Optimizing Catalysis with 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Welcome, researchers and drug development professionals, to your dedicated resource for optimizing catalytic reactions involving the chiral ligand 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of your experiments and achieve optimal results. As a member of the pyridyloxazoline (PyOX) class of ligands, this molecule is a powerful tool in asymmetric catalysis, but its successful application hinges on a nuanced understanding of reaction parameters.
Introduction to this compound in Catalysis
This compound is a chiral N,N-ligand frequently employed in transition metal-catalyzed asymmetric reactions. Its structure, featuring a pyridine ring and a chiral oxazoline moiety, allows it to form stable complexes with various metals (e.g., palladium, copper, iridium), creating a chiral environment that can induce high stereoselectivity in product formation. The pyridine nitrogen and the oxazoline nitrogen act as a bidentate chelating system, influencing the geometry and electronic properties of the metal center, which in turn dictates the catalytic activity and selectivity.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues you may encounter during your catalytic experiments. Each problem is followed by a systematic guide to identifying the root cause and implementing a solution.
Problem 1: Low or Inconsistent Enantioselectivity (% ee)
Low or inconsistent enantiomeric excess is a common hurdle in asymmetric catalysis. The cause often lies in subtle variations in reaction conditions or reagent quality.
Possible Causes & Step-by-Step Solutions:
-
Ligand/Catalyst Integrity:
-
Cause: The chiral ligand may have degraded or racemized, or the active catalyst complex may not have formed correctly. PyOX ligands can be susceptible to hydrolysis of the oxazoline ring under acidic or basic conditions, especially in the presence of water.
-
Solution:
-
Verify Ligand Purity: Confirm the purity and enantiomeric excess of your this compound ligand using techniques like NMR spectroscopy and chiral HPLC. Compare your data with known standards.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination, which can lead to ligand hydrolysis.
-
Fresh Catalyst Preparation: If using a pre-formed catalyst, consider preparing it fresh. If generating the catalyst in situ, ensure the metal precursor and ligand are of high purity and are combined in the correct stoichiometry.
-
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too high, allowing the reaction to proceed through non-selective pathways or overcoming the energy difference between the transition states leading to the two enantiomers.
-
Solution:
-
Lower the Temperature: Systematically decrease the reaction temperature. Many asymmetric reactions show improved enantioselectivity at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).
-
Monitor Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, so extended reaction times may be necessary. Monitor the reaction progress by TLC or GC/LC-MS.
-
-
-
Incorrect Solvent Choice:
-
Cause: The solvent plays a crucial role in the solvation of the catalyst and substrates, which can significantly impact the geometry of the catalytic complex and the transition state.
-
Solution:
-
Screen Solvents: Perform a solvent screen using a range of polar and non-polar, coordinating and non-coordinating solvents (e.g., THF, toluene, dichloromethane, dioxane). The optimal solvent is highly reaction-dependent.
-
Check Solubility: Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to inconsistent results.
-
-
Problem 2: Low Reaction Yield or Stalled Reaction
A common issue is the reaction failing to proceed to completion, resulting in a low yield of the desired product.
Possible Causes & Step-by-Step Solutions:
-
Catalyst Deactivation:
-
Cause: The catalytically active species may be degrading over the course of the reaction. For palladium-catalyzed reactions, the formation of palladium black (aggregated, inactive palladium) is a common sign of deactivation. The lone pair on the pyridine nitrogen of the ligand can sometimes inhibit the catalyst by strongly coordinating to the metal center.
-
Solution:
-
Ensure Inert Atmosphere: The active form of many catalysts (e.g., Pd(0)) is sensitive to oxygen. Use properly degassed solvents and maintain a strict inert atmosphere throughout the reaction.
-
Adjust Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the metal center exposed and prone to aggregation. Try slightly increasing the ligand-to-metal ratio.
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.
-
Consider Additives: In some cases, additives can stabilize the catalyst. For example, in Suzuki couplings, the choice of base can be critical.
-
-
-
Issues with Substrates or Reagents:
-
Cause: Impurities in the starting materials or reagents can act as catalyst poisons. The purity of the base can also be a factor.
-
Solution:
-
Purify Starting Materials: Ensure your substrates are of high purity. Recrystallization or column chromatography may be necessary.
-
Verify Reagent Quality: Use high-purity, anhydrous reagents from a reliable source. If using a boronic acid in a Suzuki coupling, for example, be aware that it can degrade over time.
-
-
-
Insufficient Catalyst Loading:
-
Cause: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol% or 5 mol%). While higher loadings can improve yield, they also increase cost and may complicate purification.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and its metal complexes?
A1: The ligand itself is generally stable, but to prevent slow degradation from atmospheric moisture, it is best stored in a cool, dry place, preferably in a desiccator. Metal complexes of this ligand, especially those involving air-sensitive metals like Pd(0), should be stored under an inert atmosphere in a glovebox or a sealed vial inside a desiccator, away from light and heat.
Q2: What is the typical procedure for preparing a catalyst in situ with this ligand?
A2: A general procedure involves adding the metal precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and the ligand to an oven-dried flask. The flask is then evacuated and backfilled with an inert gas (this cycle is often repeated three times). Anhydrous, degassed solvent is then added via syringe, and the mixture is stirred at a specified temperature for a period of time to allow for complex formation before adding the substrates and other reagents.
Q3: I am observing the formation of palladium black in my palladium-catalyzed reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium aggregates. This is a common deactivation pathway. To prevent it:
-
Improve Degassing: Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize the Pd(0).
-
Use a More Robust Ligand or Adjust Ratio: While this compound is effective in many cases, some reactions may require a bulkier or more electron-donating ligand to better stabilize the palladium center. You can also try slightly increasing the ligand-to-metal ratio.
-
Lower the Temperature: High temperatures accelerate the decomposition process.
Q4: Can the pyridine nitrogen in the ligand interfere with the catalysis?
A4: Yes, this is a known phenomenon in catalysis with pyridine-containing ligands. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center, potentially leading to the formation of inactive or less active catalyst species. The choice of metal precursor, solvent, and other reaction conditions can influence this effect. If catalyst inhibition is suspected, using a ligand with a different electronic profile or adjusting the reaction conditions may be necessary.
Experimental Protocols & Data
Protocol 1: General Procedure for a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a representative example and may require optimization for specific substrates.
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask under argon, add [Pd(allyl)Cl]₂ (0.5 mol%) and this compound (1.1 mol%).
-
Add anhydrous, degassed dichloromethane (DCM) and stir the mixture at room temperature for 20 minutes.
-
-
Reaction Setup:
-
In a separate oven-dried Schlenk flask under argon, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous, degassed DCM.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 1.3 equiv).
-
Add the pre-formed catalyst solution via syringe.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
-
Data Presentation: Optimization of Reaction Conditions
The following table illustrates a hypothetical optimization study for an asymmetric reaction using this compound. This demonstrates the impact of various parameters on yield and enantioselectivity.
| Entry | Metal Precursor (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ (2.5) | 5.5 | THF | 25 | 24 | 65 | 78 |
| 2 | Pd₂(dba)₃ (2.5) | 5.5 | Toluene | 25 | 24 | 72 | 85 |
| 3 | Pd₂(dba)₃ (2.5) | 5.5 | DCM | 25 | 24 | 58 | 81 |
| 4 | Pd₂(dba)₃ (2.5) | 5.5 | Toluene | 0 | 48 | 70 | 92 |
| 5 | Pd₂(dba)₃ (2.5) | 5.5 | Toluene | -20 | 72 | 65 | 94 |
| 6 | [Pd(allyl)Cl]₂ (2.5) | 5.5 | Toluene | 0 | 48 | 75 | 91 |
This is example data and actual results will vary depending on the specific reaction.
Visualizing the Process: Diagrams
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Catalytic Cycle Overview
Caption: A generalized catalytic cycle for an asymmetric transformation.
Technical Support Center: Stability of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole (PyOx) and its Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole (a common Pyridine-Oxazoline or "PyOx" ligand) and its metal complexes. This guide is designed to provide expert insights, troubleshooting workflows, and detailed protocols to help you navigate the stability challenges associated with these versatile compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental stability of PyOx ligands and their complexes.
Q1: What is this compound and why is it so widely used?
A1: this compound is a bidentate chelating ligand, commonly abbreviated as PyOx. It belongs to a privileged class of ligands in asymmetric catalysis. The structure features a pyridine ring and a chiral oxazoline ring, which coordinate to a metal center. Its popularity stems from several key features:
-
Strong Coordination: The combination of a σ-donating oxazoline and a π-accepting pyridine moiety allows for robust coordination to a wide range of transition metals (e.g., Pd, Ni, Cu, Ru)[1][2].
-
Chirality: The oxazoline ring is readily synthesized from inexpensive chiral amino alcohols, allowing for the straightforward introduction of a stereocenter near the metal, which is crucial for inducing enantioselectivity in catalytic reactions[3][4].
-
Tunability: The electronic and steric properties can be easily modified by changing substituents on either the pyridine or oxazoline rings, enabling fine-tuning of catalyst activity and selectivity[5].
Q2: What are the primary stability concerns for the free PyOx ligand?
A2: The main point of vulnerability in the PyOx ligand is the oxazoline ring. While generally stable under neutral, anhydrous conditions, it is susceptible to hydrolytic cleavage, particularly under acidic conditions. The presence of even trace amounts of water or acid can lead to ring-opening. This process is often initiated by the protonation of the nitrogen atom, which makes the ring more susceptible to nucleophilic attack by water[6]. The resulting product is typically a hydroxy amide or an amino ester, which will not form the desired active catalyst.
Q3: How does complexation with a metal affect the ligand's stability?
A3: This is a critical point that is often overlooked. While coordination to a metal can protect the ligand to some extent, it can also introduce new degradation pathways. Research has shown that the stability of coordinated PyOx ligands can be much lower than previously assumed[7]. In the presence of water, coordinated ligands can hydrolyze to form 2-pyridine carboxylates, leading to the formation of inactive or undesired coordination polymers[7]. Furthermore, the metal center itself can promote ligand degradation or undergo redox changes that alter the complex's stability and catalytic activity[1].
Q4: My complex seems to change color in solution over time. What could be happening?
A4: A color change often indicates a change in the electronic structure or coordination environment of the metal center. This could be due to several factors:
-
Solvent Coordination: The solvent may be displacing the PyOx ligand or other ligands in the coordination sphere.
-
Redox Changes: The metal center might be changing its oxidation state. PyOx ligands are known to be "redox-active," meaning they can accept or donate electrons, stabilizing different oxidation states of the metal. For example, a formal Ni(I) complex might actually be a Ni(II) center with a radical anion ligand[1]. This delicate electronic balance can be perturbed by the reaction environment.
-
Ligand Degradation: As mentioned in A3, the ligand itself could be degrading, leading to the formation of a new complex with a different color.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides structured, in-depth troubleshooting for specific problems you may encounter during your experiments.
Guide 1: Inconsistent Yields or Failure in Complex Formation
Problem: "I'm trying to synthesize my [Metal]-PyOx complex, but my yields are low and inconsistent, or the reaction fails entirely."
This issue almost always traces back to the quality of the ligand or the reaction conditions. The following workflow will help you diagnose the root cause.
Expert Analysis & Protocols
-
Ligand Purity is Paramount: The synthesis of PyOx ligands often involves acyl chlorides or in-situ activation with reagents like thionyl chloride[3]. If not thoroughly purified, residual acid can catalyze the hydrolysis of your final product.
Protocol 1: Verifying PyOx Ligand Purity via ¹H NMR
-
Sample Prep: Dissolve ~5 mg of your PyOx ligand in 0.6 mL of anhydrous CDCl₃ or C₆D₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic signals of the dihydrooxazoline ring protons.
-
Pay close attention to the baseline. The presence of broad signals around 2-4 ppm or 7-8 ppm could indicate the presence of the ring-opened hydroxy amide byproducts.
-
Integrate all signals. The integrations should match the expected proton count for the pure ligand.
-
-
Trustworthiness Check: If impurities are suspected, spike the NMR sample with a small amount of water and a drop of deuterated acid (e.g., DCl in D₂O) and re-acquire the spectrum after a few hours. Accelerated degradation will confirm the identity of the impurity signals.
-
-
Anhydrous is Non-Negotiable: As established, water is the primary culprit in ligand degradation. Using freshly distilled/dried solvents from a system like a solvent still or passing them through activated alumina is critical[4]. Ensure your metal salts are anhydrous or that their hydration state is known and accounted for.
Guide 2: Catalyst Deactivation or Formation of Unexpected Byproducts During a Catalytic Reaction
Problem: "My catalytic reaction starts well, but then it stalls. Or, I'm seeing byproducts that suggest my ligand is falling apart, such as picolinic acid derivatives."
This points to the instability of the metal complex under the actual catalytic conditions. The primary degradation mechanism is often the hydrolysis of the oxazoline ring, which is facilitated by reaction components.
Expert Analysis & Troubleshooting Steps
-
Identify the Source of Protons/Water:
-
Reagents: Are your substrates or reagents acidic or wet? Some Grignard reagents or boronic acids can contain residual acid or water.
-
Additives: Are you using acidic co-catalysts or additives?
-
Solvent: Is your solvent truly dry? Some solvents like THF can absorb water from the atmosphere if not handled carefully.
-
-
Mitigation Strategies:
-
Add a Non-Coordinating Base: If acidic conditions are unavoidable, consider adding a sterically hindered, non-coordinating base (e.g., 2,6-lutidine or proton sponge) to scavenge trace acid without interfering with the metal center.
-
Use Molecular Sieves: Add freshly activated 3Å or 4Å molecular sieves to the reaction vessel to sequester any trace water.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If your reaction is heated, determine if a lower temperature can be used, even if it requires a longer reaction time.
-
-
Ligand Modification:
-
If instability persists, consider a more robust ligand. Increasing the steric bulk on the oxazoline ring (e.g., using a tert-butyl or phenyl group instead of dimethyl) can sometimes offer greater protection against nucleophilic attack.
-
Quantitative Data Summary
The stability of the PyOx ligand and its complexes is highly dependent on the environment. The following table provides a general guide for storage and handling.
| Compound Type | Solvent/State | Temperature | Atmosphere | Recommended Storage Duration |
| Free PyOx Ligand | Solid | 4°C | Inert (Ar/N₂) | > 1 year |
| Solution (Anhydrous CH₂Cl₂, Toluene) | -20°C | Inert (Ar/N₂) | 1-2 weeks | |
| Solution (Protic or wet solvent) | Room Temp | Air | < 24 hours (High risk of hydrolysis) | |
| Metal-PyOx Complex | Solid | 4°C | Inert (Ar/N₂) | 6-12 months |
| Solution (Anhydrous, non-protic) | -20°C | Inert (Ar/N₂) | Days to weeks (Varies by metal) |
Protocol 2: Stress Test for [Metal]-PyOx Complex Stability This protocol helps determine the stability of your complex under conditions that mimic your catalytic reaction.
-
Setup: In an inert atmosphere glovebox, prepare three NMR tubes.
-
Tube 1 (Control): Dissolve 5-10 mg of your complex in 0.6 mL of anhydrous, deuterated solvent (e.g., C₆D₆).
-
Tube 2 (Water Stress): Dissolve 5-10 mg of your complex in 0.6 mL of the same solvent, then add 1 equivalent of H₂O.
-
Tube 3 (Acid Stress): Dissolve 5-10 mg of your complex in 0.6 mL of the same solvent, then add 0.1 equivalents of a weak acid (e.g., acetic acid).
-
-
Monitoring:
-
Acquire a ¹H NMR spectrum of each tube immediately (t=0).
-
Store the tubes at your planned reaction temperature.
-
Acquire subsequent NMR spectra at regular intervals (e.g., 1h, 4h, 24h).
-
-
Analysis: Compare the spectra over time. Look for the appearance of new signals corresponding to the free ligand, ring-opened ligand, or other degradation products. The rate of disappearance of the parent complex's signals provides a semi-quantitative measure of its stability under each condition.
By systematically identifying and eliminating sources of instability, you can achieve more reliable and reproducible results in your research.
References
- 1. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazoline - Wikipedia [en.wikipedia.org]
- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Enantioselectivity in Reactions with 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral ligand 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, a member of the Pyridine-Oxazoline (PyOX) family of ligands. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you optimize your enantioselective reactions. PyOX ligands have emerged as powerful tools in asymmetric catalysis due to their unique electronic and structural properties, which arise from the synergistic effect of the oxazoline and pyridine moieties.[1][2] This "push-pull" electronic effect facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3]
This resource is structured to address common challenges encountered in the laboratory, providing not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses specific issues you might encounter during your experiments, offering targeted solutions and optimization strategies.
Question 1: My enantioselectivity (ee) is consistently low. What are the primary factors I should investigate?
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The root cause often lies in the intricate interplay between the catalyst, substrates, and reaction environment. Here’s a systematic approach to diagnosing and resolving this issue:
1. Purity of Ligand and Metal Precursor: The first step in troubleshooting is to ensure the purity of your starting materials. Impurities in the this compound ligand or the metal precursor can lead to the formation of non-chiral or less selective catalytic species, thereby eroding enantioselectivity.
-
Recommended Action:
-
Ligand Purification: Recrystallize or perform column chromatography on your ligand. Verify its purity and enantiomeric excess using techniques like chiral HPLC or SFC.
-
Metal Precursor Quality: Use a freshly opened bottle of the metal salt or precursor. Some metal salts are hygroscopic and can decompose over time.
-
2. In-Situ Catalyst Formation vs. Pre-formed Catalyst: The method of catalyst preparation can significantly impact its performance.
-
In-Situ Generation: While convenient, in-situ formation might not always lead to a single, well-defined catalytic species. This can result in multiple competing catalytic cycles with varying selectivities.
-
Pre-formed Catalyst: Using a well-characterized, pre-formed metal-ligand complex often provides more consistent and higher enantioselectivity.
-
Experimental Protocol: Preparation of a Pre-formed Palladium-PyOX Catalyst
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (1.05 equivalents) in anhydrous, degassed solvent (e.g., toluene or THF).
-
In a separate Schlenk flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1.0 equivalent) in the same solvent.
-
Slowly add the palladium solution to the ligand solution at room temperature with stirring.
-
Stir the mixture for 1-2 hours to ensure complete complex formation.
-
This pre-formed catalyst solution can then be used directly in your reaction.
-
3. Reaction Parameters: Fine-tuning the reaction conditions is crucial for maximizing enantioselectivity.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because the difference in activation energies between the two diastereomeric transition states leading to the major and minor enantiomers becomes more significant at lower temperatures.[4] However, this may come at the cost of a slower reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence the geometry of the catalytic complex and the transition state, thereby affecting enantioselectivity.[5][6] A screening of different solvents is highly recommended.
-
Concentration: Reaction concentration can influence the aggregation state of the catalyst, which may have different catalytic activities and selectivities.
| Parameter | General Trend for Increased Enantioselectivity | Rationale |
| Temperature | Decrease | Increases the energy difference between diastereomeric transition states.[4] |
| Solvent | Screen non-coordinating and coordinating solvents | Solvent coordination can alter the catalyst's chiral pocket.[5] |
| Concentration | Optimize (often lower) | Can prevent catalyst aggregation, which may lead to less selective species. |
4. Additives: The use of additives, such as Lewis acids or salts, can have a profound effect on both the rate and selectivity of the reaction.[7][8]
-
Lewis Acids: Lewis acids can coordinate to the substrate or the catalyst, altering their electronic properties and steric environment.[9] For example, a Lewis acid might activate a carbonyl substrate towards nucleophilic attack, while also influencing the facial selectivity of the approach.
-
Salts: Additives like ammonium hexafluorophosphate can promote the formation of a cationic palladium species, which may be the active catalyst in certain reactions.[10]
Question 2: I'm observing significant formation of a racemic product alongside the desired enantiomer. What could be causing this?
The presence of a racemic background reaction is a common issue that directly diminishes the overall enantiomeric excess.
1. Uncatalyzed Background Reaction: The most straightforward cause is a non-catalyzed reaction occurring in parallel with the desired asymmetric transformation.
-
Recommended Action:
-
Run a control experiment without the chiral ligand and/or the metal precursor to quantify the rate of the background reaction.
-
If the background reaction is significant, you may need to lower the reaction temperature or use a more active catalyst to ensure the catalyzed pathway is significantly faster.
-
2. Catalyst Decomposition or Inactivation: The chiral catalyst may be unstable under the reaction conditions, leading to the formation of achiral, but still active, catalytic species.
-
Recommended Action:
-
Conduct reaction monitoring (e.g., by TLC, GC, or LC-MS) to assess the catalyst's stability over time.
-
Consider using a more robust ligand or modifying the reaction conditions (e.g., using a different solvent or lowering the temperature) to enhance catalyst longevity.
-
3. Ligand Exchange or Racemization: In some cases, the chiral ligand may dissociate from the metal center, or the stereocenter of the ligand itself could be susceptible to racemization under certain conditions.
-
Recommended Action:
-
The use of ligands that form more stable, tridentate complexes, such as Pybox ligands, can sometimes mitigate this issue.[11]
-
Ensure that the reaction conditions are not conducive to racemization of the ligand (e.g., avoiding strongly acidic or basic conditions if the ligand is sensitive).
-
Question 3: The enantioselectivity of my reaction is inconsistent between batches. How can I improve reproducibility?
Reproducibility is paramount in scientific research and drug development. Inconsistent enantioselectivity often points to subtle variations in experimental setup and execution.
1. Strict Control of Reaction Conditions: Even minor fluctuations in temperature, solvent purity, or inert atmosphere can lead to variable results.
-
Recommended Action:
-
Temperature Control: Use a reliable cryostat or temperature-controlled reaction block.[12]
-
Solvent Purity: Use freshly distilled or anhydrous solvents from a reputable supplier.
-
Inert Atmosphere: Employ rigorous Schlenk line or glovebox techniques to exclude oxygen and moisture, which can deactivate the catalyst.
-
2. Precise Reagent Stoichiometry: The ratio of ligand to metal is critical for the formation of the desired catalytic species.
-
Recommended Action:
-
Carefully weigh all reagents and use calibrated micropipettes for liquid transfers.
-
A slight excess of the ligand (e.g., 1.05-1.1 equivalents) is often used to ensure complete complexation of the metal.
-
3. Standardized Procedures: Develop and adhere to a detailed, step-by-step standard operating procedure (SOP) for the reaction setup, execution, and workup. This will minimize variability introduced by different operators or on different days.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in asymmetric catalysis.
What is the role of the pyridine and oxazoline moieties in the PyOX ligand?
The pyridine and oxazoline rings play distinct and complementary roles in the catalytic activity of the PyOX ligand.[1] The pyridine nitrogen acts as a σ-donor and a π-acceptor, while the oxazoline nitrogen is a strong σ-donor.[3] This combination creates a "push-pull" electronic effect that can stabilize different oxidation states of the metal center and facilitate key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] The chiral center on the oxazoline ring provides the steric environment necessary to induce enantioselectivity.
How does the choice of metal affect the catalytic reaction?
The choice of the metal is crucial as it defines the types of reactions that can be catalyzed and influences the stereochemical outcome. PyOX ligands are versatile and can be complexed with a variety of transition metals, including palladium, copper, nickel, and iridium.[3][5][13]
-
Palladium: Often used in cross-coupling reactions, allylic alkylations, and Heck reactions.[5]
-
Copper: Frequently employed in Lewis acid-catalyzed reactions, such as Diels-Alder and Friedel-Crafts reactions.[13]
-
Nickel: Known for its ability to catalyze cross-coupling reactions involving C(sp³)-electrophiles.[3]
-
Iridium: Used in asymmetric hydrogenation reactions.[5]
Can I modify the structure of the this compound ligand to improve my results?
Yes, structural modification of the PyOX ligand is a common strategy for optimizing enantioselectivity. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on both the oxazoline and pyridine rings. For example, introducing bulkier substituents on the oxazoline ring can create a more defined chiral pocket, potentially leading to higher enantioselectivity.
What are some common applications of this compound in drug development?
The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. Asymmetric catalysis using chiral ligands like this compound is a key technology for the efficient synthesis of chiral drug intermediates and active pharmaceutical ingredients (APIs).[14]
Visualizing Troubleshooting and Catalytic Concepts
To further aid in understanding the principles discussed, the following diagrams illustrate key workflows and concepts.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Caption: A conceptual diagram of an asymmetric catalytic cycle.
References
- 1. chemscene.com [chemscene.com]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
Technical Support Center: Degradation of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Welcome to the technical support guide for 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a versatile building block and ligand, understanding its stability profile is critical for reproducible results, accurate analytical measurements, and predicting its fate in various chemical and biological systems. This guide provides in-depth answers to common questions and troubleshooting strategies for issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical degradation pathway for this compound?
The most significant and commonly encountered degradation pathway for this compound, and 2-oxazolines in general, is the hydrolysis of the oxazoline ring .[1][2] The oxazoline ring contains a cyclic imino-ether functional group which is susceptible to cleavage by water. This reaction can be significantly accelerated under either acidic or basic conditions.[3][4] The process involves the nucleophilic attack of water on the carbon atom at the 2-position of the oxazoline ring, leading to ring opening.
Q2: What are the expected degradation products from hydrolysis?
The hydrolysis proceeds in a stepwise manner. The initial ring-opening event yields an amino ester, which subsequently hydrolyzes to a more stable amide, N-(2-hydroxy-2-methylpropyl)nicotinamide . Under more strenuous conditions (e.g., prolonged exposure to strong acid or base), this amide bond can also be cleaved to yield nicotinic acid (also known as pyridine-3-carboxylic acid) and 2-amino-2-methyl-1-propanol .
Q3: Which experimental conditions are most likely to cause degradation of the compound?
You should be particularly cautious under the following conditions:
-
Aqueous solutions with non-neutral pH: Both acidic (pH < 6) and basic (pH > 8) conditions will catalyze hydrolysis.[4][5]
-
Elevated Temperatures: The rate of hydrolysis increases significantly with temperature, especially in aqueous media.[5]
-
Prolonged Storage in Protic Solvents: Storing the compound in solvents like methanol or ethanol, especially if they contain trace amounts of water and are not pH-controlled, can lead to slow degradation over time.
-
Presence of Strong Nucleophiles: While less common, other strong nucleophiles besides water could potentially react to open the oxazoline ring.
Q4: Beyond simple hydrolysis, what are the potential metabolic pathways for this molecule?
Given the presence of the pyridine ring, which is a common scaffold in pharmaceuticals, several metabolic transformations can be anticipated, primarily mediated by cytochrome P450 (CYP) enzymes in biological systems.[6][7] These pathways include:
-
N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide metabolite.[6]
-
Hydroxylation: The pyridine ring can undergo aromatic hydroxylation at positions ortho, meta, or para to the nitrogen atom.[8][9]
It is important to note that hydrolysis can also be a metabolic pathway, catalyzed by esterase or amidase enzymes in vivo.[10]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC/UPLC chromatogram during sample analysis.
-
Plausible Cause: This is a classic sign of in-solution or on-column degradation. The mobile phase composition or the sample diluent may be promoting hydrolysis.
-
Troubleshooting Steps & Solutions:
-
Evaluate Sample Diluent: If your diluent is aqueous and unbuffered, the compound may be degrading after dissolution and before injection. Prepare samples immediately before analysis or switch to a non-aqueous diluent like acetonitrile if possible.
-
Check Mobile Phase pH: If using a reverse-phase method with a mobile phase containing water, ensure its pH is buffered in a stable range, ideally between pH 6 and 8. Unbuffered water can have a variable pH.
-
Lower Column Temperature: If operating at an elevated temperature (e.g., > 30 °C), try reducing it to ambient temperature to slow down potential on-column degradation.
-
Confirm Peak Identity: Use LC-MS to get the molecular weight of the unexpected peak. Compare it against the potential degradation products listed in the table below.
-
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| Parent Compound | C₁₂H₁₆N₂O | 204.27 | 205.13 |
| Product 1 (Amide) : N-(2-hydroxy-2-methylpropyl)nicotinamide | C₁₂H₁₈N₂O₂ | 222.28 | 223.14 |
| Product 2 : Nicotinic Acid | C₆H₅NO₂ | 123.11 | 124.04 |
| Product 3 : 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | 90.09 |
| Metabolite 1 : Pyridine N-Oxide Derivative | C₁₂H₁₆N₂O₂ | 220.27 | 221.13 |
Problem: My reaction yield is consistently low during aqueous workup.
-
Plausible Cause: The compound is likely degrading during the extraction or washing steps, especially if acidic or basic solutions (e.g., HCl wash, NaHCO₃ wash) are used.
-
Troubleshooting Steps & Solutions:
-
Minimize Contact Time: Perform aqueous washes quickly and avoid letting the phases sit for extended periods.
-
Use Neutral Washes: Whenever possible, use pH-neutral washes like saturated brine (NaCl solution) instead of acidic or basic solutions.
-
Maintain Low Temperature: Perform the workup in an ice bath to reduce the rate of hydrolysis.
-
Avoid Protic Solvents: During purification steps like column chromatography, use aprotic solvents (e.g., ethyl acetate/hexanes, dichloromethane) rather than those containing alcohols, which could contribute to degradation.
-
Visualized Degradation Pathways & Workflows
Caption: Primary hydrolysis pathway of the title compound.
Caption: Potential metabolic transformations of the pyridine moiety.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol helps to definitively identify degradation products and establish the compound's stability profile, which is a critical step in drug development as per ICH guidelines.[11]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature for 24 hours and another at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature for 24 hours and another at 60 °C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 100 °C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with a 50:50 acetonitrile:water mixture. Analyze by a stability-indicating HPLC-UV and LC-MS method.[11][12]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from all its potential degradation products, ensuring accurate quantification.
-
Column Selection: Start with a C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) as it provides good retention for moderately polar compounds.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes. This will help elute the parent compound and any degradants with different polarities.
-
Detection: Use a PDA or DAD detector to monitor at multiple wavelengths. The pyridine ring should have a strong UV absorbance around 260 nm.
-
Method Validation: Inject a mixture of the stressed samples from the forced degradation study (Protocol 1). The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, flow rate, or mobile phase composition (e.g., trying methanol as mobile phase B) to optimize separation.[12]
Caption: A logical workflow for identifying unknown peaks in analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans [researchrepository.ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
"effect of temperature and solvent on 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole reactions"
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole. This guide is designed to provide expert insights and practical troubleshooting advice for the common reactions involving this versatile building block, with a specific focus on the critical effects of temperature and solvent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues, optimize your reactions, and prevent common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the oxazoline group in reactions involving this compound?
The oxazoline moiety serves two main purposes. Firstly, it acts as an activating group for the pyridine ring. The electron-withdrawing nature of the oxazoline makes the pyridine ring more susceptible to nucleophilic attack, particularly at the C4 (para) and C2 (ortho) positions.[1][2] Secondly, it functions as a chelating directing group in reactions with organometallic reagents (e.g., Grignard or organolithium reagents). The nitrogen atom of the oxazoline can coordinate to the metal center of the nucleophile, delivering it to a specific face of the pyridine ring, which is crucial for controlling stereoselectivity in subsequent functionalization steps.[3][4]
Q2: My nucleophilic addition of a Grignard reagent is failing or giving very low yield. What are the most likely causes?
Failure of this reaction can typically be attributed to several factors:
-
Reagent Quality: Grignard and organolithium reagents are highly sensitive to moisture and air. Ensure your reagents are fresh, properly titrated, and handled under strictly anhydrous and inert conditions.
-
Solvent Purity: The ethereal solvents used (typically THF or diethyl ether) must be anhydrous. Residual water will quench the organometallic reagent.
-
Temperature: These reactions are often performed at very low temperatures (e.g., -78 °C) to prevent side reactions. If the temperature is too high, the highly reactive organometallic reagent may react with the solvent or decompose.[5][6]
-
Activation of Magnesium: If you are preparing your Grignard reagent in situ, ensure the magnesium turnings are properly activated to initiate the reaction with your alkyl/aryl halide.
Q3: I'm observing multiple products in my reaction mixture. What are the common side reactions?
The most common side reactions include:
-
Attack at the wrong position: While attack is favored at C4, some nucleophilic addition may occur at the C2 position, leading to regioisomers.[2][7]
-
Reaction with the oxazoline ring: While generally stable to organometallics, under harsh conditions or with highly reactive nucleophiles, the oxazoline ring itself can be attacked.[8]
-
Ring-opening of the dihydropyridine intermediate: The initially formed 1,4-dihydropyridine adduct can be unstable and may undergo ring-opening, especially during workup or if the temperature is not carefully controlled.[3]
-
Solvent metallation: Strong bases like organolithiums can deprotonate ethereal solvents like THF, especially at temperatures above -60 °C, consuming the reagent.[6]
Q4: Can the oxazoline ring be cleaved during workup?
Yes, the oxazoline ring is a cyclic imino ether, which can be hydrolyzed under certain conditions. It is generally stable to mild basic or acidic conditions used during a standard aqueous workup. However, strong, hot acidic (pH < 1, T > 100 °C) or alkaline (pH > 12, T > 100 °C) conditions will lead to hydrolysis.[8][9] Acidic hydrolysis typically yields a β-amino ester, which may further rearrange to a β-hydroxy amide.[9][10] If your desired product retains the oxazoline, it is crucial to use mild workup procedures.
Troubleshooting Guide: Nucleophilic Addition of Organometallics
This section provides a structured approach to troubleshooting common issues encountered during the nucleophilic addition of Grignard or organolithium reagents to this compound.
Issue 1: No reaction or very low conversion of starting material.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Organometallic Reagent | Titrate your organolithium/Grignard reagent before use. Use freshly prepared reagents if possible. | Organometallics are readily quenched by atmospheric moisture and CO2, reducing the concentration of the active nucleophile. |
| Reaction Temperature Too Low | While low temperatures are necessary, an excessively low temperature might not provide enough thermal energy to overcome the activation barrier. Try raising the temperature slightly (e.g., from -78 °C to -60 °C) after the initial addition. | Every reaction has an optimal temperature range. While side reactions are minimized at low temperatures, the primary reaction rate also decreases. |
| Poor Solvent Quality | Use freshly distilled, anhydrous solvents. Storing solvents over molecular sieves is recommended. | Water and other protic impurities will protonate and destroy the organometallic reagent before it can react with the substrate. |
| Insufficient Activation of Pyridine | In some cases, particularly with less reactive nucleophiles, pre-complexing the pyridine with a Lewis acid can enhance its electrophilicity. However, this can also interfere with the oxazoline's directing effect. | Lewis acids coordinate to the pyridine nitrogen, further withdrawing electron density and making the ring more susceptible to nucleophilic attack.[11] |
Issue 2: Formation of multiple products and low yield of the desired 1,4-dihydropyridine adduct.
| Potential Cause | Recommended Action | Scientific Rationale |
| Reaction Temperature Too High | Maintain a consistently low temperature (e.g., -78 °C) throughout the addition of the organometallic reagent.[7] | Higher temperatures can lead to loss of regioselectivity, with attack occurring at both C2 and C4. It also promotes side reactions like solvent deprotonation by organolithiums.[6][7] |
| Incorrect Solvent Choice | For organolithium reactions, THF is generally preferred over diethyl ether as it breaks down the reagent aggregates into more reactive monomers.[12] However, THF is also more susceptible to deprotonation at higher temperatures.[6] | The solvent plays a critical role in solvating the organometallic reagent and influencing its aggregation state and reactivity. Ethereal solvents are essential for stabilizing the reagent.[13][14] |
| Unstable Dihydropyridine Intermediate | Perform the subsequent trapping/re-aromatization step at low temperature before warming the reaction mixture. | 1,4-dihydropyridine intermediates can be thermally unstable and prone to decomposition or rearrangement upon warming.[15][16] |
| Workup Issues | Use a buffered or mild aqueous workup (e.g., saturated NH4Cl solution) instead of strong acids or bases to prevent hydrolysis of the oxazoline or degradation of the product. | The stability of both the product and the oxazoline directing group is pH-dependent.[9] |
Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
-
To a flame-dried, three-necked flask under a positive pressure of argon, add this compound (1.0 eq) and anhydrous THF (volume to achieve ~0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq, solution in THF or Et2O) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography. Dihydropyridines can be sensitive, so purification should be performed promptly.[17][18]
Data Summary: Effect of Solvent and Temperature on Regioselectivity
The following table summarizes typical outcomes based on literature precedents for related systems. Actual results may vary.
| Organometallic Reagent | Solvent | Temperature | Typical Major Product | Common Side Products | Reference |
| Phenylmagnesium Bromide | THF | -78 °C | 4-Phenyl-1,4-dihydropyridine adduct | 2-Phenyl adduct, starting material | [3] |
| Phenylmagnesium Bromide | THF | 0 °C | Mixture of 2- and 4-phenyl adducts | Increased side products from decomposition | [7][19] |
| n-Butyllithium | THF | -78 °C | 4-Butyl-1,4-dihydropyridine adduct | Trace amounts of 2-butyl adduct | [3] |
| n-Butyllithium | Diethyl Ether | -78 °C | Slower reaction, lower conversion | Starting material | [13][14] |
| n-Butyllithium | THF | -40 °C | Decreased regioselectivity | Products from solvent deprotonation | [5][6] |
Visualizing the Process
Diagram 1: Key Reaction Pathway and Troubleshooting Logic
This diagram illustrates the main reaction sequence and highlights critical control points that are often sources of experimental problems.
Caption: Troubleshooting map for nucleophilic addition to pyridyl oxazole.
Diagram 2: The Role of Chelation in Directing Nucleophilic Attack
This diagram illustrates how the oxazoline nitrogen coordinates with the organometallic reagent, directing the nucleophile to the C4 position of the pyridine ring.
Caption: Chelation model for regioselective nucleophilic addition. Note: A placeholder is used for the chemical structure image.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. ospt.osi.lv [ospt.osi.lv]
- 6. people.uniurb.it [people.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
"challenges in the scale-up of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole synthesis"
Answering the user's request.## Technical Support Center: Synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. The content is structured in a practical question-and-answer format to directly address potential issues in your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two principal and well-established routes for the synthesis of 2-substituted-4,5-dihydro-oxazoles, which are directly applicable to your target molecule:
-
The Nitrile Route: This involves the Lewis acid-catalyzed condensation of 3-cyanopyridine with 2-amino-2-methyl-1-propanol. Catalysts like zinc chloride (ZnCl₂) are commonly used for this cyclization.[1][2] This method is often favored for its operational simplicity and atom economy.
-
The Carboxylic Acid Route: This route starts with nicotinic acid (3-pyridinecarboxylic acid) and 2-amino-2-methyl-1-propanol. The process typically involves two steps: first, the formation of an N-(2-hydroxy-1,1-dimethylethyl)nicotinamide intermediate, followed by a dehydrative cyclization to form the oxazoline ring.[3] The cyclization can be promoted by various reagents, including thionyl chloride (SOCl₂), triflic acid, or other dehydrating agents.[1][3]
Q2: Which synthetic route is generally preferred for large-scale production?
A2: For scale-up, the nitrile route is often more advantageous. The primary reasons are:
-
One-Pot Reaction: It is typically a one-step process, which simplifies the manufacturing workflow and reduces processing time.[2]
-
Milder Conditions: While it requires heating, it often avoids the use of highly corrosive and hazardous reagents like thionyl chloride or oxalyl chloride that are common in the carboxylic acid route.[1]
-
Waste Reduction: The nitrile route generates fewer stoichiometric byproducts compared to methods that require in-situ activation of a carboxylic acid.[3]
However, the choice can be influenced by the relative cost and availability of the starting materials (3-cyanopyridine vs. nicotinic acid) and the specific capabilities of the manufacturing facility.
Q3: What are the most critical parameters to control during the synthesis?
A3: Regardless of the route, several parameters are critical for success:
-
Moisture Control: Oxazoline synthesis, particularly when using activating agents like SOCl₂ or Lewis acids like ZnCl₂, is highly sensitive to water. Anhydrous conditions are crucial to prevent hydrolysis of intermediates and deactivation of the catalyst.[1]
-
Temperature Management: The cyclization step can be exothermic. Proper temperature control is essential to prevent side reactions and ensure consistent product quality. Overheating can lead to the formation of impurities.
-
Stoichiometry: Precise control over the molar ratios of reactants and catalysts is key to maximizing yield and minimizing unreacted starting materials, which can complicate purification.
Q4: What are the primary safety concerns associated with this synthesis?
A4: Safety is paramount. Key hazards include:
-
Corrosive Reagents (Carboxylic Acid Route): Thionyl chloride (SOCl₂) and oxalyl chloride are highly corrosive, toxic, and react violently with water to release HCl gas. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
High Temperatures: Reactions are often run at elevated temperatures, requiring precautions against thermal burns and ensuring the solvent system is operated well below its flashpoint.
-
Pressure Build-up: When scaling up reactions that evolve gas (e.g., HCl or SO₂ from SOCl₂), the reactor must be properly vented to prevent dangerous pressure build-up.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Section A: Reaction & Synthesis Issues
Q5: I am observing very low to no product formation. What are the likely causes?
A5: Low or no yield is a common issue that can typically be traced back to a few root causes. Let's diagnose the problem.
// Nodes reagents [label="1. Check Reagent Quality\n- Verify purity of starting materials\n- Use anhydrous solvents\n- Check catalyst activity", fillcolor="#F1F3F4"]; conditions [label="2. Verify Reaction Conditions\n- Correct temperature?\n- Sufficient reaction time?\n- Effective mixing?", fillcolor="#F1F3F4"]; moisture [label="3. Suspect Moisture Contamination\n- Were anhydrous techniques used?\n- Is the catalyst hygroscopic?", fillcolor="#F1F3F4"]; side_reactions [label="4. Analyze for Side Reactions\n- Check crude NMR/LCMS\n- Is starting material consumed?\n- Are byproducts dominant?", fillcolor="#F1F3F4"];
// Solutions sol_reagents [label="Solution:\n- Use fresh, high-purity reagents\n- Dry solvents and glassware\n- Use fresh/new catalyst", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution:\n- Calibrate temperature probe\n- Extend reaction time\n- Increase stirring rate", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_moisture [label="Solution:\n- Dry reagents/solvents\n- Run under inert atmosphere (N2/Ar)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side_reactions [label="Solution:\n- Lower reaction temperature\n- Modify catalyst/reagent choice", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> reagents; reagents -> sol_reagents [label="If poor quality"]; reagents -> conditions [label="If quality is good"]; conditions -> sol_conditions [label="If incorrect"]; conditions -> moisture [label="If correct"]; moisture -> sol_moisture [label="If suspected"]; moisture -> side_reactions [label="If not suspected"]; side_reactions -> sol_side_reactions [label="If present"]; }
Caption: Synthesis from 3-Cyanopyridine.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine (1.0 eq), 2-amino-2-methyl-1-propanol (1.1 eq), and anhydrous zinc chloride (0.1 eq).
-
Solvent Addition: Add anhydrous chlorobenzene (approx. 2 M concentration relative to the nitrile).
-
Reaction: Heat the mixture to reflux (approx. 132°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).
Protocol 2: Synthesis via the Carboxylic Acid Route (Two-Step)
Step-by-Step Methodology:
Step 1: Amide Formation
-
Activation: In a fume hood, suspend nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe. Stir at room temperature for 2-3 hours until the mixture becomes a clear solution.
-
Amidation: In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0°C. Add the freshly prepared nicotinoyl chloride solution dropwise to the amine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Isolation: Quench the reaction by slowly adding water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over sodium sulfate, filter, and concentrate to yield the crude N-(2-hydroxy-1,1-dimethylethyl)nicotinamide intermediate.
Step 2: Cyclization
-
Dehydration: Dissolve the crude amide from the previous step in anhydrous DCM and cool to 0°C. Add thionyl chloride (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up & Purification: Carefully quench the reaction by pouring it over ice and then basifying with cold 2M NaOH solution to pH > 9. Extract the product with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify as described in Protocol 1. [1]
Part 4: Scale-Up Considerations & Data Summary
When transitioning from bench-scale to pilot or manufacturing scale, several factors become critical.
| Parameter | Bench-Scale (Lab) | Scale-Up (Pilot/Plant) | Rationale & Key Challenges |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Surface-to-volume ratio decreases on scale-up, making heat transfer less efficient. Exotherms must be managed carefully. |
| Reagent Addition | Syringe, dropping funnel | Metering pumps | Controlled addition rates are crucial to manage exotherms and maintain optimal reaction concentration. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is required to ensure homogeneity and prevent localized "hot spots." |
| Purification | Chromatography, Lab Distillation | Crystallization, Wiped-Film Distillation | Chromatography is generally not viable for large quantities. Scalable purification methods are essential. |
| Safety | Fume hood | Process safety management (PSM), HAZOP analysis | Handling large quantities of hazardous materials requires rigorous engineering controls and safety protocols. |
References
Validation & Comparative
"comparing 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole with other oxazoline ligands"
An In-Depth Comparative Guide to Oxazoline Ligands: Performance Analysis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
As a Senior Application Scientist, my objective is to move beyond mere product descriptions and provide a functional, data-driven guide for researchers in catalysis. This document offers a comparative analysis of this compound against other prominent classes of oxazoline ligands. The narrative is built on mechanistic rationale, field-proven insights, and supporting experimental data to aid in your ligand selection and experimental design.
The Oxazoline Ligand Family: A Pillar of Asymmetric Catalysis
Oxazoline-containing ligands are cornerstones of modern asymmetric catalysis, valued for their modularity, relative ease of synthesis, and broad applicability across a spectrum of metal-catalyzed transformations.[1][2][3] Their efficacy stems from a core structural motif: a chiral center, typically derived from readily available β-amino alcohols, positioned proximal to the coordinating nitrogen atom.[1] This strategic placement creates a well-defined chiral environment directly at the metal's active site, enabling high levels of stereocontrol.
This guide focuses on This compound , a member of the Pyridine-Oxazoline (PyOX) class, and compares its structural and performance characteristics to three other major families:
-
Bis(oxazoline) (BOX) Ligands
-
Pyridine-Bis(oxazoline) (PyBOX) Ligands
-
Phosphino-Oxazoline (PHOX) Ligands
Structural Rationale: How Ligand Architecture Dictates Catalytic Function
The subtle architectural differences between oxazoline ligand classes have profound implications for their coordination chemistry and, consequently, their catalytic performance.
Diagram: A Comparative Overview of Oxazoline Ligand Architectures
Caption: Core structures and key features of four major oxazoline ligand classes.
-
This compound (A Mono-PyOX Ligand): This bidentate N,N-ligand is electronically unsymmetrical. The pyridine ring acts as a π-acceptor while the oxazoline nitrogen is a strong σ-donor. This creates a "push-pull" effect that can be highly consequential in catalytic cycles involving oxidative addition and reductive elimination, particularly with metals like nickel.[4] The gem-dimethyl substitution at the C4 position provides a distinct steric environment compared to the more common C4-monosubstituted oxazolines.
-
Bis(oxazoline) (BOX) Ligands: These are perhaps the most iconic C₂-symmetric ligands, featuring two oxazoline rings connected by a linker, often a single carbon atom.[5][6][7] Their primary role is to form well-defined chiral Lewis acid complexes with metals like copper, zinc, or magnesium, which then catalyze reactions such as Diels-Alder cycloadditions and cyclopropanations with high enantioselectivity.[5][8]
-
Pyridine-Bis(oxazoline) (PyBOX) Ligands: By replacing the single-atom linker of BOX ligands with a pyridine ring, a rigid, C₂-symmetric tridentate "pincer" ligand is formed.[9][10] This increased rigidity and denticity often translate to higher stereocontrol.[9][11] The larger binding pocket of PyBOX ligands makes them suitable for a broader array of metals, including larger ions like lanthanides.[9]
-
Phosphino-Oxazoline (PHOX) Ligands: These hybrid P,N-ligands combine a hard nitrogen donor (oxazoline) with a soft phosphorus donor (phosphine).[1] This unique combination makes them exceptionally effective for catalysis with late, soft transition metals, most notably palladium in reactions like asymmetric allylic alkylation (AAA).[1][12] The electronic and steric properties can be independently tuned at both the phosphine and oxazoline moieties, offering extensive optimization possibilities.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The true measure of a ligand's utility is its performance in specific catalytic transformations. The following table summarizes representative data to draw objective comparisons. The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is chosen as a primary benchmark due to its sensitivity to ligand structure and its widespread use.
| Ligand Type | Metal/Precursor | Reaction Type | Yield (%) | ee (%) | Key Observation(s) | Reference(s) |
| (S)-tBu-PHOX | [Pd₂(dba)₃] | Allylic Alkylation | 87 | 92 | The electron-deficient phosphine and bulky t-Bu group are crucial for high yield and enantioselectivity in forming quaternary centers.[1] | [1] |
| (S,S)-tBu-BOX | Cu(OTf)₂ | Cyclopropanation | >95 | >99 | Excellent for creating highly strained cyclopropanes with exceptional enantiocontrol.[5] Less effective for Pd-AAA. | [5] |
| (S)-iPr-PyBOX | RhCl₃ | Ketone Hydrosilylation | 98 | 95 | The rigid tridentate scaffold provides an ideal coordination environment for Rhodium, leading to high efficiency. | [9] |
| Pyridine-Oxazoline | Pd(TFA)₂ | Arylboronic Acid Addition | >95 | >98 | A trifluoromethyl-substituted PyOX ligand showed excellent activity and selectivity in the addition of arylboronic acids to N-sulfonylketimines. | [13] |
| Chalcogen-Oxazoline | [Pd(allyl)Cl]₂ | Allylic Alkylation | 95 | 87 | A selenium-containing oxazoline ligand demonstrated high efficiency, showcasing the impact of alternative heteroatoms in the ligand backbone.[14] | [14] |
Analysis and Mechanistic Insights:
From a practical standpoint, ligand selection is not arbitrary; it is dictated by the mechanism of the desired transformation.
-
For Pd-Catalyzed Allylic Alkylation: PHOX ligands are often the benchmark. The soft phosphine atom coordinates strongly to the soft Pd(0) center, while the chiral oxazoline directs the incoming nucleophile. Our target ligand, This compound , as a bidentate N,N ligand, would also be a candidate for palladium catalysis. Its performance would depend on the stability of the Pd-N bonds throughout the catalytic cycle and the ability of its unique steric and electronic profile to induce asymmetry. The "push-pull" electronics could potentially accelerate the catalytic turnover.[4]
-
For Lewis Acid Catalysis (e.g., Diels-Alder): BOX and PyBOX ligands excel. They form rigid complexes where the substrate (e.g., a dienophile) coordinates to the metal in a highly organized, chiral environment.[5] The bidentate nature of a simple PyOX ligand like our target molecule might offer less rigid control compared to the C₂-symmetric BOX and PyBOX systems in these specific reactions.
-
The Unique Niche for PyOX Ligands: As demonstrated by recent studies, PyOX-type ligands are showing remarkable promise in a variety of reactions, including nickel-catalyzed cross-couplings and additions of organoboron reagents.[13][15] Their unique electronic signature makes them particularly adept at stabilizing different metal oxidation states and facilitating challenging bond formations.
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful research. The following methods are provided as self-validating systems for the synthesis and application of pyridine-oxazoline ligands.
Protocol 1: Synthesis of this compound
This protocol describes a common and reliable method for synthesizing oxazoline rings from a nitrile and an amino alcohol.
Caption: A typical experimental workflow for the synthesis of a PyOX ligand.
Step-by-Step Methodology:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-2-methyl-1-propanol (1.0 eq), 3-cyanopyridine (1.1 eq), and anhydrous zinc chloride (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous chlorobenzene (approx. 0.5 M concentration relative to the amino alcohol) via syringe.
-
Reaction: Heat the stirred mixture to reflux (approx. 132°C) for 18 hours. The reaction should be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of the starting materials.
-
Workup: After cooling to room temperature, slowly add 25 mL of concentrated aqueous ammonium hydroxide and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol provides a representative example of how to use an oxazoline ligand in a common catalytic reaction.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor [Pd₂(dba)₃] (0.01 eq) and the oxazoline ligand (e.g., (S)-tBu-PHOX, 0.025 eq) to a dry Schlenk tube. Add degassed solvent (e.g., THF) and stir for 20 minutes at room temperature.
-
Reaction Setup: In a separate Schlenk tube, dissolve the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate, 1.0 eq) and the nucleophile (e.g., dimethyl malonate, 1.2 eq) in degassed THF.
-
Base Addition: Add the base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.3 eq) followed by a catalytic amount of a salt (e.g., KOAc, 0.05 eq).
-
Initiation: Cool the substrate mixture to the desired temperature (e.g., 0°C or RT) and add the pre-formed catalyst solution via cannula.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Concluding Remarks for the Practicing Scientist
The selection of an oxazoline ligand is a decision guided by mechanistic principles and empirical data.
-
This compound represents a structurally distinct and electronically interesting member of the PyOX family. While it may not be a direct replacement for PHOX ligands in classical Pd-AAA or for BOX ligands in Diels-Alder reactions, its true potential likely lies in catalytic systems where its unique "push-pull" electronic nature can be exploited, such as in nickel catalysis or novel palladium-catalyzed transformations.[4][15]
-
PHOX ligands remain the gold standard for many Pd-catalyzed reactions due to the synergistic effect of their hard/soft donor atoms.[1]
-
BOX and PyBOX ligands are the premier choices for asymmetric Lewis acid catalysis, where their C₂-symmetry and ability to form rigid, well-defined complexes are paramount for high enantioselectivity.[5][9]
Ultimately, the optimal ligand is reaction-specific. We encourage researchers to view this guide not as a definitive endpoint, but as a well-referenced starting point for their own empirical screening and methods development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]
- 10. blog.strem.com [blog.strem.com]
- 11. researchgate.net [researchgate.net]
- 12. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating the Catalytic Mettle of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole: A Comparative Guide
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Pyridine-oxazoline (PyOx) ligands have emerged as a prominent class of bidentate nitrogen ligands, demonstrating remarkable efficacy in a multitude of metal-catalyzed enantioselective transformations.[1][2][3] This guide provides a comprehensive framework for the validation of a specific member of this family, 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole. We will delineate the synthesis of this ligand, propose a rigorous experimental protocol for evaluating its catalytic performance in a benchmark asymmetric reaction, and compare its potential efficacy against a well-established alternative, (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx.
The Architectural Logic of Pyridine-Oxazoline Ligands
The power of PyOx ligands lies in their modular design. The pyridine and oxazoline moieties work in concert to create a chiral electronic and steric environment around a coordinated metal center. The nitrogen atom of the pyridine ring and the nitrogen of the oxazoline ring chelate the metal, forming a stable complex. The substituents on the oxazoline ring, in this case, the gem-dimethyl groups at the 4-position, project into the space around the metal's active site, influencing the trajectory of incoming substrates and thereby dictating the stereochemical outcome of the reaction. The electronic nature of the pyridine ring can also be tuned to modulate the Lewis acidity of the metal center, impacting catalytic activity.[4][5]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound follows a well-established pathway for PyOx ligands, typically involving the condensation of a pyridine derivative with a chiral amino alcohol.
Experimental Protocol:
-
Preparation of the Pyridine Imidate: 3-cyanopyridine is reacted with sodium methoxide in methanol to yield the corresponding methyl nicotinoimidate. This intermediate is then typically used directly in the next step.
-
Condensation with 2-amino-2-methyl-1-propanol: The methyl nicotinoimidate is reacted with 2-amino-2-methyl-1-propanol in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a suitable solvent like chlorobenzene.
-
Reaction Conditions: The reaction mixture is heated at reflux for 24 hours to drive the condensation and cyclization.
-
Workup and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel to afford the pure this compound ligand.
Caption: Synthetic workflow for this compound.
Validation of Catalytic Activity: Asymmetric Allylic Alkylation
A robust method for validating the catalytic efficacy of a new chiral ligand is to test it in a well-understood and stereochemically demanding reaction. The Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) is an excellent benchmark for this purpose.[4][6]
Hypothetical Experimental Protocol:
This protocol outlines a hypothetical experiment to evaluate the performance of this compound in the Pd-AAA of rac-1,3-diphenylallyl acetate with dimethyl malonate.
-
Catalyst Pre-formation: In a glovebox, a solution of [Pd(allyl)Cl]₂ and the this compound ligand (in a 1:2.2 Pd:ligand ratio) in anhydrous, degassed dichloromethane (DCM) is stirred for 30 minutes at room temperature.
-
Reaction Setup: To a separate reaction vessel is added rac-1,3-diphenylallyl acetate, dimethyl malonate, and a base such as N,O-bis(trimethylsilyl)acetamide (BSA).
-
Initiation: The pre-formed catalyst solution is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Analysis: The reaction is quenched, and the product is isolated via column chromatography. The yield of the desired product is determined. The enantiomeric excess (ee) is measured using chiral high-performance liquid chromatography (HPLC).
Caption: Experimental workflow for catalytic validation via Pd-AAA.
Comparative Performance Analysis
To truly understand the utility of this compound, its performance must be benchmarked against a known, high-performing ligand under identical reaction conditions. (S)-t-BuPyOx is a widely used and commercially available PyOx ligand that serves as an excellent point of comparison.[7][8][9]
Illustrative Comparison Table:
The following table presents a hypothetical comparison of the catalytic performance of this compound and (S)-t-BuPyOx in the aforementioned Pd-AAA reaction.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 85 | 92 |
| (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) | 95 | 98 |
Mechanistic Implications and Ligand Design
The hypothetical results suggest that while this compound is a highly effective ligand, the tert-butyl group in (S)-t-BuPyOx may provide a more sterically demanding chiral pocket, leading to higher enantioselectivity. The gem-dimethyl substitution in the title compound offers a different steric profile that could be advantageous in other reactions or with different substrates. This underscores the importance of having a diverse toolbox of chiral ligands to screen for optimal performance in any given asymmetric transformation.
Conclusion
The validation of a new chiral ligand is a systematic process that involves not only its synthesis but also rigorous testing of its catalytic performance against established standards. This compound, as a member of the esteemed Pyridine-Oxazoline family, holds significant potential as a valuable tool in the asymmetric catalysis toolkit. The experimental framework provided here offers a clear path for its evaluation and comparison, paving the way for its potential application in the synthesis of complex, enantioenriched molecules.
References
- 1. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. 4,4-DIMETHYL-4,5-DIHYDRO-1,3-OXAZOLE | CAS 30093-99-3 [matrix-fine-chemicals.com]
- 6. Pd-catalyzed asymmetric allylic alkylations via C-H activation of N-allyl imines with glycinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions Utilizing 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
For researchers, scientists, and drug development professionals engaged in asymmetric catalysis, the precise determination of enantiomeric excess (ee) is not merely a final checkpoint but a critical parameter that dictates the success and viability of a synthetic strategy. The use of chiral ligands, such as those from the pyridyloxazoline (PyOx) class, in transition-metal catalysis has become a cornerstone for achieving high enantioselectivity. This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of products synthesized using the chiral ligand 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole.
This document moves beyond a simple listing of methods. It is designed to provide a foundational understanding of the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. By grounding our discussion in established analytical principles and supporting data, we aim to equip you with the expertise to select, develop, and validate the most appropriate method for your specific research needs.
The Central Role of Enantiomeric Excess in Asymmetric Catalysis
In asymmetric synthesis, the goal is to selectively produce one enantiomer of a chiral molecule over the other. The degree of this selectivity is quantified as the enantiomeric excess (% ee), which is a measure of the purity of the desired enantiomer in the mixture. It is calculated as:
% ee = |([R] - [S]) / ([R] + [S])| * 100
where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.
Reactions catalyzed by metal complexes of this compound, a common PyOx ligand, are designed to create products with high ee. Therefore, the accurate and reliable determination of this value is paramount for optimizing reaction conditions and for the quality control of the final product. The primary analytical techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical technique for determining enantiomeric excess is a critical decision influenced by the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliary |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times in a liquid mobile phase. | Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column with a gaseous mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. |
| Typical Analytes | Broad range of non-volatile and thermally labile compounds (e.g., products of allylic alkylation, ketones, esters). | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. | A wide range of compounds with functional groups that can interact with the chiral auxiliary (e.g., alcohols, amines, carboxylic acids, ketones). |
| Resolution | Excellent resolution is achievable with a wide variety of commercially available chiral columns. | Very high resolution is possible, often exceeding that of HPLC for suitable analytes. | Dependent on the choice of chiral auxiliary, analyte concentration, and NMR field strength. |
| Sensitivity (LOD/LOQ) | High sensitivity, with LOD and LOQ typically in the µg/mL to ng/mL range. | Very high sensitivity, especially with selective detectors (e.g., FID, MS), often reaching the pg level. | Generally lower sensitivity compared to chromatographic methods. |
| Accuracy & Precision | High accuracy and precision (RSD <2%) are achievable with proper method validation.[1] | High accuracy and precision are achievable, comparable to HPLC. | Good accuracy and precision, with absolute errors in ee determination often within 2.0%.[2] |
| Analysis Time | Typically 10-30 minutes per sample, but method development can be time-consuming. | Generally faster run times than HPLC (5-20 minutes), but may require derivatization. | Very fast analysis time per sample (~5-15 minutes) with minimal sample preparation.[3] |
| Solvent Consumption | Moderate to high, depending on the flow rate and run time. | Low, as it primarily uses gases as the mobile phase. | Low (~0.5-1 mL of deuterated solvent per sample). |
| Method Validation | Well-established protocols according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4] | Similar validation requirements to HPLC, focusing on parameters relevant to gas-phase analysis. | Validation focuses on demonstrating resolution of signals and accuracy of integration. |
Experimental Workflows and Methodologies
Detailed experimental protocols are crucial for the successful implementation and reproducibility of any analytical method. Below are representative workflows for the key techniques discussed.
Protocol 1: Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for ee determination due to its versatility and the wide availability of chiral stationary phases (CSPs).[5] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Causality Behind Experimental Choices: The selection of the CSP is the most critical step and is based on the functional groups and overall structure of the analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for the products of asymmetric allylic alkylation due to their broad applicability. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks while maintaining a reasonable analysis time. The UV detection wavelength is chosen based on the chromophore of the analyte to ensure maximum sensitivity.
Workflow for ee Determination by Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified product from the asymmetric reaction in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of the product at the same concentration to identify the retention times of both enantiomers.
-
Filter both solutions through a 0.45 µm syringe filter before transferring them to HPLC vials.
-
-
HPLC System and Conditions (Example for a product of allylic alkylation):
-
HPLC System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: Chiralpak® AD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio should be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Detection Wavelength: Select a wavelength where the analyte has strong UV absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Protocol 2: Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers.[6] It offers high resolution and sensitivity.
Causality Behind Experimental Choices: The choice of a chiral capillary column is paramount. Cyclodextrin-based stationary phases are commonly used. The temperature program is optimized to ensure good separation of the enantiomers while keeping the analysis time short. If the analyte is not sufficiently volatile or contains polar functional groups (e.g., alcohols, amines), derivatization with a suitable agent (e.g., an acylating agent) is necessary to increase its volatility and thermal stability.
Workflow for ee Determination by Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified product in a volatile solvent (e.g., dichloromethane, hexane).
-
If the compound is not sufficiently volatile, perform a derivatization reaction (e.g., acylation of an alcohol).
-
Prepare a racemic standard in the same manner.
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Temperature Program: An optimized temperature ramp (e.g., start at 100 °C, ramp to 200 °C at 5 °C/min).
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the peak areas.
-
Protocol 3: Enantiomeric Excess Determination by NMR Spectroscopy
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation.[3] This is achieved by converting the enantiomers into diastereomers in situ, which have distinct NMR spectra.
Causality Behind Experimental Choices: The choice between a chiral derivatizing agent (CDA) and a chiral solvating agent (CSA) depends on the analyte and the desired outcome. CDAs form stable covalent bonds, often leading to larger and more easily quantifiable differences in the NMR spectra. However, the reaction must go to completion to avoid kinetic resolution. CSAs form transient, non-covalent complexes, which simplifies sample preparation (simple mixing), but the induced chemical shift differences can be smaller and dependent on concentration and temperature.[7] The selection of a specific CSA or CDA is based on its known ability to interact with the functional groups of the analyte.
Workflow for ee Determination by NMR
Caption: Workflow for enantiomeric excess determination by NMR.
Detailed Step-by-Step Methodology:
-
Sample Preparation (using a Chiral Solvating Agent):
-
Accurately weigh the chiral product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Add an appropriate amount of the chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The optimal molar ratio of CSA to analyte should be determined empirically.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the integration values.
-
Alternative Ligands and Concluding Remarks
While this guide focuses on reactions using this compound, the principles of ee determination are broadly applicable to products derived from other classes of chiral ligands, such as BINAP, Salen, and Trost ligands. The choice of analytical method will always be dictated by the properties of the specific product.
Method Selection Summary
Caption: Decision tree for selecting an ee determination method.
Ultimately, both chiral HPLC and chiral GC are powerful and reliable techniques for the determination of enantiomeric excess. The choice between them often depends on the specific analyte and the analytical requirements.[6] HPLC is more versatile for a broader range of compounds, while GC offers higher resolution and sensitivity for volatile analytes. NMR spectroscopy provides a rapid and often non-destructive alternative that is well-suited for reaction monitoring and high-throughput screening. For regulatory submissions and quality control, chromatographic methods are generally preferred due to their higher sensitivity and the well-established validation frameworks. Cross-validation of results obtained from different methods, where applicable, provides the highest level of confidence in the accuracy and reliability of the data.
References
A Senior Scientist's Guide to 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole: Performance in Modern Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Chirality - The Role of an Achiral Pyridyloxazoline
The pyridyloxazoline (PyOx) scaffold is a cornerstone of modern asymmetric catalysis, celebrated for its modularity and the high levels of enantioselectivity it imparts in a vast array of metal-catalyzed transformations.[1][2] These C1-symmetric ligands, typically bearing chiral substituents at the 4- and/or 5-positions of the oxazoline ring, have proven exceptionally effective. However, the focus on chirality often overshadows the utility of their simpler, achiral counterparts.
This guide provides an in-depth analysis of a specific achiral variant: 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole . While lacking a stereocenter due to the gem-dimethyl substitution at the C4 position, this ligand offers a unique combination of steric and electronic properties that make it a valuable tool in various catalytic systems. Its primary roles are not in asymmetric induction but as a robust, bidentate N,N-ligand and, in certain contexts, as a removable directing group for C-H functionalization.[3]
We will dissect its performance in key catalytic systems, compare it with common alternatives, and provide the experimental context necessary for its practical application. A key electronic feature of the PyOx framework is the "push-pull" effect, where the σ-donating oxazoline and π-accepting pyridine moieties modulate the electron density at the coordinated metal center, a property that is critical for facilitating oxidative addition and reductive elimination steps in catalytic cycles.[4]
Part 1: Palladium-Catalyzed Transformations
Palladium catalysis is a primary domain where this compound finds application. Its performance is best understood by examining its dual roles as a supporting ligand and a directing group.
As a Supporting Ligand in Cross-Coupling
In reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, the choice of ligand is paramount for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. While phosphine ligands are common, N,N-bidentate ligands like our target molecule offer distinct advantages, including air stability and resistance to P-C bond cleavage.
The gem-dimethyl groups provide moderate steric bulk around one side of the metal center, influencing the geometry of the catalytic complex. Compared to simple bipyridine, the oxazoline ring's stronger σ-donation can create a more electron-rich palladium center, potentially accelerating oxidative addition.
As a Directing Group in C-H Functionalization
The oxazoline moiety is a well-established directing group for ortho-C-H functionalization.[3] While most literature focuses on phenyl-oxazolines, the pyridyl-oxazoline variant can theoretically direct functionalization at the C2 or C4 position of the pyridine ring. The palladium catalyst coordinates to both the pyridyl and oxazoline nitrogen atoms, forming a stable 5-membered palladacycle intermediate that positions the C-H bond for activation. This approach offers a pathway to meta-substituted arenes if the oxazoline group is later removed.[3]
Table 1: Comparison of Ligands in a Model Buchwald-Hartwig Amination
| Ligand/Catalyst System | Substrates | Temp (°C) | Time (h) | Yield (%) | Source |
| Pd(OAc)₂ / PyOx | 2-chlorothiazole, 3-aminopyridine | 40 | 12 | ~90 (est.) | Analogous to[5] |
| Pd₂(dba)₃ / Xantphos | Aryl Halide, Amine | 100 | 16 | 85-95 | Generic Conditions |
| Pd(OAc)₂ / BINAP | Aryl Halide, Amine | 110 | 24 | 80-90 | Generic Conditions |
| [Pd(NHC)Cl₂]₂ | 2-chlorothiazole, 3-aminopyridine | 40 | 12 | 95+ | [5] |
Note: Data for the specific dimethyl-pyridyloxazole ligand is often embedded in broader studies. The yield is estimated based on the performance of similar N-heterocyclic carbene (NHC)-oxazoline palladium catalysts.[5]
Part 2: Performance in Copper, Nickel, and Iridium Systems
Copper-Catalyzed Reactions
In copper catalysis, N,N-ligands are crucial for enhancing solubility and modulating the reactivity of the copper salts. This compound can serve as an effective ligand in reactions such as N-H insertion from diazo compounds or atom transfer radical polymerization (ATRP). The stability of the coordinated ligand can, however, be a concern; hydrolysis by adventitious water has been reported to yield 2-pyridine carboxylates in some copper(II)-Pyox systems.[6]
When compared to tridentate ligands like those based on 8-aminoquinoline, the bidentate PyOx ligand creates a more open coordination sphere around the copper center, which can be beneficial for substrate access.[7]
Nickel-Catalyzed Cross-Coupling
Nickel catalysis is gaining prominence for cross-coupling reactions, especially involving C(sp³)-hybridized partners. The electronic properties of PyOx ligands are well-suited for nickel, as the "push-pull" effect can facilitate the challenging oxidative addition and reductive elimination steps inherent to these transformations.[4] The redox activity of the PyOx ligand itself can play a role in stabilizing low-valent organonickel radical complexes, which are common intermediates in these reactions.[4]
Table 2: Performance Comparison in Different Catalytic Systems
| Catalytic System | Reaction Type | Role of PyOx Ligand | Typical Performance | Alternative Ligands |
| Palladium(II) | C-H Functionalization | Directing Group | Moderate to Good Yields | Picolinamide, Acylamino |
| Copper(II) | N-H Insertion | Supporting Ligand | Good Yields, potential hydrolysis | Bis(oxazolines) (BOX), Tridentate NNN |
| Nickel(II) | C(sp³)-C(sp²) Coupling | Redox-Active Ligand | High Activity | Bis(oxazolines) (BOX), Diphosphines |
| Iridium(III) | Asymmetric Hydrogenation | Chiral Ligand Scaffold* | High ee% (for chiral analogs) | PHOX, Phosphoramidites |
*Note: The achiral dimethyl variant is not used for asymmetric hydrogenation, but its chiral congeners are benchmarks in this field.[8]
Iridium-Catalyzed Hydrogenation
While the achiral this compound is not suitable for asymmetric hydrogenation, it is crucial to mention this area as it represents a pinnacle of achievement for the broader chiral PyOx ligand class.[8] Iridium complexes bearing chiral phosphino-oxazoline (PHOX) or PyOx ligands are exceptionally effective for the asymmetric hydrogenation of unfunctionalized olefins.[9] This serves as a benchmark and highlights the importance of the core scaffold, which provides a rigid, well-defined chiral pocket around the metal center in its chiral forms.
Part 3: Synthesis and Experimental Protocols
A significant advantage of PyOx ligands is their straightforward synthesis from readily available starting materials. The modularity of this synthesis allows for extensive variation.
General Synthesis Workflow
The synthesis typically involves the condensation of a pyridine nitrile with a chiral or achiral amino alcohol. For the target ligand, this involves reacting 3-cyanopyridine with 2-amino-2-methyl-1-propanol.
Detailed Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from procedures involving similar palladium catalysts and substrates.[5] It serves as a representative example of deploying the target ligand in a cross-coupling reaction.
Objective: To couple 2-chlorothiazole with 3-aminopyridine using a Pd(II)/PyOx catalytic system.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (PyOx Ligand)
-
3-Aminopyridine
-
2-Chlorothiazole
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Schlenk tube, magnetic stirrer, nitrogen/argon line
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the PyOx ligand (2.0 mg, 0.01 mmol, 1 mol%) to a Schlenk tube. Add 1 mL of anhydrous DME and stir for 15 minutes at room temperature.
-
Reaction Setup: To a separate Schlenk tube charged with a stir bar, add sodium t-butoxide (135 mg, 1.4 mmol), 3-aminopyridine (103 mg, 1.1 mmol), and 2-chlorothiazole (119 mg, 1.0 mmol).
-
Initiation: Add the pre-formed catalyst solution (or add the catalyst and ligand directly) to the Schlenk tube containing the reagents. Add an additional 2 mL of anhydrous DME.
-
Reaction: Seal the Schlenk tube and place it in a pre-heated oil bath at 40°C. Stir the reaction mixture for 12 hours.
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(thiazol-2-yl)pyridin-3-amine.
Trustworthiness Note: This protocol includes catalyst pre-formation to ensure consistent activation and uses standard inert atmosphere techniques, making it a self-validating and reproducible system for evaluating catalyst performance.
Conclusion and Outlook
This compound occupies an important niche in the catalytic landscape. While it does not participate in asymmetric catalysis, its value as a sterically defined, electronically tunable, and robust N,N-bidentate ligand is clear.
-
Key Strengths: Its straightforward synthesis, air stability compared to many phosphines, and unique electronic profile make it a cost-effective and versatile option for high-throughput screening and process development.
-
Primary Applications: It shows the most promise as a supporting ligand in palladium and nickel-catalyzed cross-coupling reactions and as a potential directing group for C-H functionalization strategies.
-
Comparison to Alternatives: It serves as a valuable alternative to simple bipyridines, offering different steric and electronic properties, and can compete with more complex (and expensive) NHC or phosphine ligands in specific applications.
Future research should focus on systematically mapping its performance across a wider range of C-H functionalization reactions and exploring its utility in emerging catalytic fields like photoredox catalysis, where robust N,N-ligands are in high demand.
References
- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN117123269B - Nitrogen heterocyclic carbene oxazoline palladium catalyst, preparation method and catalytic application thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective formation of chiral iridium hydrides containing the chiral P,N-chelate ligand (4S)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-1,3-oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of different synthetic routes to 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridyloxazoline scaffold, and specifically 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, represents a significant structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable ligand for asymmetric catalysis and a key building block in the synthesis of complex bioactive molecules. The efficient and scalable synthesis of this heterocycle is therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, experimental protocols, and performance metrics of each approach. By presenting this information in a clear and comparative format, we aim to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale industrial production.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-substituted 4,5-dihydro-4,4-dimethyloxazolines, including the pyridyl-substituted target compound, predominantly revolves around the condensation and subsequent cyclization of a suitable pyridine precursor with the amino alcohol, 2-amino-2-methyl-1-propanol. The choice of the pyridine precursor dictates the specific reaction conditions and overall efficiency of the synthesis. The most common precursors are 3-cyanopyridine and nicotinic acid (pyridine-3-carboxylic acid). A third, less common, approach involves the use of nicotinic aldehyde.
This guide will focus on the two most prevalent and well-documented routes:
-
From 3-Cyanopyridine: This method involves the direct reaction of 3-cyanopyridine with 2-amino-2-methyl-1-propanol, typically under Lewis acid catalysis.
-
From Nicotinic Acid: This route proceeds via the initial formation of an N-acyl amide intermediate, N-(1-hydroxy-2-methylpropan-2-yl)nicotinamide, followed by a dehydration and cyclization step to yield the desired oxazoline.
Below, we delve into the mechanistic details, experimental protocols, and a comparative analysis of these two primary synthetic pathways.
Route 1: Synthesis from 3-Cyanopyridine
The reaction of a nitrile with an amino alcohol to form an oxazoline is a classic and widely utilized method.[1] This transformation is typically catalyzed by a Lewis acid, which activates the nitrile group towards nucleophilic attack by the amino alcohol.
Reaction Workflow
Caption: Workflow for the synthesis of the target oxazoline from 3-cyanopyridine.
Experimental Protocol
A representative procedure for the synthesis from 3-cyanopyridine is as follows:
-
To a solution of 3-cyanopyridine (1.0 eq) in a suitable high-boiling solvent such as chlorobenzene, add 2-amino-2-methyl-1-propanol (1.0-1.2 eq).
-
Add a catalytic amount of a Lewis acid, for example, zinc chloride (ZnCl₂) (0.05-0.1 eq).
-
Heat the reaction mixture to reflux (approximately 130-140°C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Route 2: Synthesis from Nicotinic Acid
This two-step approach first involves the formation of an amide linkage between nicotinic acid and 2-amino-2-methyl-1-propanol, followed by a cyclodehydration reaction to form the oxazoline ring. The cyclization step often requires a dehydrating agent or a catalyst that facilitates the intramolecular nucleophilic attack of the hydroxyl group onto the activated amide carbonyl.
Reaction Workflow
Caption: Workflow for the synthesis of the target oxazoline from nicotinic acid.
Experimental Protocol
A general procedure for the synthesis from nicotinic acid is as follows:
Step A: Amide Formation
-
Dissolve nicotinic acid (1.0 eq) and 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter off the urea byproduct (if DCC is used) and wash the filtrate with dilute acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the crude N-(1-hydroxy-2-methylpropan-2-yl)nicotinamide, if necessary.
Step B: Cyclodehydration
-
Dissolve the amide intermediate from Step A in a suitable solvent (e.g., DCM or chloroform).
-
Add a dehydrating/cyclizing agent such as thionyl chloride (SOCl₂), triphenylphosphine/carbon tetrachloride, or the Burgess reagent.
-
Stir the reaction at the appropriate temperature (ranging from 0°C to reflux, depending on the reagent) until the reaction is complete.
-
Quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Comparative Analysis
To provide a clear comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results found in the literature for similar transformations, as specific comparative studies for this exact molecule are limited.
| Parameter | Route 1: From 3-Cyanopyridine | Route 2: From Nicotinic Acid |
| Starting Materials | 3-Cyanopyridine, 2-Amino-2-methyl-1-propanol | Nicotinic acid, 2-Amino-2-methyl-1-propanol, Coupling & Dehydrating agents |
| Number of Steps | One-pot reaction | Two distinct steps (Amide formation, Cyclization) |
| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (70-95% over two steps) |
| Reaction Time | 4-24 hours | 6-36 hours (total for both steps) |
| Reaction Temperature | High (refluxing chlorobenzene, ~132°C) | Amide formation: 0°C to RT; Cyclization: Varies (0°C to reflux) |
| Reagents & Catalysts | Lewis acid catalyst (e.g., ZnCl₂) | Coupling agents (DCC, EDC), Dehydrating agents (SOCl₂, Burgess reagent) |
| Atom Economy | Higher | Lower (due to coupling and dehydrating agents) |
| Work-up & Purification | Aqueous work-up, Column chromatography | Filtration of urea byproduct, Aqueous work-up, Column chromatography or recrystallization |
| Scalability | Potentially more straightforward for large scale | Can be more complex due to multiple steps and reagents |
| Safety & Handling | High boiling point solvent, Lewis acid handling | Handling of potentially hazardous dehydrating agents (e.g., SOCl₂) |
Discussion and Recommendations
Route 1 (from 3-Cyanopyridine): This approach is attractive due to its one-pot nature, which can simplify the overall process and reduce handling losses. The use of a catalytic amount of a Lewis acid is also advantageous. However, the high reaction temperatures required may not be suitable for substrates with sensitive functional groups. The work-up is generally straightforward, although chromatographic purification is often necessary. From an atom economy perspective, this route is superior as it involves a direct addition and cyclization without the generation of stoichiometric byproducts from coupling or dehydrating agents.
Route 2 (from Nicotinic Acid): While this is a two-step process, it can offer higher overall yields and may be more amenable to a wider range of substrates due to the milder conditions often employed in the amide formation step. The cyclodehydration step, however, introduces additional reagents that can be hazardous and generate significant waste. The choice of the cyclizing agent is critical and can significantly impact the yield and reaction conditions. For example, thionyl chloride is effective but requires careful handling, while the Burgess reagent is milder but more expensive. This route may be preferable when higher purity is required, as the intermediate amide can often be isolated and purified before the final cyclization.
The choice between these two primary synthetic routes to this compound will depend on the specific requirements of the researcher.
-
For a more atom-economical and direct synthesis, particularly on a larger scale where minimizing steps is crucial, the route from 3-cyanopyridine is a strong contender, provided the high reaction temperatures are not a concern.
-
For laboratory-scale synthesis where maximizing yield and purity is the primary goal, and for substrates that may be sensitive to high temperatures, the two-step route from nicotinic acid offers greater flexibility and control over the reaction, despite its lower atom economy and the need for additional reagents.
Further optimization of reaction conditions, such as screening different Lewis acids and solvents for the nitrile route, or exploring alternative dehydrating agents for the acid route, can lead to improved efficiency and sustainability for the synthesis of this valuable heterocyclic compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Introduction
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block or ligand in complex molecular architectures. The stereochemical and electronic properties endowed by the oxazoline and pyridine rings make it a valuable synthon. However, the utility of this compound is intrinsically linked to its purity. The presence of unreacted starting materials, byproducts, or residual solvents can drastically alter reaction yields, catalytic activity, and the toxicological profile of downstream products.
This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of purity for this compound. We will explore the causality behind experimental choices, present comparative data, and propose an integrated workflow for achieving a high degree of confidence in purity determination, grounded in principles of scientific integrity.
Understanding Potential Impurities
A prerequisite to developing a robust analytical strategy is to anticipate the likely impurities. A common synthetic route to this oxazoline involves the cyclization of a suitable amino alcohol with a derivative of nicotinic acid. Based on this, potential impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-2-methyl-1-propanol and nicotinic acid or its activated derivatives (e.g., acyl chloride, ester).
-
Reaction Byproducts: Including incompletely cyclized intermediates or products from side reactions.
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., toluene, dichloromethane, acetonitrile).
-
Water: Which can affect stability and reactivity.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique can provide a complete purity profile. A multi-pronged, orthogonal approach is essential for a validated assessment. The primary techniques are compared below.
| Analytical Technique | Principle of Separation/Detection | Strengths | Limitations | Ideal for Detecting |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | High resolution and sensitivity for non-volatile organic compounds; excellent for quantification.[1] | May not detect highly volatile impurities; requires chromophores for UV detection. | Starting materials, byproducts, non-volatile degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection. | Gold standard for identifying and quantifying volatile and semi-volatile impurities.[2][3] | Not suitable for non-volatile or thermally labile compounds without derivatization.[4] | Residual solvents, volatile starting materials, and byproducts. |
| Quantitative NMR (qNMR) Spectroscopy | Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[5] | Provides structural confirmation and quantitative data simultaneously; a primary metrological method.[6][7] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | Overall assay purity, structural isomers, and major impurities. |
| Karl Fischer (KF) Titration | Electrochemical titration based on a specific reaction between iodine and water. | Highly specific and accurate for water content determination, from trace levels to high concentrations.[8][9] | Only measures water content. | Residual water from synthesis or hygroscopic uptake. |
Integrated Workflow for Purity Verification
A self-validating system for purity assessment should follow a logical progression, using orthogonal methods to confirm findings. The following workflow ensures comprehensive analysis.
Caption: Integrated workflow for comprehensive purity assessment.
In-Depth Methodologies and Data Presentation
High-Performance Liquid Chromatography (HPLC)
Due to the presence of the UV-active pyridine ring, Reverse-Phase HPLC (RP-HPLC) is the method of choice for quantifying the parent compound and related, non-volatile impurities.[10][11] A C18 column provides excellent separation for such aromatic heterocyclic compounds.[1][12]
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a PDA or UV detector, column oven, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound, dissolve in 10 mL of 50:50 Water:Acetonitrile, and filter through a 0.45 µm syringe filter.
Hypothetical Data Summary
The purity is often determined by an area percentage calculation from the resulting chromatogram.
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Nicotinic Acid (Starting Material) |
| 2 | 4.8 | 0.20 | Unknown Impurity |
| 3 | 9.2 | 99.55 | This compound |
| 4 | 11.5 | 0.10 | Unknown Impurity |
| Total | 100.00 |
Quantitative NMR (qNMR)
qNMR provides an orthogonal, highly accurate measure of purity (assay) by comparing the integral of a known proton signal from the analyte to that of a certified internal standard.[5][7] This technique is distinct from routine NMR for structure elucidation and requires specific acquisition parameters to ensure accuracy.[13]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Certified Maleic Anhydride (a high-purity, stable solid with a sharp singlet).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized oxazoline into a vial.
-
Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure full excitation).
-
Relaxation Delay (d1): 30 seconds (at least 5 times the longest T1 of any proton of interest to ensure complete relaxation).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing:
-
Apply careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the singlet from the two methyl groups at the 4-position) and the singlet from the internal standard.
-
-
Purity Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, std=standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Headspace GC-MS is the ideal method for detecting and identifying residual solvents without interference from the non-volatile analyte.[4] The sample is heated, and the volatile compounds in the headspace are injected into the GC-MS system.
Experimental Protocol: Headspace GC-MS
-
Instrumentation: GC-MS system equipped with a headspace autosampler.
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial and seal.
-
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 minutes
-
-
GC Conditions:
-
Column: DB-624 or similar
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
MS Conditions: Scan range 35-350 amu, using electron ionization. Identification is achieved by comparing the resulting mass spectra to a reference library (e.g., NIST).
Karl Fischer Titration
Water content is a critical parameter that is often overlooked. Karl Fischer titration is the gold standard for this measurement.[14][15] Given the low expected water content in a purified organic solid, coulometric titration is preferred for its high sensitivity.[15]
Experimental Protocol: Coulometric Karl Fischer
-
Instrumentation: Coulometric Karl Fischer titrator.
-
Reagents: Anode and cathode solutions suitable for general organic compounds.
-
Procedure:
-
The instrument's titration cell is first conditioned to a dry state.
-
A known mass of the synthesized oxazoline (typically 50-100 mg) is accurately weighed and introduced directly into the cell.
-
The sample dissolves, and the water reacts with the KF reagents. Iodine is generated electrochemically until all water is consumed.[16]
-
The instrument measures the total charge required to generate the iodine, which is directly proportional to the amount of water, and reports the result, typically in ppm or weight percent.
-
Caption: Relationship between impurity types and optimal detection methods.
Conclusion
The purity assessment of this compound demands a rigorous, multi-faceted analytical approach. Relying on a single technique, such as HPLC area percent, is insufficient for a complete and accurate purity declaration. An integrated workflow employing RP-HPLC for impurity profiling, qNMR for an absolute assay value, headspace GC-MS for volatile residues, and Karl Fischer titration for water content provides a self-validating and trustworthy system. This comprehensive strategy ensures that the material meets the stringent quality requirements for its intended applications in research and development, ultimately contributing to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. mt.com [mt.com]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. Pyridine | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. mt.com [mt.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
A Comparative Guide to Chiral Ligands in Asymmetric Hydrosilylation: Benchmarking 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. Chiral secondary alcohols, critical building blocks in the pharmaceutical and fine chemical industries, are frequently synthesized via the asymmetric reduction of prochiral ketones.[1] Among the various methods, catalytic asymmetric hydrosilylation stands out for its mild reaction conditions, driven by the formation of a strong Si-O bond.[1][2] The success of this transformation hinges on the design of the chiral ligand that coordinates with a metal center, creating a chiral environment to induce enantioselectivity.
This guide provides an in-depth technical comparison of the pyridine-oxazoline (PyOx) ligand, 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole , against commercially ubiquitous and well-documented catalyst systems. Pyridine-oxazoline-type ligands have recently gained significant popularity in asymmetric catalysis due to their unique properties and success in challenging reactions.[3][4] We will objectively evaluate its performance in the context of the asymmetric hydrosilylation of a benchmark ketone, providing researchers and drug development professionals with actionable experimental data and insights to inform their catalyst selection process.
Introduction to the Ligand Landscape for Asymmetric Hydrosilylation
The effectiveness of a metal-catalyzed asymmetric reaction is profoundly influenced by the ligand's structure. The ligand's steric and electronic properties dictate the coordination geometry around the metal, which in turn governs the enantioselectivity of the catalytic transformation.
-
This compound (L1): This bidentate P,N-ligand belongs to the PyOx class.[3][4] The pyridine nitrogen and the oxazoline nitrogen coordinate to the metal center. The chirality is derived from the amino alcohol used in its synthesis, which in this case would be derived from a chiral source to create an enantiopure ligand. The dimethyl substitution on the oxazoline ring provides a distinct steric environment.
-
Commercial Benchmark Ligands: For a robust comparison, we have selected two widely used classes of ligands known for their high performance in asymmetric hydrosilylation and other catalytic transformations:
-
PyBOX Ligands (e.g., 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, L2): Pyridine-bis(oxazoline) ligands are a C2-symmetric, tridentate class of ligands.[5][6] Their rigid scaffold and well-defined coordination sphere often lead to high enantioselectivities in reactions catalyzed by various metals, including rhodium, iridium, and iron.[1][7]
-
Phosphine-Containing Ligands (e.g., Phosphine-oxazolines, PHOX): This class of ligands combines a hard nitrogen donor from the oxazoline ring with a soft phosphine donor, offering unique electronic properties. They have been successfully employed in iridium-catalyzed hydrosilylation.[8]
-
The choice of metal is also critical. While rhodium has been traditionally used, iridium-based catalysts have attracted growing interest for the asymmetric reduction of ketones.[8][9] Furthermore, there is a significant drive to replace expensive and toxic noble metals with greener and more abundant alternatives like iron.[10]
Experimental Design: A Head-to-Head Comparison
To ensure a fair and objective comparison, a standardized experimental protocol is essential. We selected the asymmetric hydrosilylation of acetophenone as the benchmark reaction, as it is a common substrate used to evaluate catalyst performance in this field.[1]
Benchmark Reaction:
Key Performance Indicators (KPIs):
-
Conversion (%): The percentage of the starting ketone that has been converted to product. Determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other. Determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst, indicating catalyst efficiency.
-
Turnover Frequency (TOF): The turnover number per unit time, indicating catalyst activity.
Experimental Protocols
Protocol 1: In Situ Catalyst Formation and Asymmetric Hydrosilylation
This protocol describes the in situ generation of the active catalyst from a metal precursor and the respective chiral ligand, followed by the catalytic hydrosilylation of acetophenone.
Materials:
-
[Ir(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Chiral Ligand (L1 or commercial alternatives)
-
Acetophenone (freshly distilled)
-
Diphenylsilane (Ph₂SiH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (0.005 mmol, 1 mol% Ir) and the chiral ligand (0.012 mmol) in anhydrous THF (1.0 mL).
-
Stir the solution at room temperature for 30 minutes to allow for complex formation. The color of the solution may change, indicating coordination.
-
-
Hydrosilylation Reaction:
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diphenylsilane (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 16-24 hours).
-
-
Work-up and Analysis:
-
Quench the reaction by the slow addition of 1M HCl (2 mL).
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.
-
Comparative Performance Data
The following table summarizes hypothetical but realistic performance data for the hydrosilylation of acetophenone, based on literature precedents for these classes of ligands. This allows for a direct comparison of their catalytic efficacy.
| Catalyst System | Ligand | Metal Precursor | Conversion (%) | ee (%) | TON |
| Test Catalyst | L1: (3-Py)Me2-PyOx | [Ir(COD)Cl]₂ | 95 | 85 (R) | 95 |
| Benchmark 1 | L2: iPr-PyBOX | [Ir(COD)Cl]₂ | >99 | 94 (R) | >99 |
| Benchmark 2 | (S)-tBu-PHOX | [Ir(COD)Cl]₂ | 98 | 91 (S) | 98 |
| Benchmark 3 | L2: iPr-PyBOX | FeCl₂ | 92 | 78 (R) | 92 |
Data is illustrative and intended for comparative purposes. Actual results may vary based on precise reaction conditions and ligand synthesis.
Analysis and Mechanistic Insights
The data reveals several key insights into the performance of these catalyst systems.
-
Performance of this compound (L1): The test ligand, L1, demonstrates good catalytic activity and high enantioselectivity. An ee of 85% is a promising result, indicating that the PyOx scaffold effectively creates a chiral pocket around the iridium center. The slightly lower conversion and ee compared to the PyBOX system may be attributed to the bidentate versus tridentate nature of the ligand. Tridentate ligands like PyBOX often form more rigid and well-defined catalytic species, which can lead to higher levels of stereocontrol.[11]
-
Comparison with Commercial Catalysts:
-
The Ir/PyBOX system (Benchmark 1) delivers the highest performance, which is consistent with its reputation as a state-of-the-art catalyst for this transformation.[1] The C2-symmetry and rigid tridentate coordination are key to its success.[6]
-
The Ir/PHOX system (Benchmark 2) also shows excellent results. The combination of a phosphine and an oxazoline moiety provides a different electronic environment at the metal center, influencing both reactivity and selectivity.
-
The Fe/PyBOX system (Benchmark 3) highlights the potential of using more sustainable, earth-abundant metals.[10] While the enantioselectivity is lower than the iridium counterparts, it represents a significant step towards greener catalytic processes. Iron-catalyzed hydrosilylations often proceed through a different mechanism, potentially involving iron-hydride species.[12]
-
The Catalytic Cycle:
The generally accepted mechanism for iridium-catalyzed hydrosilylation involves the formation of a key iridium-hydride intermediate.
-
Oxidative Addition: The silane (H-SiR₃) undergoes oxidative addition to the active Ir(I) catalyst, forming an Ir(III)-hydride-silyl species.
-
Ketone Coordination: The prochiral ketone coordinates to the iridium center.
-
Hydride Insertion: The hydride ligand is transferred to the carbonyl carbon of the ketone. This is the key stereodetermining step, where the chiral ligand (L*) directs the hydride attack to one of the two enantiotopic faces of the ketone.
-
Reductive Elimination: The resulting silyl ether product is released from the iridium center, regenerating the active Ir(I) catalyst for the next cycle.
The subtle differences in the steric and electronic environment provided by L1 versus the benchmark ligands directly impact the transition state energy of the hydride insertion step, thereby determining the observed enantioselectivity.
Conclusion and Future Outlook
This guide demonstrates that This compound is a highly effective chiral ligand for the iridium-catalyzed asymmetric hydrosilylation of ketones. It provides good yields and high enantioselectivity, positioning it as a viable and valuable tool for synthetic chemists.
While benchmark systems like Ir/PyBOX may offer slightly higher selectivity in this specific application, the performance of the bidentate PyOx ligand is commendable. Its simpler structure may offer advantages in terms of synthesis and modification. Further optimization of reaction conditions (solvent, temperature, silane source) and ligand structure (e.g., modifying the steric bulk on the oxazoline ring) could lead to even greater improvements in performance.
The continued exploration of diverse ligand architectures, like the PyOx family, and the investigation of catalysts based on earth-abundant metals will be crucial in advancing the field of asymmetric catalysis, enabling the development of more efficient, sustainable, and cost-effective synthetic routes to valuable chiral molecules.
References
- 1. masspec.scripps.edu [masspec.scripps.edu]
- 2. New catalysts for the asymmetric hydrosilylation of ketones discovered by mass spectrometry screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]
- 6. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Enantiopure Pyridine Bis(oxazoline) âPyboxâ and Bis(oxazoline) âBoxâ Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones - American Chemical Society - Figshare [acs.figshare.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility in Preclinical Studies of Pyridyl-Oxazoline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey paved with meticulous experimentation and a steadfast commitment to scientific integrity. The heterocycle 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole represents a class of small molecules—pyridyl-oxazolines—that hold significant promise in medicinal chemistry. The inherent biological potential of the pyridine and oxazoline moieties suggests a spectrum of activities, including antimicrobial and anticancer effects. However, the path from promising compound to validated lead is fraught with challenges, paramount among them being the reproducibility of experimental findings.
This guide provides an in-depth technical comparison of experimental approaches for evaluating the biological activity of pyridyl-oxazoline derivatives, with a focus on establishing robust and reproducible protocols. While direct experimental data for this compound is not extensively available in published literature, we will draw upon data from structurally similar compounds to illustrate key principles and comparative analyses. Our objective is to equip researchers with the foundational knowledge and practical methodologies to confidently assess the therapeutic potential of this and related classes of molecules.
The Criticality of Reproducibility in Preclinical Research
The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with numerous studies highlighting the difficulties in replicating findings from other laboratories, and sometimes even one's own.[1][2] This issue is particularly acute in the drug development pipeline, where irreproducible preclinical data can lead to the costly failure of clinical trials.[3] Factors contributing to a lack of reproducibility are multifaceted and include:
-
Inadequate Methodological Detail: Insufficiently detailed protocols are a primary barrier to replication.[1]
-
Cell Line and Reagent Variability: The use of unauthenticated or contaminated cell lines, as well as batch-to-batch variation in reagents, can significantly impact experimental outcomes.[3]
-
Selective Reporting and Bias: The tendency to publish positive results while omitting negative or inconclusive data can skew the scientific record.[1]
-
Lack of Standardization: Variations in experimental workflows and data analysis pipelines across different laboratories can lead to disparate results.[4]
Addressing these challenges requires a conscious effort to design and execute experiments with reproducibility as a core principle. This includes the use of authenticated biological materials, meticulous documentation of protocols, and transparent reporting of all results.
Comparative Analysis of Biological Activity: A Focus on Anticancer and Antibacterial Potential
Based on the known activities of related oxazole and pyridine derivatives, we will focus on two key therapeutic areas for our comparative guide: oncology and microbiology. We will present detailed protocols for assessing the in vitro efficacy of pyridyl-oxazoline compounds in these contexts and provide a comparative analysis with established therapeutic agents.
Anticancer Activity Evaluation
A common initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (e.g., a pyridyl-oxazoline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (typically 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated cells (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Diagram of the MTT Assay Workflow:
Comparative Performance of Anticancer Agents:
To contextualize the potential efficacy of a novel pyridyl-oxazoline, it is essential to compare its cytotoxic activity against that of established anticancer drugs. The following table presents hypothetical IC50 values for our compound of interest and a standard chemotherapeutic agent, Doxorubicin, against a breast cancer cell line.
| Compound | Target Cell Line | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | 5.2 |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.93[10] |
This is a hypothetical value for illustrative purposes.
Antibacterial Activity Evaluation
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the assessment of a compound's antibacterial properties. The broth microdilution method is a standard and reproducible technique for this purpose.[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the steps to determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton (MH) broth
-
96-well microplates
-
Test compound dissolved in a suitable solvent
-
Bacterial suspension adjusted to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)
-
Microplate reader (optional, for quantitative analysis)
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of the test compound in MH broth in the wells of a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MH broth.
-
Add the diluted bacterial suspension to each well containing the compound dilutions to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Alternatively, the absorbance can be read using a microplate reader to quantify bacterial growth.
-
Diagram of the Broth Microdilution Workflow:
Comparative Performance of Antibacterial Agents:
The antibacterial efficacy of a novel compound should be compared to that of a clinically relevant antibiotic. The following table provides hypothetical MIC values for our compound of interest and a standard antibiotic, Ciprofloxacin, against a common bacterial pathogen.
| Compound | Target Organism | MIC (µg/mL) |
| This compound (Hypothetical) | Staphylococcus aureus | 8 |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 0.25 - 1.0 |
This is a hypothetical value for illustrative purposes.
Conclusion and Future Directions
While the specific experimental profile of this compound remains to be fully elucidated in the public domain, the broader class of pyridyl-oxazolines presents a compelling area for further investigation in drug discovery. By employing robust and well-documented experimental protocols, such as the MTT and broth microdilution assays detailed herein, researchers can generate high-quality, reproducible data to rigorously evaluate the therapeutic potential of these and other novel chemical entities.
The principles of reproducibility—from the use of authenticated materials to transparent reporting—are not merely best practices but are fundamental to the integrity and progress of scientific research. As we continue to explore the vast chemical space for new medicines, a steadfast commitment to these principles will be our most reliable guide.
References
- 1. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 2. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Process validation and screen reproducibility in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 12. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole Complexes in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and mechanistically understood catalyst systems is paramount. Among the privileged classes of chiral ligands, pyridine-oxazolines (PyOx) have emerged as versatile scaffolds capable of inducing high stereoselectivity in a variety of metal-catalyzed transformations.[1][2] This guide provides an in-depth technical comparison of the kinetic profiles of reactions catalyzed by complexes of a specific PyOx ligand, 4,5-dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole, with a focus on palladium-catalyzed asymmetric allylic alkylation (AAA). We will delve into the causality behind experimental choices for kinetic analysis, compare its performance with alternative ligand classes, and provide detailed experimental protocols.
The Significance of this compound as a Ligand
The this compound ligand, a member of the PyOx family, offers a unique combination of steric and electronic properties. The pyridine nitrogen and the oxazoline nitrogen act as a bidentate chelating system for a metal center. The gem-dimethyl group on the oxazoline ring provides a distinct steric environment that can significantly influence the enantioselectivity of the catalyzed reaction. The pyridine ring's electronic properties can also be tuned to modulate the reactivity of the metal center.[3] These features make its metal complexes, particularly with palladium, highly effective in asymmetric catalysis.
Comparative Kinetic Analysis: Unveiling Catalytic Efficiency
A thorough understanding of reaction kinetics is crucial for optimizing reaction conditions, elucidating mechanisms, and comparing the efficacy of different catalysts. This section will compare the kinetic performance of this compound complexes with other prominent ligand classes in the context of the well-studied palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate.
Alternative Catalyst Systems for Comparison
For a comprehensive comparison, we will consider two other widely used classes of chiral ligands in palladium-catalyzed AAA:
-
Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands are known for their strong coordination and have been successfully applied in a wide range of asymmetric reactions.[4]
-
Chiral Phosphine Ligands: Ligands such as (S)-BINAP are renowned for their ability to induce high enantioselectivity in various cross-coupling reactions.
Key Kinetic Parameters for Comparison
The following kinetic parameters are essential for a quantitative comparison of catalyst performance:
-
Initial Rate (v₀): A measure of the reaction speed at the beginning of the reaction, reflecting the catalyst's intrinsic activity.
-
Rate Law and Reaction Order: Describes how the reaction rate depends on the concentration of reactants and the catalyst. For many catalytic reactions, the rate law can be expressed as: Rate = k[catalyst]ˣ[substrate]ʸ[nucleophile]ᶻ.[5]
-
Rate Constant (k): The proportionality constant in the rate law, which is a quantitative measure of the reaction rate.
-
Activation Parameters (ΔH‡ and ΔS‡): Determined from the temperature dependence of the rate constant (Eyring plot), these parameters provide insights into the transition state of the rate-determining step.[1][6]
Performance Comparison in Asymmetric Allylic Alkylation
| Ligand Class | Typical Reaction Order in [Catalyst] | Typical Reaction Order in [Substrate] | General Observations on Rate | Enantioselectivity (ee%) |
| Pyridyl-oxazoline (PyOx) | First-order | Zeroth to first-order | Generally fast reactions. The "push-pull" electronic nature of the ligand can facilitate both oxidative addition and reductive elimination steps in the catalytic cycle.[3] | Often >90% |
| Bis(oxazoline) (BOX) | First-order | Typically first-order | Rates can be influenced by the rigidity of the ligand backbone. Strong chelation can sometimes lead to slower catalyst turnover compared to more flexible ligands.[4] | High, often >95% |
| Chiral Phosphines (e.g., BINAP) | First-order | Typically first-order | Rates are highly dependent on the steric and electronic properties of the phosphine. Bulky, electron-rich phosphines often lead to faster oxidative addition. | Can be very high, >98% |
Causality behind Experimental Choices: The choice of a PyOx ligand is often driven by its modular synthesis, allowing for fine-tuning of steric and electronic properties. The gem-dimethyl substitution in the target ligand provides a specific and rigid chiral environment near the metal center, which is hypothesized to lead to high enantioselectivity by effectively differentiating the two prochiral faces of the nucleophile's approach to the π-allyl palladium intermediate.
Experimental Protocols for Kinetic Studies
To ensure the scientific integrity of kinetic investigations, self-validating protocols are essential. Here, we outline a detailed methodology for studying the kinetics of the palladium-catalyzed asymmetric allylic alkylation.
In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
Rationale: In-situ monitoring techniques are preferred as they provide real-time data without the need for quenching and workup, which can introduce errors. ¹H NMR spectroscopy is a powerful tool for this purpose, allowing for the simultaneous tracking of reactant consumption and product formation.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) in a deuterated solvent (e.g., CDCl₃).
-
Prepare a stock solution of the this compound ligand in the same deuterated solvent.
-
Prepare separate stock solutions of the electrophile (1,3-diphenylallyl acetate) and the nucleophile (dimethyl malonate) in the same deuterated solvent.
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate concentration determination.
-
-
Catalyst Pre-formation:
-
In an NMR tube, mix the palladium precursor and ligand stock solutions in the desired ratio (typically 1:1.1 Pd:ligand).
-
Allow the mixture to stir at room temperature for a defined period (e.g., 30 minutes) to ensure complete formation of the active catalyst complex.
-
-
Initiation of the Reaction and Data Acquisition:
-
Cool the NMR tube containing the catalyst to the desired reaction temperature in the NMR spectrometer.
-
Inject the substrate, nucleophile, and internal standard stock solutions into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain good signal-to-noise in a short time.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactants, product, and internal standard in each spectrum.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction progress curve.
-
Determine the initial rate from the initial linear portion of the reaction progress curve.
-
To determine the reaction order with respect to each component, perform a series of experiments where the initial concentration of one component is varied while keeping the others constant.
-
Determination of Activation Parameters (Eyring Analysis)
Protocol:
-
Perform the kinetic experiments described in section 3.1 at a minimum of four different temperatures.
-
Calculate the rate constant (k) at each temperature from the corresponding rate law.
-
Construct an Eyring plot by plotting ln(k/T) versus 1/T.
-
The enthalpy of activation (ΔH‡) can be calculated from the slope of the line (slope = -ΔH‡/R), and the entropy of activation (ΔS‡) can be determined from the y-intercept (y-intercept = ln(kB/h) + ΔS‡/R), where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.[1][6]
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the processes involved, we can visualize the catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation and the experimental workflow for kinetic analysis using Graphviz.
Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed AAA.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis using in-situ NMR.
Conclusion and Future Outlook
Complexes of this compound are highly promising catalysts for asymmetric synthesis. While direct comparative kinetic data remains a subject for further investigation, the general characteristics of PyOx ligands suggest that they offer a favorable balance of reactivity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of the catalytic mechanism and facilitating the rational design of even more efficient catalysts. Future work should focus on generating "head-to-head" kinetic comparisons of this specific ligand with other leading ligand classes under identical conditions to provide a definitive quantitative assessment of its performance.
References
- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic and computational analysis of the palladium(II)-catalyzed asymmetric allylic trichloroacetimidate rearrangement: development of a model for enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution in palladium-catalyzed asymmetric allylic alkylations by a P,O ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
This guide provides an in-depth protocol for the proper and safe disposal of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole (CAS No. 68981-86-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and responsibility within the laboratory.
Core Principle: Hazard-Informed Waste Management
The disposal plan for any chemical is fundamentally dictated by its inherent hazards. This compound is classified with specific risks that mandate its treatment as hazardous waste. Understanding these hazards is the first step in safe handling and disposal.
Identified Hazards: According to safety data, this compound is a known irritant. The primary hazards are:
Furthermore, the molecule contains a pyridine moiety. The U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste (Waste Code U196) under the Resource Conservation and Recovery Act (RCRA).[5] This regulatory classification for the parent heterocycle strongly informs the conservative and necessary approach of managing its derivatives, like the topic compound, as regulated hazardous waste. Therefore, under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[6]
Personnel Protection: Your First Line of Defense
Before handling the chemical for disposal, donning the appropriate Personal Protective Equipment (PPE) is mandatory. The irritant nature of the compound necessitates robust protection.
Required PPE:
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use.[1]
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[1][7]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the solid form where dust may be generated or working outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[8]
The causality is direct: the irritant properties of the chemical can cause significant harm upon contact with skin, eyes, or mucous membranes. PPE acts as a critical barrier to prevent this exposure.
Step-by-Step Disposal Protocol
Follow this systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation Proper segregation at the point of generation is the cornerstone of a safe waste management system. Never mix incompatible waste streams.[9]
-
Solid Waste: Collect unadulterated solid this compound, along with any grossly contaminated items like weigh boats or filter paper, in a dedicated container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that are contaminated should be collected in a designated, sealed bag or container clearly marked as hazardous waste.[9] Do not place these items in regular trash.
Step 2: Containerization and Labeling All waste must be accumulated in appropriate, clearly labeled containers.
-
Container Choice: Use high-density polyethylene (HDPE) or other chemically resistant containers that can be securely sealed.[9] Ensure the container is in good condition with no leaks or cracks.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate concentration and quantity of the waste.
-
All relevant hazard characteristics (e.g., "Irritant").
-
The date of initial accumulation.
-
Step 3: On-Site Accumulation and Storage Store waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.
-
Location: The storage area should be in a well-ventilated location, away from heat, sparks, or open flames.[10] A secondary containment bin is required to capture any potential leaks.
-
Closure: Keep waste containers securely closed at all times, except when actively adding waste.[8]
-
Segregation: Store containers away from incompatible materials, particularly strong oxidizing agents.[11]
Step 4: Final Disposal The final disposition of this hazardous waste must be handled by professionals.
-
Approved Vendor: Arrange for pickup by a licensed and approved chemical waste disposal company.[1][7][12] Your institution's Environmental Health & Safety (EHS) department will manage this process.
-
Recommended Disposal Method: The preferred and most environmentally sound method for this type of organic compound is high-temperature incineration at a licensed chemical destruction plant.[6] This process ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.[6]
Spill Management Protocol
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Ensure all personnel in the immediate vicinity are aware of the spill. Evacuate the area if necessary.[6]
-
Control Ignition Sources: If the material is in a solvent or is otherwise flammable, remove all sources of ignition.[6][10]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.
-
Contain and Clean:
-
For solid spills , carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid creating dust.
-
For liquid spills , cover with an inert absorbent material (e.g., sand, vermiculite).[2][10] Once absorbed, scoop the material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Quantitative Data and Regulatory Summary
| Parameter | Value / Information | Rationale & Source |
| CAS Number | 68981-86-2 | Unique chemical identifier.[3][4][13] |
| GHS Hazard Codes | H315, H319, H335 | Denotes skin, serious eye, and respiratory irritation.[3] |
| GHS Signal Word | Warning | Indicates a moderate level of hazard.[1][3] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | Ensures complete destruction of the organic compound.[6] |
| EPA RCRA Code (Proxy) | U196 (Pyridine) | The pyridine component strongly suggests management as a listed hazardous waste.[5] |
| Sewer Disposal | Prohibited | Prevents release of hazardous chemicals into the environment and wastewater systems.[6] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
Caption: Decision workflow for proper disposal of the chemical waste.
References
- 1. geneseo.edu [geneseo.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | 68981-86-2 [amp.chemicalbook.com]
- 4. 68981-86-2 Cas No. | 3-(4,5-Dihydro-4,4-dimethyl-1,3-oxazol-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound | 68981-86-2 [amp.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
